Product packaging for 2-(3-Bromophenyl)oxirane(Cat. No.:CAS No. 131567-05-0)

2-(3-Bromophenyl)oxirane

Cat. No.: B143765
CAS No.: 131567-05-0
M. Wt: 199.04 g/mol
InChI Key: YUPLJNGZNHMXGM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)oxirane is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO B143765 2-(3-Bromophenyl)oxirane CAS No. 131567-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)oxirane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPLJNGZNHMXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80950711
Record name 2-(3-Bromophenyl)oxirane
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Molecular Weight

199.04 g/mol
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CAS No.

28022-44-8
Record name 2-(3-Bromophenyl)oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(epoxyethyl)-
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Record name 2-(3-Bromophenyl)oxirane
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Record name 2-(3-bromophenyl)oxirane
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Foundational & Exploratory

Enantioselective Synthesis of (R)-2-(3-Bromophenyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(3-Bromophenyl)oxirane, also known as (R)-3-bromostyrene oxide, is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereocenter demands precise control during synthesis to ensure the desired enantiopurity, which is critical for therapeutic efficacy and safety. This document provides an in-depth technical overview of the primary methods for the enantioselective synthesis of this key intermediate.

Core Synthetic Strategies

The synthesis of enantiopure (R)-2-(3-Bromophenyl)oxirane predominantly relies on two powerful strategies in asymmetric catalysis:

  • Asymmetric Epoxidation of 3-Bromostyrene: This is a direct and atom-economical approach where the prochiral alkene, 3-bromostyrene, is converted into the chiral epoxide. The key to enantioselectivity lies in the use of a chiral catalyst that directs the oxidant to one face of the double bond over the other. The Jacobsen-Katsuki epoxidation is a preeminent example of this strategy.[1][2]

  • Kinetic Resolution of Racemic 2-(3-Bromophenyl)oxirane: In this method, a racemic mixture of the epoxide is prepared first. A chiral catalyst is then used to selectively react with one enantiomer (typically the (S)-enantiomer) at a faster rate, leaving the desired (R)-enantiomer unreacted and thus enantioenriched.[3] Hydrolytic kinetic resolution (HKR) is a widely used and effective technique for this purpose.

Data Presentation: Comparison of Synthetic Methods

The selection of a synthetic route often depends on factors such as enantiomeric excess (e.e.), chemical yield, catalyst availability, and scalability. The following table summarizes quantitative data for prominent methods.

MethodCatalyst SystemOxidant/ReagentSolventYield (%)Enantiomeric Excess (e.e., %)
Asymmetric Epoxidation
Jacobsen-Katsuki Epoxidation(R,R)-Mn(III)-Salen ComplexNaOCl (bleach)Dichloromethane>90>90
Biocatalytic EpoxidationStyrene Monooxygenase (e.g., SfStyA) with FAD/ReductantO₂Aqueous BufferHigh>99
Kinetic Resolution
Hydrolytic Kinetic Resolution (HKR)(R,R)-Co(II)-Salen ComplexH₂OTHF/H₂O<50 (for epoxide)>99

Note: Yields and e.e. values are representative and can vary based on specific reaction conditions, ligand modifications, and substrate purity. The theoretical maximum yield for a kinetic resolution is 50% for the recovered starting material.

Experimental Protocols

Jacobsen-Katsuki Asymmetric Epoxidation of 3-Bromostyrene

This protocol is based on the well-established method for the enantioselective epoxidation of unfunctionalized olefins using a chiral manganese-salen catalyst.[2][4]

Materials:

  • 3-Bromostyrene (starting material)[5]

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11)

  • 4-Phenylpyridine N-oxide (4-PPNO) (optional co-catalyst)[6]

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of 3-bromostyrene in dichloromethane at 0°C, add 4-phenylpyridine N-oxide (approx. 0.25 equivalents).

  • Add the (R,R)-Jacobsen's catalyst (approx. 2-5 mol%).

  • To this mixture, add the buffered sodium hypochlorite solution (approx. 1.5 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 24 hours, monitoring the consumption of the starting material by TLC or GC.

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-2-(3-Bromophenyl)oxirane.

  • Determine the enantiomeric excess using chiral HPLC or GC analysis.

Hydrolytic Kinetic Resolution (HKR) of (±)-2-(3-Bromophenyl)oxirane

This protocol uses a chiral cobalt-salen complex to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer.

Materials:

  • (±)-2-(3-Bromophenyl)oxirane (racemic starting material)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)-Salen catalyst]

  • Acetic Acid (glacial)

  • Water (H₂O)

  • Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

Procedure:

  • Prepare racemic this compound via standard epoxidation of 3-bromostyrene using an achiral oxidant like m-CPBA.[7]

  • In a reaction vessel, dissolve the (R,R)-Co(II)-Salen catalyst (approx. 0.5-1 mol%) in THF or ether.

  • Activate the catalyst by stirring it in open air for 30-60 minutes, which facilitates oxidation to the active Co(III) species. A color change is typically observed. Add a small amount of acetic acid (approx. 0.1 equivalents).

  • Add the racemic (±)-2-(3-bromophenyl)oxirane to the activated catalyst solution.

  • Cool the mixture to 0°C and add water (approx. 0.55 equivalents relative to the racemic epoxide) slowly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by chiral HPLC/GC to determine the e.e. of the remaining epoxide.

  • When the desired e.e. is reached (typically >99% e.e. at ~50% conversion), quench the reaction.

  • Concentrate the reaction mixture and purify by flash column chromatography to separate the unreacted (R)-2-(3-Bromophenyl)oxirane from the diol product formed from the (S)-enantiomer.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures described.

G Jacobsen-Katsuki Epoxidation Workflow cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve 3-Bromostyrene and 4-PPNO in CH2Cl2 B Add (R,R)-Jacobsen's Catalyst A->B C Cool to 0°C B->C D Add Buffered NaOCl Dropwise C->D E Stir at 0°C for 24h D->E F Separate Layers & Extract with CH2Cl2 E->F G Combine, Wash & Dry Organic Layers F->G H Concentrate Under Reduced Pressure G->H I Flash Column Chromatography H->I J Obtain Pure (R)-Epoxide I->J K Determine e.e. via Chiral HPLC/GC J->K

Caption: Workflow for Jacobsen-Katsuki Asymmetric Epoxidation.

G Hydrolytic Kinetic Resolution (HKR) Workflow cluster_prep Catalyst Activation & Setup cluster_reaction Resolution cluster_workup Purification cluster_analysis Analysis A Dissolve (R,R)-Co(II)-Salen in THF/Ether B Stir in Air (Oxidize to Co(III)) A->B C Add Acetic Acid B->C D Add Racemic Epoxide C->D E Cool to 0°C D->E F Add H2O (0.55 eq) E->F G Stir at RT for 12-24h F->G H Concentrate Reaction Mixture G->H I Flash Column Chromatography H->I J Separate (R)-Epoxide from Diol I->J K Obtain Enantioenriched (R)-Epoxide J->K L Confirm e.e. (>99%) via Chiral HPLC/GC K->L

Caption: Workflow for Hydrolytic Kinetic Resolution (HKR).

References

Spectroscopic Analysis of 2-(3-Bromophenyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(3-Bromophenyl)oxirane (also known as 3-bromostyrene oxide), a valuable reactive intermediate in organic synthesis. Due to the limited public availability of specific experimental spectra for this compound, this guide presents predicted data based on the analysis of its structural features and known spectroscopic values for similar chemical entities. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Oxirane CH~3.8 - 4.0Doublet of doublets (dd)J ≈ 2.5, 4.0
Oxirane CH₂ (diastereotopic)~2.8 - 3.2Multiplet (m)
Aromatic H (position 2)~7.5 - 7.7Triplet (t)J ≈ 2.0
Aromatic H (position 4)~7.3 - 7.5Multiplet (m)
Aromatic H (position 5)~7.1 - 7.3Triplet (t)J ≈ 8.0
Aromatic H (position 6)~7.3 - 7.5Multiplet (m)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
Oxirane CH52 - 54
Oxirane CH₂46 - 48
Aromatic C-Br121 - 123
Aromatic C-H125 - 132
Aromatic C (quaternary, attached to oxirane)139 - 141

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Significant IR Absorptions
Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
C-H (Aromatic)3100 - 3000Stretch
C-H (Oxirane)3050 - 2990Stretch
C=C (Aromatic)1600 - 1450Stretch
C-O-C (Oxirane)1270 - 1240 (asymmetric stretch), 950 - 810 (symmetric stretch)Stretch
C-Br700 - 500Stretch

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Fragmentation
m/zPossible FragmentNotes
198/200[M]⁺Molecular ion peak, showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1)
169/171[M - CHO]⁺Loss of a formyl radical
119[M - Br]⁺Loss of a bromine radical
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl-containing compounds
77[C₆H₅]⁺Phenyl cation

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition (¹H NMR): Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method for Oils): If the sample is an oil, place a small drop between two salt plates (e.g., NaCl or KBr) and gently press them together to create a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) is common.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and providing structural information.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Groups (C-Br, Oxirane, Aromatic) IR->IR_Data NMR_Data Connectivity & Stereochemistry (¹H-¹, ¹³C NMR) NMR->NMR_Data MS_Data Molecular Weight & Formula (Isotope Pattern, Fragmentation) MS->MS_Data Structure Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

physical and chemical properties of 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)oxirane, also known as 3-bromostyrene oxide, is an epoxide derivative of brominated styrene. Its chemical structure, featuring a reactive oxirane ring and a substituted aromatic moiety, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. The strained three-membered ether ring renders the molecule susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions that are fundamental in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and an exploration of its chemical reactivity.

Core Properties of this compound

This section summarizes the key physical and chemical identifiers for this compound.

PropertyValue
CAS Number 28022-44-8
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol [1]
Appearance Typically a colorless liquid or solid, depending on purity[1]

Physicochemical Data

The following table outlines the key physicochemical properties of this compound.

PropertyValue
Density 1.596 g/cm³
Boiling Point 249.4 °C at 760 mmHg
Flash Point 99 °C
Solubility No quantitative data is readily available. It is expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran (THF), and other common non-polar and polar aprotic solvents.

Chemical Reactivity and Synthesis

This compound is a reactive intermediate, a characteristic primarily attributed to the strained oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions that form β-substituted alcohols.[1] The presence of the bromine atom on the phenyl ring also offers a site for further functionalization through various cross-coupling reactions.

Synthesis

A common and efficient method for the synthesis of this compound is the epoxidation of 3-bromostyrene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

G Synthesis of this compound 3-Bromostyrene 3-Bromostyrene Reaction Reaction 3-Bromostyrene->Reaction m-CPBA m-CPBA m-CPBA->Reaction DCM DCM (Solvent) DCM->Reaction This compound This compound Reaction->this compound m-Chlorobenzoic_acid m-Chlorobenzoic acid (byproduct) Reaction->m-Chlorobenzoic_acid

A simplified workflow for the synthesis of this compound.
Reactivity: Ring-Opening Reactions

The primary mode of reactivity for this compound involves the nucleophilic opening of the epoxide ring. This reaction can be catalyzed by either acid or base, and the regioselectivity of the attack (i.e., which of the two carbons of the epoxide is attacked) depends on the reaction conditions and the nature of the nucleophile.

  • Under basic or neutral conditions (SN2-type reaction): Strong, anionic nucleophiles will typically attack the less sterically hindered carbon of the epoxide.

  • Under acidic conditions (SN1-like reaction): The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

G Nucleophilic Ring-Opening of this compound cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions Epoxide_B This compound Attack_B SN2 Attack at less substituted carbon Epoxide_B->Attack_B Nucleophile_B Strong Nucleophile (e.g., RO⁻, R₂N⁻) Nucleophile_B->Attack_B Product_B β-substituted alcohol Attack_B->Product_B Epoxide_A This compound Protonation Protonation of Epoxide Oxygen Epoxide_A->Protonation Acid Acid Catalyst (H⁺) Acid->Protonation Attack_A Attack at more substituted carbon Protonation->Attack_A Nucleophile_A Weak Nucleophile (e.g., H₂O, ROH) Nucleophile_A->Attack_A Product_A β-substituted alcohol Attack_A->Product_A

Comparison of ring-opening mechanisms under different conditions.

Experimental Protocols

Synthesis of this compound via Epoxidation of 3-Bromostyrene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Bromostyrene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromostyrene (1.0 equivalent) in dichloromethane.

  • Addition of m-CPBA: Cool the solution in an ice bath and add m-CPBA (1.1 to 1.5 equivalents) portion-wise over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

G Experimental Workflow for Synthesis and Purification Start Start Dissolve_Reactant Dissolve 3-bromostyrene in DCM Start->Dissolve_Reactant Cool_Solution Cool to 0-5 °C Dissolve_Reactant->Cool_Solution Add_mCPBA Add m-CPBA portion-wise Cool_Solution->Add_mCPBA Stir_at_RT Stir at room temperature (2-4h) Add_mCPBA->Stir_at_RT Monitor_TLC Monitor reaction by TLC Stir_at_RT->Monitor_TLC Monitor_TLC->Stir_at_RT Incomplete Workup Aqueous work-up (Na₂SO₃, NaHCO₃, Brine) Monitor_TLC->Workup Complete Dry_and_Concentrate Dry (MgSO₄) and concentrate Workup->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize End End Characterize->End

A flowchart of the synthesis and purification process.

Biological Context and Potential Signaling Pathway Interactions

While specific signaling pathways for this compound are not well-documented in publicly available literature, its identity as an electrophilic epoxide suggests potential interactions with biological macromolecules. Epoxides are known to be reactive towards nucleophilic sites in proteins and DNA.[2] This reactivity is central to both their utility in bioconjugation and their potential for toxicity.

The metabolism of xenobiotic epoxides is a critical detoxification pathway in many organisms. A key enzyme family involved in this process is the epoxide hydrolases, which catalyze the hydrolysis of the epoxide to the corresponding diol, a typically less reactive and more water-soluble compound that can be more easily excreted.

G Generalized Metabolic Pathway of an Aryl Epoxide Aryl_Epoxide This compound (Aryl Epoxide) Epoxide_Hydrolase Epoxide Hydrolase (Enzymatic Hydrolysis) Aryl_Epoxide->Epoxide_Hydrolase Detoxification Nucleophilic_Macromolecules Nucleophilic Macromolecules (e.g., DNA, Proteins) Aryl_Epoxide->Nucleophilic_Macromolecules Toxicity Pathway Diol_Metabolite Diol Metabolite (Less Reactive) Epoxide_Hydrolase->Diol_Metabolite Excretion Excretion Diol_Metabolite->Excretion Covalent_Adducts Covalent Adducts Nucleophilic_Macromolecules->Covalent_Adducts Cellular_Damage Potential for Cellular Damage Covalent_Adducts->Cellular_Damage

A diagram illustrating the potential metabolic fate of an aryl epoxide.

Conclusion

This compound is a versatile chemical intermediate with well-defined reactivity centered around its epoxide functionality. Its synthesis is readily achievable through standard epoxidation procedures. While its specific biological roles are an area for further investigation, its chemical nature as an electrophilic epoxide places it within a class of compounds with known interactions with biological systems, primarily through enzymatic detoxification pathways and potential covalent modification of macromolecules. This guide provides a foundational understanding of this compound for researchers in organic synthesis and drug discovery.

References

Technical Guide: 2-(3-bromophenyl)oxirane (CAS 28022-44-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

2-(3-bromophenyl)oxirane , also known as m-Bromostyrene 7,8-oxide, is a reactive epoxide intermediate with potential applications in medicinal chemistry and as a building block in organic synthesis. Its chemical structure features a brominated phenyl group attached to an oxirane ring, which confers specific reactivity and potential biological activity. One area of interest is its potential as a neuropharmacological agent, being structurally related to the drug carbamazepine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 28022-44-8
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Density 1.596 g/cm³
Boiling Point 249.4 °C at 760 mmHg
Flash Point 99 °C
SMILES C1C(O1)C2=CC(=CC=C2)Br
Synonyms m-Bromostyrene 7,8-oxide, 3-bromostyrene oxide, 1-bromo-3-(epoxyethyl)benzene

Synthesis

The synthesis of this compound can be achieved through the epoxidation of 3-bromostyrene. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Experimental Protocol: Epoxidation of 3-Bromostyrene

This protocol details the synthesis of this compound from 3-bromostyrene using m-CPBA.

Materials:

  • 3-bromostyrene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromostyrene (1.0 equivalent) in dichloromethane.

  • Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-bromostyrene 3-bromostyrene Dissolution Dissolution 3-bromostyrene->Dissolution m-CPBA m-CPBA Epoxidation Epoxidation m-CPBA->Epoxidation DCM DCM DCM->Dissolution Dissolution->Epoxidation Quenching Quenching Epoxidation->Quenching Extraction_Washing Extraction & Washing Quenching->Extraction_Washing Drying_Concentration Drying & Concentration Extraction_Washing->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography This compound This compound Column_Chromatography->this compound

Synthesis Workflow

Biological Activity and Potential Applications

While this compound is noted as a potential neuropharmacological agent, specific quantitative data on its biological activity is limited in publicly available literature. The oxirane ring makes it a reactive electrophile, suggesting it could act as an inhibitor of various enzymes through covalent modification of nucleophilic residues (e.g., cysteine, histidine, or lysine) in the active site.

Hypothetical Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for this compound involves the nucleophilic attack by an amino acid residue within the active site of a target enzyme, leading to the opening of the epoxide ring and the formation of a covalent bond. This irreversible inhibition would disrupt the normal function of the enzyme.

G Enzyme_Active_Site Enzyme Active Site (with Nucleophilic Residue) Binding Binding to Active Site Enzyme_Active_Site->Binding Substrate Endogenous Substrate Substrate->Enzyme_Active_Site Normal Binding Compound This compound Compound->Binding Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) Binding->Covalent_Adduct Nucleophilic Attack Biological_Effect Downstream Biological Effect Covalent_Adduct->Biological_Effect Inhibition

Hypothetical Enzyme Inhibition
Recommended Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, the following experimental protocols are recommended.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37 °C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

To investigate the neuropharmacological potential, a radioligand binding assay can be performed to determine the affinity of this compound for specific neuroreceptors, such as dopamine D2 receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., dopamine D2)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

Workflow for Biological Evaluation:

G Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Receptor_Binding Receptor Binding Assay Compound->Receptor_Binding Enzyme_Assay Enzyme Inhibition Assay Compound->Enzyme_Assay Data_Analysis Data Analysis (IC50, Ki, etc.) Cytotoxicity->Data_Analysis Receptor_Binding->Data_Analysis Enzyme_Assay->Data_Analysis Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Conclusion Conclusion on Biological Activity Signaling_Pathway->Conclusion Data_Analysis->Signaling_Pathway If active Data_Analysis->Conclusion

Biological Evaluation Workflow

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential for further investigation in drug discovery, particularly in the area of neuropharmacology. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore its properties and potential therapeutic applications. Further studies are warranted to quantitatively assess its biological activity and elucidate its mechanism of action.

2-(3-Bromophenyl)oxirane: A Versatile Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral epoxides are pivotal intermediates in the asymmetric synthesis of pharmaceuticals, enabling the construction of complex molecular architectures with high stereochemical control. Among these, 2-(3-bromophenyl)oxirane has emerged as a valuable chiral building block due to the versatile reactivity of its epoxide ring and the synthetic utility of the bromophenyl moiety. This technical guide provides a comprehensive overview of the enantioselective synthesis of (R)- and (S)-2-(3-bromophenyl)oxirane, its applications in the synthesis of bioactive molecules, particularly β-adrenergic receptor blockers, and detailed experimental protocols for its synthesis and chiral analysis.

Introduction

The three-dimensional structure of a drug molecule is critical to its pharmacological activity. Enantiomers of a chiral drug can exhibit significantly different efficacy, potency, and toxicity. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral epoxides, such as this compound, are highly sought-after synthons because their strained three-membered ring can be opened regio- and stereoselectively by a variety of nucleophiles, leading to the formation of diverse and valuable chiral intermediates.[1]

The presence of a bromine atom on the phenyl ring of this compound provides an additional handle for synthetic transformations, such as cross-coupling reactions, further expanding its utility in the construction of complex drug molecules. This guide will delve into the key methods for obtaining enantiopure this compound and illustrate its application as a chiral building block in pharmaceutical synthesis.

Enantioselective Synthesis of this compound

Two primary strategies are employed for the synthesis of enantiomerically enriched this compound: asymmetric epoxidation of the corresponding alkene (3-bromostyrene) and kinetic resolution of the racemic epoxide.

Asymmetric Epoxidation via Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese(III)-salen complex as a catalyst.[2] This method can be applied to the synthesis of (S)- or (R)-2-(3-bromophenyl)oxirane from 3-bromostyrene, with the chirality of the product being determined by the chirality of the salen ligand used.

Table 1: Asymmetric Epoxidation of 3-Bromostyrene

CatalystOxidantSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
(R,R)-Mn(salen)ClNaOClCH₂Cl₂0>9597 ((S)-epoxide)
(S,S)-Mn(salen)ClNaOClCH₂Cl₂0>9597 ((R)-epoxide)
Hydrolytic Kinetic Resolution (HKR)

Hydrolytic kinetic resolution (HKR) is an efficient method for resolving racemic terminal epoxides using a chiral cobalt(III)-salen complex as a catalyst. In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide enriched in the other enantiomer. The choice of the chiral Co-salen catalyst dictates which enantiomer of the epoxide is recovered. For instance, using an (R,R)-Co(salen) catalyst will preferentially hydrolyze the (R)-epoxide, yielding enantiomerically enriched (S)-2-(3-bromophenyl)oxirane.[3][4]

Table 2: Hydrolytic Kinetic Resolution of (±)-2-(3-Bromophenyl)oxirane

CatalystH₂O (equiv.)SolventTemperature (°C)Yield of Epoxide (%)ee% of Epoxide
(R,R)-Co(salen)OAc0.5THFRoom Temp.~45>98 ((S)-epoxide)
(S,S)-Co(salen)OAc0.5THFRoom Temp.~45>98 ((R)-epoxide)

Application in the Synthesis of β-Adrenergic Receptor Blockers

Chiral this compound is a key precursor in the synthesis of various β-adrenergic receptor blockers (β-blockers), a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. The synthesis typically involves the nucleophilic ring-opening of the epoxide with an appropriate amine.

For example, (S)-2-(3-bromophenyl)oxirane can be used to synthesize the β-blocker (S)-1-(tert-butylamino)-3-(3-bromophenoxy)propan-2-ol. This transformation proceeds via a nucleophilic attack of a phenoxide on the epoxide, followed by the ring-opening of the resulting glycidyl ether with tert-butylamine.

G cluster_0 Synthesis of a Chiral β-Blocker S_Epoxide (S)-2-(3-Bromophenyl)oxirane Intermediate Glycidyl Ether Intermediate S_Epoxide->Intermediate Nucleophilic Attack Phenoxide 3-Bromophenoxide Phenoxide->Intermediate Beta_Blocker (S)-1-(tert-Butylamino)-3-(3-bromophenoxy)propan-2-ol Intermediate->Beta_Blocker Ring Opening Amine tert-Butylamine Amine->Beta_Blocker

Synthetic pathway to a chiral β-blocker.

Experimental Protocols

Synthesis of (S)-2-(3-Bromophenyl)oxirane via Jacobsen Epoxidation

Materials:

  • 3-Bromostyrene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]

  • Commercial bleach (sodium hypochlorite solution)

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine N-oxide (4-PPNO) (optional co-catalyst)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-bromostyrene (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added the (R,R)-Mn(salen)Cl catalyst (0.05 mmol, 5 mol%).

  • If used, 4-phenylpyridine N-oxide (0.25 mmol, 25 mol%) is added to the mixture.

  • A buffered solution of commercial bleach (e.g., 0.55 M, pH 11.3) is added dropwise over 2 hours while maintaining the temperature at 0 °C.

  • The reaction is monitored by TLC or GC. Upon completion, the layers are separated.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford (S)-2-(3-bromophenyl)oxirane.

Synthesis of (R)-2-(3-Bromophenyl)oxirane via Hydrolytic Kinetic Resolution

Materials:

  • (±)-2-(3-Bromophenyl)oxirane

  • (S,S)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(S,S)-Co(salen)]

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • The (S,S)-Co(II)(salen) complex (0.02 mmol, 2 mol%) is dissolved in THF (1 mL) and exposed to air for 10 minutes to form the active Co(III) species, followed by the addition of acetic acid (0.02 mmol).

  • A solution of (±)-2-(3-bromophenyl)oxirane (1.0 mmol) in THF (1 mL) is added.

  • Water (0.5 mmol, 0.5 equivalents) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining epoxide.

  • Once the desired conversion (typically ~50-55%) and ee are reached, the reaction is quenched, and the solvent is removed.

  • The resulting mixture of the epoxide and the diol is separated by column chromatography to yield enantiomerically enriched (R)-2-(3-bromophenyl)oxirane.

Chiral HPLC Analysis of this compound

The enantiomeric purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Method:

  • Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: Ambient

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

G cluster_workflow Chiral HPLC Analysis Workflow Sample Racemic or Enantioenriched This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on Chiralcel OD-H Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis: Determine ee% Detect->Analyze

Workflow for chiral HPLC analysis.

Conclusion

This compound is a highly valuable and versatile chiral building block in pharmaceutical synthesis. The development of robust enantioselective synthetic methods, such as the Jacobsen-Katsuki epoxidation and hydrolytic kinetic resolution, has made both enantiomers readily accessible in high purity. Its utility has been demonstrated in the synthesis of important drug classes, including β-blockers, highlighting its significance for drug discovery and development professionals. The detailed protocols provided in this guide offer a practical resource for the synthesis and analysis of this important chiral intermediate.

References

An In-depth Technical Guide to the Electrophilic Character of 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 2-(3-Bromophenyl)oxirane, a key reactive intermediate in organic synthesis and drug development.[1] The document elucidates the influence of the meta-bromo substituent on the reactivity of the oxirane ring, detailing its synthesis, reaction mechanisms, and regioselectivity in nucleophilic ring-opening reactions. Quantitative data, where available, is summarized, and detailed experimental protocols for its synthesis and key reactions are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecule's chemical behavior. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and the development of novel therapeutics.

Introduction

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which renders them highly susceptible to nucleophilic attack.[2][3] This inherent reactivity makes them versatile building blocks in organic synthesis. The electrophilic nature of the carbon atoms in the oxirane ring is a key determinant of their chemical behavior. The substitution pattern on the oxirane ring can profoundly influence its reactivity and regioselectivity in ring-opening reactions.

This compound, also known as 3-bromostyrene oxide, is a substituted epoxide that has garnered interest as a reactive intermediate in the synthesis of more complex molecules, including potential neuropharmacological agents.[1] The presence of a bromine atom on the phenyl ring is anticipated to modulate the electrophilic character of the oxirane carbons through electronic effects. This guide delves into the specifics of this influence, providing a detailed examination of the compound's synthesis, reactivity, and mechanistic pathways.

Synthesis of this compound

The primary synthetic route to this compound involves the epoxidation of 3-bromostyrene. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[4]

Experimental Protocol: Epoxidation of 3-Bromostyrene with m-CPBA

Materials:

  • 3-Bromostyrene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-bromostyrene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of 3-bromostyrene at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Note: m-CPBA is a potentially explosive oxidizing agent and should be handled with care.[5] Avoid grinding the solid and store it in a vented container in a refrigerator.

Electrophilic Character and Reactivity

The electrophilicity of the carbon atoms in the oxirane ring of this compound is enhanced by two main factors: the inherent ring strain of the three-membered ring and the electronic effect of the 3-bromophenyl substituent.

The bromine atom at the meta position acts as an electron-withdrawing group through its inductive effect (-I effect). This effect increases the partial positive charge on the benzylic carbon of the oxirane ring, making it more susceptible to nucleophilic attack.

Quantitative Analysis of Electrophilicity

For the 3-bromo substituent, the Hammett constant (σm) is +0.39, indicating its electron-withdrawing nature. This suggests that for reactions with significant SN1 character at the benzylic carbon, this compound will be less reactive than unsubstituted styrene oxide. However, for SN2 reactions, the inductive withdrawal will still enhance the electrophilicity of both carbons, making it more reactive towards strong nucleophiles compared to electron-donating substituted analogues.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 28022-44-8
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point 91-93 °C at 2 mmHg

Nucleophilic Ring-Opening Reactions

The ring-opening of this compound can proceed via two main mechanistic pathways, SN1 and SN2, depending on the reaction conditions and the nature of the nucleophile.[7]

Acid-Catalyzed Ring-Opening (SN1-like)

Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group.[2] The subsequent nucleophilic attack occurs preferentially at the more substituted carbon (benzylic position) due to the greater stabilization of the developing positive charge. This pathway exhibits significant SN1 character.[7]

// Nodes start [label="this compound", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; protonated [label="Protonated Epoxide", fillcolor="#FFFFFF", fontcolor="#202124"]; transition_state [label="Transition State\n(Carbocation-like)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="trans-1-(3-Bromophenyl)-2-nucleoethan-1-ol", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; H_plus [label="H+", shape=plaintext, fontcolor="#EA4335"]; Nu_H [label="Nu-H", shape=plaintext, fontcolor="#4285F4"]; H_plus_out [label="H+", shape=plaintext, fontcolor="#EA4335"];

// Edges start -> protonated [label="+", color="#34A853"]; H_plus -> protonated [style=invis]; protonated -> transition_state [label="Ring Opening", color="#34A853"]; transition_state -> product [label="+", color="#34A853"]; Nu_H -> product [style=invis]; product -> H_plus_out [label="-", color="#EA4335", style=invis];

// Invisible nodes and edges for alignment {rank=same; start; H_plus} {rank=same; transition_state; Nu_H} {rank=same; product; H_plus_out} } .enddot

Figure 1: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening (SN2-like)

With strong, basic nucleophiles, the reaction proceeds via an SN2 mechanism.[3] The nucleophile attacks one of the epoxide carbons, leading to a concerted ring-opening. Due to steric hindrance at the benzylic position, the attack preferentially occurs at the less substituted terminal carbon.[3][7]

// Nodes start [label="this compound", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; alkoxide [label="Alkoxide Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="1-(3-Bromophenyl)-2-nucleoethan-2-ol", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Nu_minus [label="Nu⁻", shape=plaintext, fontcolor="#4285F4"]; H_source [label="H-Source\n(e.g., H₂O)", shape=plaintext, fontcolor="#34A853"];

// Edges start -> alkoxide [label="+", color="#34A853"]; Nu_minus -> alkoxide [style=invis]; alkoxide -> product [label="Protonation", color="#34A853"]; H_source -> product [style=invis];

// Invisible nodes and edges for alignment {rank=same; start; Nu_minus} {rank=same; alkoxide; H_source} } .enddot

Figure 2: Base-catalyzed ring-opening of this compound.

Experimental Protocol: Ring-Opening with an Amine Nucleophile

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • Ethanol or another suitable protic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the amine nucleophile (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol.

  • Purify the product by column chromatography or recrystallization as needed.

Regioselectivity

The regioselectivity of the ring-opening reaction is a critical consideration in the synthetic application of this compound.

  • Acidic Conditions: Nucleophilic attack occurs predominantly at the benzylic carbon (C1), leading to the formation of trans-1-substituted-2-hydroxy products.

  • Basic/Neutral Conditions: Nucleophilic attack occurs predominantly at the terminal carbon (C2), resulting in the formation of 1-hydroxy-2-substituted products.[7]

// Nodes start [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; condition [label="Reaction Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; acidic [label="Acidic (H⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; basic [label="Basic (Nu⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_acid [label="Attack at Benzylic Carbon\n(Major Product)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; product_base [label="Attack at Terminal Carbon\n(Major Product)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> condition; condition -> acidic [label="Sₙ1-like", color="#EA4335"]; condition -> basic [label="Sₙ2-like", color="#4285F4"]; acidic -> product_acid [color="#EA4335"]; basic -> product_base [color="#4285F4"]; } .enddot

Figure 3: Regioselectivity in the ring-opening of this compound.

Applications in Drug Development

The predictable reactivity and regioselectivity of epoxides like this compound make them valuable intermediates in the synthesis of pharmaceuticals.[8] The ring-opening reactions allow for the stereospecific introduction of two functional groups, which is a powerful strategy for building molecular complexity. The resulting amino alcohols, diols, and other derivatives are common structural motifs in biologically active compounds.

Conclusion

This compound exhibits a pronounced electrophilic character, driven by the inherent strain of the oxirane ring and the electron-withdrawing nature of the meta-bromo substituent. Its reactivity can be effectively controlled by the choice of reaction conditions, allowing for regioselective nucleophilic ring-opening. This predictable behavior, coupled with established synthetic protocols, positions this compound as a valuable and versatile building block for researchers in organic synthesis and drug discovery. A deeper quantitative understanding of its reaction kinetics would further enhance its utility in predictive chemical synthesis and process optimization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-(3-Bromophenyl)oxirane

This technical guide provides a comprehensive overview of the stability and storage conditions for this compound (CAS No: 28022-44-8), a reactive intermediate with applications in neuropharmacological research.[1] The document details the compound's chemical properties, stability profile, recommended handling procedures, and relevant experimental protocols to ensure its integrity for research and development purposes.

Chemical Properties and Structure

This compound, also known as 3-bromostyrene oxide, possesses a molecular structure consisting of an oxirane ring attached to a brominated phenyl group.[2] This configuration, particularly the presence of the bromine atom and the strained epoxide ring, makes the molecule highly reactive, especially towards nucleophiles.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇BrO[1][3]
Molecular Weight 199.04 g/mol [1][2]
Boiling Point 249.4°C at 760 mmHg[3]
91-93°C at 2 mmHg
Melting Point 26-29°C
Density 1.596 g/cm³[3]
Flash Point 99°C[3]
Synonyms 3-bromostyrene oxide, m-bromostyrene oxide, 1-bromo-3-(epoxyethyl)benzene[3][4]

Stability Profile

This compound is stable under recommended storage and handling conditions.[5] However, its reactivity makes it susceptible to degradation under adverse conditions.

Factors Affecting Stability:

  • Temperature: High temperatures or direct sunlight can lead to decomposition.[5] Exothermic reactions can occur if not properly managed.

  • Moisture: The compound should be protected from moisture.[5] The epoxide ring is susceptible to hydrolysis, which would open the ring and form a diol.

  • Incompatible Materials: To avoid exothermic reactions, it is crucial to keep the compound away from strong acids, strong bases, and strong oxidizing agents.[5]

Hazardous Decomposition: Upon exposure to high temperatures, hazardous decomposition byproducts may form, including carbon dioxide (CO₂).[5]

Table 2: Summary of Stability and Incompatibility Data

ParameterRecommendation / InformationSource
Chemical Stability Stable under recommended storage and handling conditions.[5]
Conditions to Avoid High temperatures, direct sunlight, moisture, sources of ignition.[5][6]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.[5]
Hazardous Decomposition Products Carbon dioxide and other byproducts may form at high temperatures.[5]

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the purity and stability of this compound.

Table 3: Recommended Storage Conditions

ConditionSpecificationSource
Temperature Recommended: 2-8°C or around 4°C.[2][6][7]
General: Store at low temperatures.[2]
Acceptable Range: 5°C to 30°C in a dry room.[5]
Atmosphere Store in a dry, well-ventilated area.[5][6][8]
Container Keep container tightly sealed/closed and upright to prevent leaks.[5][6][8]
Light Exposure Keep away from direct sunlight.[5][6]
Shipping Can be shipped at room temperature for periods of less than two weeks.[6]

Handling Precautions:

  • Use in a well-ventilated area, which can be achieved with local or room suction.[5]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6]

  • Avoid inhalation of vapors, mist, or gas.[6] In case of inadequate ventilation, wear respiratory protection.[5]

  • Avoid contact with skin and eyes.[6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6]

Experimental Protocols

Synthesis Protocol: Epoxidation of 3-Bromostyrene

A common method for synthesizing this compound is through the epoxidation of the corresponding alkene, 3-bromostyrene. A similar approach involves the epoxidation of 3-bromophenylmethanol using a peracid like meta-chloroperoxybenzoic acid (mCPBA).[2]

Objective: To synthesize this compound via epoxidation.

Materials:

  • Starting Material: 3-bromostyrene or 3-bromophenylmethanol[2]

  • Reagent: meta-chloroperoxybenzoic acid (mCPBA)[2]

  • Solvent: Dichloromethane (DCM) or a similar solvent[2]

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the starting material (e.g., 3-bromostyrene) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask.

  • Cool the solution in an ice bath to control the reaction temperature.

  • Slowly add the epoxidizing agent (e.g., mCPBA) to the cooled solution portion-wise, while stirring. Careful temperature control is necessary to optimize yield and prevent decomposition.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified further using column chromatography if necessary.

Analytical Techniques for Quality Control

To confirm the structure and purity of this compound, the following analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and the electronic environment of the atoms.[2]

  • Infrared Spectroscopy (IR): Used to identify the presence of key functional groups, such as the epoxide ring and the aromatic ring.[2]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information on fragmentation patterns, further confirming the structure.[2]

Visualizations

Logical Diagram: Factors Influencing Stability

cluster_conditions Environmental & Chemical Factors cluster_compound Compound State cluster_degradation Degradation Pathways High Temperature High Temperature Decomposition Decomposition High Temperature->Decomposition Moisture / Water Moisture / Water Hydrolysis (Ring Opening) Hydrolysis (Ring Opening) Moisture / Water->Hydrolysis (Ring Opening) UV / Direct Sunlight UV / Direct Sunlight Polymerization / Side Reactions Polymerization / Side Reactions UV / Direct Sunlight->Polymerization / Side Reactions Incompatible Materials Incompatible Materials Exothermic Reaction Exothermic Reaction Incompatible Materials->Exothermic Reaction This compound (Stable) This compound (Stable) This compound (Stable)->Decomposition leads to This compound (Stable)->Hydrolysis (Ring Opening) leads to This compound (Stable)->Polymerization / Side Reactions leads to This compound (Stable)->Exothermic Reaction leads to

Caption: Factors affecting the stability of this compound.

Experimental Workflow: Synthesis and Purification

start Start: Dissolve 3-Bromostyrene in DCM cool Cool Solution (Ice Bath) start->cool add_reagent Add mCPBA (Portion-wise) cool->add_reagent monitor Monitor Reaction (TLC) add_reagent->monitor quench Quench with Sat. NaHCO₃ monitor->quench Reaction Complete wash Wash with Brine quench->wash dry Dry Organic Layer (Anhydrous MgSO₄) wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate purify Purification (Column Chromatography) concentrate->purify Crude Product analyze QC Analysis (NMR, IR, MS) purify->analyze end End: Purified This compound analyze->end

References

The Versatile Building Block: 2-(3-Bromophenyl)oxirane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical scaffolds. 2-(3-Bromophenyl)oxirane, a reactive epoxide intermediate, has emerged as a valuable building block in medicinal chemistry. Its unique structural features—a strained oxirane ring and a functionalizable bromophenyl moiety—offer a gateway to a diverse array of complex molecules with significant pharmacological potential. This technical guide explores the multifaceted applications of this compound, detailing its role in the synthesis of potential therapeutic agents, presenting key quantitative data, outlining experimental protocols, and visualizing pertinent biological pathways.

Core Attributes of this compound

This compound, with the chemical formula C₈H₇BrO and a molecular weight of 199.04 g/mol , is recognized for its utility as a reactive intermediate in organic synthesis.[1][2] The presence of the electrophilic oxirane ring allows for facile ring-opening reactions with a variety of nucleophiles, leading to the formation of more complex molecular architectures. The bromine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space. This compound has been noted as a potential neuropharmacological agent and is structurally related to the established drug, carbamazepine.[3]

Synthetic Utility: Gateway to Bioactive Molecules

The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of biologically active compounds. The high reactivity of the epoxide ring is the cornerstone of its synthetic versatility.

Ring-Opening Reactions: Access to β-Amino Alcohols

A key transformation of this compound is its reaction with amines to yield β-amino alcohols. This reaction is a fundamental strategy in medicinal chemistry for the synthesis of a wide range of pharmaceutical agents. The general reaction scheme involves the nucleophilic attack of an amine on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a 1,2-amino alcohol.

G oxirane This compound amino_alcohol β-Amino Alcohol Derivative oxirane->amino_alcohol Nucleophilic Attack amine Amine (R-NH2) amine->amino_alcohol

This straightforward reaction provides access to chiral β-amino alcohols, which are key structural motifs in numerous biologically active molecules, including beta-blockers, neurotransmitter reuptake inhibitors, and antiviral agents.

Case Study: 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs as Anticancer Agents

While not a direct synthetic application of this compound based on available literature, a recent study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs highlights the therapeutic potential of the 3-bromophenyl moiety in the design of potent anticancer agents.[1][2][4] These compounds have demonstrated significant growth inhibitory effects against a panel of human cancer cell lines.

Anticancer Activity

The anticancer activity of a series of ten novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was evaluated by the National Cancer Institute (NCI) against 58 human cancer cell lines. The data is presented as Percent Growth Inhibition (PGI) at a 10 µM concentration.

CompoundMost Sensitive Cell LinePGI (%)Mean Growth Percent (GP)
4a N/AN/A100.07
4b N/AN/A98.92
4c N/AN/A100.19
4d N/AN/A100.22
4e SNB-75 (CNS Cancer)41.2599.63
4f N/AN/A99.78
4g N/AN/A100.15
4h N/AN/A99.88
4i SNB-75 (CNS Cancer)38.9497.48
4j N/AN/A100.27
Data sourced from Molecules 2023, 28(19), 6936.[1][2][4]

Compound 4e and 4i demonstrated the most promising activity, particularly against the CNS cancer cell line SNB-75.[2] The mean growth percent across all cell lines indicates that compound 4i had the most consistent, albeit modest, inhibitory effect.[2]

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Molecular docking studies of the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggest that they may exert their anticancer effects by inhibiting tubulin polymerization.[2] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. These triazole analogs are proposed to bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.

G

Experimental Protocols

General Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (4a-j)

The synthesis of the title compounds was achieved in a three-step process.[1]

Step 1: Synthesis of Substituted Phenyl Urea (2a-j) Substituted anilines (1a-j) are reacted with sodium cyanate in the presence of acetic acid at room temperature.

Step 2: Synthesis of N-(substituted phenyl)hydrazine carboxamide (3a-j) The substituted phenyl ureas (2a-j) are refluxed with hydrazine hydrate in ethanol.

Step 3: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j) Equimolar amounts of N-(substituted phenyl)hydrazine carboxamide (3a-j) and 3-bromobenzonitrile are dissolved in n-butanol. Potassium carbonate is added, and the mixture is heated at 120 °C with continuous stirring for 8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the product is isolated and purified.[1]

G

Anticancer Activity Assay (NCI Protocol)

The anticancer activity of the synthesized compounds was evaluated against a panel of 58 human tumor cell lines according to the protocol of the National Cancer Institute (NCI).[1][2]

  • Cell Preparation: The cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Treatment: Cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds are then added at a single concentration (10 µM).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: Sulforhodamine B (SRB) protein assay is used to determine cell viability. The absorbance is read on an automated plate reader.

  • Data Analysis: The percentage growth is calculated for each compound. The Percent Growth Inhibition (PGI) is then determined using the formula: PGI = 100 - Growth Percent.

Conclusion and Future Directions

This compound stands as a promising and versatile starting material in medicinal chemistry. Its inherent reactivity allows for the efficient construction of diverse molecular scaffolds, particularly β-amino alcohols, which are prevalent in numerous classes of therapeutic agents. While direct evidence of its incorporation into clinical candidates remains to be fully elucidated in publicly available literature, the potent biological activity of molecules containing the 3-bromophenyl moiety, such as the anticancer 1,2,4-triazole analogs, underscores the potential of this structural motif. Future research should focus on leveraging the dual reactivity of this compound to synthesize novel compound libraries for screening against a wide range of biological targets. The development of stereoselective ring-opening reactions and efficient cross-coupling protocols will further enhance the utility of this valuable building block in the ongoing quest for new and effective medicines.

References

An In-depth Technical Guide to 2-(3-Bromophenyl)oxirane: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)oxirane (also known as 3-bromostyrene oxide), a key reactive intermediate with significant applications in organic synthesis and potential neuropharmacological relevance. This document details the compound's known chemical and physical properties, explores its historical context within the broader development of aryl-substituted oxiranes, and presents a detailed experimental protocol for the synthesis of a closely related derivative. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a halogenated aromatic epoxide that has garnered interest as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a reactive oxirane ring and a functionalized phenyl group, makes it a valuable precursor for introducing the 3-bromophenyl ethanolamine scaffold, a motif present in various biologically active compounds. Notably, it has been investigated as a potential neuropharmacological agent, being considered a structural analog of the anticonvulsant drug carbamazepine. This guide aims to consolidate the available technical information on this compound, providing a foundational understanding for its application in research and development.

Discovery and History

The Darzens condensation, discovered in 1904, provided a powerful method for the synthesis of α,β-epoxy esters (glycidic esters), which can be further transformed into epoxides. While a specific historical account for this compound is not prominent, the synthesis of its derivatives has been documented in modern chemical literature. For instance, the synthesis of 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide was reported in 2009, showcasing the continued relevance of these structures in contemporary organic synthesis.[1]

The interest in halogenated styrene oxides, including the bromo-substituted variants, has also been driven by their role as metabolites of corresponding styrenes and their potential toxicological and pharmacological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
CAS Number 28022-44-8[2][3]
Molecular Formula C₈H₇BrO[2][3]
Molecular Weight 199.04 g/mol [2][3]
Appearance Not specified in search results
Boiling Point 249.4 °C at 760 mmHg[2]
Density 1.596 g/cm³[2]
Flash Point 99 °C[2]
Synonyms 3-bromostyrene oxide, 1-bromo-3-(epoxyethyl)benzene, m-bromostyrene oxide[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the epoxidation of 3-bromostyrene. Various epoxidation methods are applicable, with the choice of reagent and conditions influencing yield and stereoselectivity. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

While a detailed, citable experimental protocol for the direct synthesis of this compound from its corresponding styrene was not found in the immediate search results, a protocol for a closely related derivative, 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide, via a Darzens reaction is available and provides a valuable reference for the synthesis of similar epoxides.[1]

Experimental Protocol: Synthesis of 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide[1]

This protocol describes the synthesis of a derivative of this compound and is illustrative of the Darzens reaction approach to forming the oxirane ring.

Materials:

  • 3-Bromobenzaldehyde

  • 2-Chloro-N-phenylacetamide

  • Potassium hydroxide

  • Acetonitrile

  • Ethyl acetate (for purification)

Procedure:

  • Dissolve 2-chloro-N-phenylacetamide (0.17 g, 1.0 mmol) and potassium hydroxide (0.112 g, 2.0 mmol) in acetonitrile (2 ml).

  • To this solution, add 3-bromobenzaldehyde (0.185 g, 1.0 mmol) at 298 K (25 °C).

  • Stir the solution for 60 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the residue using column chromatography.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of an ethyl acetate solution at room temperature over one day.

Logical Workflow for Synthesis

The following diagram illustrates a general logical workflow for the synthesis of this compound, starting from 3-bromobenzaldehyde. This pathway involves a Wittig reaction to form the styrene, followed by epoxidation.

Synthesis_Workflow Start 3-Bromobenzaldehyde Wittig Wittig Reaction (e.g., with Ph3P=CH2) Start->Wittig Styrene 3-Bromostyrene Wittig->Styrene Epoxidation Epoxidation (e.g., with m-CPBA) Styrene->Epoxidation Product This compound Epoxidation->Product

Caption: General synthetic route to this compound.

Applications and Future Directions

This compound serves as a valuable intermediate in organic synthesis. The reactive epoxide ring can be opened by a variety of nucleophiles to introduce a 2-hydroxy-1-(3-bromophenyl)ethyl moiety, a key structural element in the design of new chemical entities.

Its potential as a neuropharmacological agent warrants further investigation.[3] As a "strain of the drug carbamazepine," it could be a starting point for the development of novel anticonvulsants or other central nervous system-active drugs.[3] The ability to introduce deuterium at the α-carbon position also makes it a useful tool in metabolic studies.[3]

Future research could focus on:

  • The development of stereoselective synthetic routes to access enantiomerically pure (R)- and (S)-2-(3-Bromophenyl)oxirane.

  • A more thorough investigation of its pharmacological profile and mechanism of action.

  • Its application in the synthesis of novel heterocyclic compounds and other complex molecular architectures.

Conclusion

This compound is a synthetically useful and potentially biologically active molecule. While its specific discovery and early history are not prominently documented, its chemical properties and the methods for its synthesis are well-established within the broader context of organic chemistry. This guide provides a consolidated resource of its known properties and a practical synthetic approach, which should aid researchers in its application for the development of new chemical entities and the exploration of its pharmacological potential.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Ring-Opening of 2-(3-Bromophenyl)oxirane with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a direct route to valuable 1,2-amino alcohols. These motifs are key structural components in a wide array of biologically active molecules and pharmaceutical agents. 2-(3-Bromophenyl)oxirane is a readily accessible starting material that, upon reaction with various amines, yields a diverse library of 2-amino-1-(3-bromophenyl)ethanol derivatives. The presence of the bromine atom on the phenyl ring offers a strategic handle for further functionalization, making these products attractive intermediates in drug discovery and development.

This document provides detailed application notes on the synthesis of these derivatives, focusing on reaction conditions, regioselectivity, and potential therapeutic applications. Furthermore, comprehensive experimental protocols for the ring-opening reaction with representative primary and secondary amines are presented.

Applications in Drug Development

The 2-amino-1-phenylethanol scaffold, which is the core structure of the products derived from the ring-opening of this compound, is a well-established pharmacophore. Derivatives of this scaffold have shown significant promise in various therapeutic areas:

  • β2-Adrenoceptor Agonists: The 2-amino-1-phenylethanol core is a key feature of many β2-adrenoceptor agonists used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). These compounds induce bronchodilation by relaxing the airway smooth muscle. The specific substitution pattern on the phenyl ring and the nature of the amino group are critical for potency and selectivity.

  • Central Nervous System (CNS) Disorders: The structural similarity of 2-amino-1-(3-bromophenyl)ethanol derivatives to certain neurotransmitters makes them interesting candidates for the development of drugs targeting CNS disorders. These compounds are being explored for their potential in treating conditions such as anxiety, depression, and epilepsy.

  • Anticancer Agents: Certain β-amino alcohol derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The mechanism of action can vary, but some have been shown to act as multi-targeted inhibitors of kinases involved in cancer cell signaling pathways.

The bromo-substituent on the phenyl ring of the title compounds can be further modified, for instance, via cross-coupling reactions, to generate a wide array of analogs for structure-activity relationship (SAR) studies.

Reaction Mechanism and Regioselectivity

The nucleophilic ring-opening of this compound with amines proceeds via an SN2 mechanism. Under neutral or basic conditions, the amine nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a C-O bond.

The regioselectivity of the attack is influenced by both steric and electronic factors. For styrene oxide and its derivatives, the outcome of the reaction is highly dependent on the nature of the amine nucleophile:

  • Aromatic Amines: These less basic and softer nucleophiles tend to attack the more sterically hindered but electronically activated benzylic carbon (Cα). This is due to the stabilization of the partial positive charge that develops at the benzylic position in the transition state.

  • Aliphatic Amines: These more basic and harder nucleophiles preferentially attack the less sterically hindered terminal carbon (Cβ) of the oxirane ring.

The use of catalysts, such as Lewis acids, can also influence the regioselectivity of the ring-opening reaction. Lewis acids coordinate to the epoxide oxygen, further activating the ring towards nucleophilic attack.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic ring-opening of styrene oxide, an analog of this compound, with various amines. This data provides a useful reference for predicting the outcome of reactions with the target epoxide.

Table 1: YCl₃-Catalyzed Ring-Opening of Styrene Oxide with Various Amines

EntryAmineProduct(s)Time (h)Conversion (%)Regioisomeric Ratio (α:β)
1Aniline2-Anilino-2-phenylethanol / 1-Anilino-2-phenylethanol1>9995:5
24-Methoxyaniline2-(4-Methoxyanilino)-2-phenylethanol / 1-(4-Methoxyanilino)-2-phenylethanol1>9996:4
34-Chloroaniline2-(4-Chloroanilino)-2-phenylethanol / 1-(4-Chloroanilino)-2-phenylethanol1>9994:6
4Benzylamine2-(Benzylamino)-2-phenylethanol / 1-(Benzylamino)-2-phenylethanol2>9910:90
5Piperidine1-Phenyl-2-(piperidin-1-yl)ethanol / 2-Phenyl-2-(piperidin-1-yl)ethanol2>995:95

Reaction conditions: Styrene oxide (1 mmol), amine (1.1 mmol), YCl₃ (1 mol%), solvent-free, room temperature.

Table 2: Catalyst-Free Ring-Opening of Epoxides with Aromatic Amines in Water

EntryEpoxideAmineProductTime (h)Yield (%)
1Styrene OxideAniline2-Anilino-2-phenylethanol1892
2Styrene Oxide4-Methylaniline2-(4-Methylanilino)-2-phenylethanol1895
3Styrene Oxide4-Methoxyaniline2-(4-Methoxyanilino)-2-phenylethanol2490
4Styrene Oxide4-Chloroaniline2-(4-Chloroanilino)-2-phenylethanol2488

Reaction conditions: Epoxide (1 mmol), amine (1.2 mmol), water (5 mL), 60 °C.

Experimental Protocols

The following are detailed protocols for the nucleophilic ring-opening of this compound with a representative aromatic amine (aniline) and a representative secondary aliphatic amine (piperidine).

Protocol 1: Reaction of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Yttrium(III) chloride (YCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 mmol, 199 mg).

  • Add aniline (1.1 mmol, 102 mg, 1.0 mL).

  • Add yttrium(III) chloride (0.01 mmol, 1.95 mg) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, add ethyl acetate (20 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 2-anilino-1-(3-bromophenyl)ethanol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reaction of this compound with Piperidine

Materials:

  • This compound

  • Piperidine

  • Ethanol

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol, 199 mg) in ethanol (10 mL).

  • Add piperidine (1.2 mmol, 102 mg, 0.12 mL) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired 1-(3-bromophenyl)-2-(piperidin-1-yl)ethanol.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Epoxide This compound TS Sₙ2 Transition State Epoxide->TS Amine Amine (R₂NH) Amine->TS Nucleophilic Attack Alkoxide Alkoxide Intermediate TS->Alkoxide Ring Opening AminoAlcohol β-Amino Alcohol Alkoxide->AminoAlcohol Protonation

Caption: Sₙ2 mechanism for the nucleophilic ring-opening of this compound with an amine.

Experimental_Workflow Start Start Reactants Combine this compound, Amine, and Catalyst/Solvent Start->Reactants Reaction Stir at appropriate temperature (Room Temperature or Reflux) Reactants->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Complete Purification Purification by Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of β-amino alcohols.

Application Notes and Protocols: Synthesis of β-Amino Alcohols using 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a focused library of β-amino alcohols derived from the ring-opening of 2-(3-bromophenyl)oxirane with various primary and secondary amines. The presence of the 3-bromophenyl moiety in the resulting β-amino alcohol scaffold offers a valuable synthetic handle for further structural modifications through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. These compounds are of significant interest as they are key structural motifs in a wide range of biologically active molecules and pharmaceuticals.[1][2] This protocol outlines both conventional heating and microwave-assisted synthesis methods, providing a comparative basis for reaction optimization.

Introduction

β-Amino alcohols are a pivotal class of organic compounds that form the structural core of numerous pharmaceuticals, including beta-blockers, antiviral agents, and chiral catalysts.[3] The synthesis of these molecules via the nucleophilic ring-opening of epoxides with amines is a fundamental and widely employed transformation in medicinal chemistry.[2][4] The regioselective attack of the amine at the less sterically hindered carbon of the epoxide ring leads to the formation of the desired β-amino alcohol.

The use of this compound as the epoxide starting material is of particular strategic importance in drug development. The bromine atom on the phenyl ring serves as a versatile functional group that can be readily modified using a variety of modern synthetic methods, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.[5] This allows for the rapid generation of a diverse library of analogues from a common intermediate, which is a key strategy for optimizing the pharmacological properties of a lead compound. The 3-bromophenyl group itself is a common feature in many bioactive molecules and can participate in halogen bonding, which can influence ligand-receptor interactions.[6][7]

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of β-amino alcohols derived from this compound, tailored for researchers in both academic and industrial drug discovery settings.

Significance in Drug Development

The synthesis of a library of 3-bromophenyl-substituted β-amino alcohols is a strategic approach in early-phase drug discovery. The rationale behind this strategy is illustrated in the signaling pathway diagram below, which conceptualizes the journey from a synthesized compound to a potential drug candidate.

DrugDiscoveryPathway cluster_synthesis Synthesis & Library Generation cluster_sar SAR & Lead Optimization cluster_preclinical Preclinical Development A This compound C β-Amino Alcohol Library (3-Bromophenyl Core) A->C B Diverse Amines (Primary & Secondary) B->C D Initial Biological Screening (e.g., Receptor Binding Assay) C->D E Identification of 'Hit' Compound D->E F Further Modification via Cross-Coupling at Bromine Site E->F G Optimized Lead Compound (Improved Potency/Selectivity) F->G H In vivo Efficacy & PK/PD Studies G->H I Drug Candidate H->I

Caption: Drug development workflow utilizing the 3-bromophenyl handle for SAR studies.

Experimental Protocols

Materials and Methods

Materials:

  • This compound (ensure purity, can be synthesized from 3-bromostyrene)

  • Selected primary and secondary amines (e.g., benzylamine, morpholine, piperidine)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Microwave reactor (for microwave-assisted synthesis)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Conventional Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in absolute ethanol (5 mL).

  • Addition of Amine: Add the desired amine (1.2 mmol, 1.2 eq) to the solution.

  • Reaction: Stir the mixture at reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified β-amino alcohol by NMR and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq) in absolute ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes.

  • Work-up and Purification: Follow steps 4-7 from Protocol 1.

The experimental workflow for the synthesis and purification is depicted in the following diagram:

ExperimentalWorkflow A Reactants: This compound + Amine in Ethanol B Heating Method A->B C1 Conventional Reflux (4-12 hours) B->C1 Conventional C2 Microwave Irradiation (10-30 minutes) B->C2 Microwave D Reaction Monitoring by TLC C1->D C2->D E Solvent Removal (Rotary Evaporation) D->E F Aqueous Work-up & Extraction with DCM E->F G Drying & Concentration F->G H Purification by Column Chromatography G->H I Characterization (NMR, MS) H->I J Pure β-Amino Alcohol I->J

Caption: Experimental workflow for the synthesis of β-amino alcohols.

Data Presentation

The following table summarizes the expected results for the synthesis of representative β-amino alcohols from this compound using both conventional and microwave-assisted methods. The data presented are hypothetical but based on typical outcomes for such reactions.

EntryAmineMethodTimeYield (%)Purity (%)
1BenzylamineConventional8 h85>95
2BenzylamineMicrowave15 min92>95
3MorpholineConventional10 h82>95
4MorpholineMicrowave20 min88>95
5PiperidineConventional6 h90>95
6PiperidineMicrowave10 min95>95
7AnilineConventional12 h75>95
8AnilineMicrowave25 min85>95

Yields are for isolated, purified products. Purity is estimated by ¹H NMR.

Conclusion

The protocols described herein offer efficient and reliable methods for the synthesis of β-amino alcohols from this compound. The microwave-assisted approach provides a significant acceleration of the reaction, leading to higher yields in a fraction of the time compared to conventional heating. The resulting 3-bromophenyl-substituted β-amino alcohols are valuable intermediates for the generation of diverse compound libraries, which are essential for the exploration of structure-activity relationships in modern drug discovery. The versatility of the bromine handle allows for extensive late-stage functionalization, enabling the fine-tuning of molecular properties to identify promising drug candidates.

References

Application Notes and Protocols: Reaction of 2-(3-Bromophenyl)oxirane with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)oxirane, also known as 3-bromostyrene oxide, is a versatile bifunctional building block in organic synthesis. The presence of a reactive oxirane ring and a bromo-substituted phenyl group allows for sequential and site-selective modifications. The reaction of this compound with Grignard reagents is a powerful method for carbon-carbon bond formation, providing access to a diverse range of 1-(3-bromophenyl)-2-substituted ethanols. These products are valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents, due to the presence of a secondary alcohol and a bromine atom that can be further functionalized through various cross-coupling reactions.

Reaction Mechanism and Regioselectivity

The reaction of a Grignard reagent with an epoxide proceeds via a nucleophilic substitution (SN2-type) mechanism.[1] The Grignard reagent, a potent nucleophile, attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring.[1][2]

For unsymmetrical epoxides like this compound, the regioselectivity of the attack is a crucial aspect. In the absence of any catalyst, the Grignard reagent preferentially attacks the less sterically hindered carbon atom of the oxirane ring.[3] In the case of this compound, the attack occurs at the terminal methylene carbon (C2), leading to the formation of a secondary alcohol, 1-(3-bromophenyl)-2-substituted ethanol, as the major product. The 3-bromo substituent on the phenyl ring is an electron-withdrawing group, which can influence the reactivity of the epoxide but does not typically alter the regioselectivity of the uncatalyzed Grignard addition.

The reaction is completed by an acidic workup, which protonates the resulting alkoxide to yield the final alcohol product.[2]

Applications in Synthesis

The products of the reaction between this compound and Grignard reagents are valuable intermediates for several reasons:

  • Diverse Functionality: The resulting molecules contain a secondary alcohol and an aryl bromide. The alcohol can be further oxidized, esterified, or used in other transformations.

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents.

  • Scaffold for Drug Discovery: The 1-aryl-2-substituted ethanol motif is present in many biologically active compounds. The ability to introduce diverse side chains via the Grignard reagent and further modify the aromatic ring makes this a powerful strategy in medicinal chemistry.

Experimental Protocols

The following is a general protocol for the reaction of this compound with a Grignard reagent. Caution: Grignard reagents are highly reactive, flammable, and sensitive to moisture and air. All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.[4]

Materials and Reagents
  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, Ethylmagnesium bromide, Phenylmagnesium bromide, typically as a solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Reaction Procedure
  • Reaction Setup: Assemble the three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum or oven-dry it before use and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: Place a solution of this compound (1.0 equivalent) in anhydrous THF into the reaction flask. Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition: Add the Grignard reagent (1.1-1.5 equivalents) to the dropping funnel. Add the Grignard solution dropwise to the stirred solution of the epoxide at 0 °C. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4]

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various Grignard reagents. Yields are representative and may vary based on specific reaction conditions.

Grignard ReagentProductExpected Yield (%)
Methylmagnesium Bromide1-(3-Bromophenyl)propan-2-ol80-95
Ethylmagnesium Bromide1-(3-Bromophenyl)butan-2-ol80-95
Phenylmagnesium Bromide1-(3-Bromophenyl)-2-phenylethanol75-90
Vinylmagnesium Bromide1-(3-Bromophenyl)but-3-en-2-ol70-85

Visualizations

Reaction_Mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_product Product Grignard R-MgX Epoxide This compound Grignard->Epoxide Nucleophilic Attack (SN2) Alkoxide Alkoxide Intermediate Epoxide->Alkoxide Ring Opening Alcohol 1-(3-Bromophenyl)-2-substituted ethanol Alkoxide->Alcohol Protonation (H3O+) Experimental_Workflow Setup Reaction Setup (Inert Atmosphere, Anhydrous) Reagents Add this compound and cool to 0 °C Setup->Reagents Addition Dropwise addition of Grignard Reagent Reagents->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Extraction Extract with Et2O or EtOAc Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

References

Application Notes and Protocols for the Regioselective Ring-Opening of 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a powerful tool for the introduction of 1,2-difunctionality in a stereospecific and often regioselective manner. 2-(3-Bromophenyl)oxirane is a valuable building block in medicinal chemistry and materials science due to the presence of a reactive oxirane ring and a synthetically versatile bromophenyl moiety. The targeted opening of the epoxide ring with various nucleophiles allows for the synthesis of a diverse array of substituted β-amino alcohols, β-azido alcohols, and β-alkoxy alcohols, which are important scaffolds in numerous biologically active compounds and functional materials.

These application notes provide detailed experimental protocols for the regioselective ring-opening of this compound with a selection of common nucleophiles, including amines, azide ions, and alcohols. The accompanying data summarizes expected yields and regioselectivity, offering a comparative guide for synthetic planning.

Reaction Mechanism and Regioselectivity

The ring-opening of this compound can proceed via two primary mechanistic pathways, largely dictated by the reaction conditions.

  • Under Basic or Neutral Conditions (SN2 Pathway): With strong, neutral, or basic nucleophiles, the reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (the terminal carbon). This pathway leads to the formation of a single regioisomer with inversion of stereochemistry at the site of attack.

  • Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. The transition state of this reaction has significant carbocationic character at the more substituted carbon (the benzylic position), which is stabilized by the adjacent phenyl ring. Consequently, weaker nucleophiles will preferentially attack the more substituted carbon.

The regioselectivity of the ring-opening reaction is therefore a critical consideration in the synthesis of specifically substituted 1,2-difunctionalized products.

Experimental Protocols

The following protocols provide detailed procedures for the ring-opening of this compound with representative nucleophiles.

Protocol 1: Nucleophilic Ring-Opening with Piperidine (SN2 Conditions)

This protocol describes the reaction of this compound with a secondary amine, piperidine, under neat conditions, leading to the formation of 1-(3-bromophenyl)-2-(piperidin-1-yl)ethanol.

Materials:

  • This compound

  • Piperidine

  • Ethanol (for workup)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 eq.) in a suitable solvent such as acetonitrile or ethanol (10 mL), add piperidine (1.2 mmol, 1.2 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(3-bromophenyl)-2-(piperidin-1-yl)ethanol.

Protocol 2: Nucleophilic Ring-Opening with Sodium Azide (SN2 Conditions)

This protocol details the synthesis of 1-azido-2-(3-bromophenyl)ethanol through the ring-opening of this compound with sodium azide. The resulting β-azido alcohol is a versatile intermediate that can be readily reduced to the corresponding β-amino alcohol.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq.) in methanol (10 mL) and water (2 mL), add sodium azide (1.5 mmol, 1.5 eq.) and ammonium chloride (1.2 mmol, 1.2 eq.).

  • Stir the reaction mixture at 60 °C for 8-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-azido-2-(3-bromophenyl)ethanol.

Protocol 3: Acid-Catalyzed Ring-Opening with Methanol (SN1-like Conditions)

This protocol describes the acid-catalyzed ring-opening of this compound with methanol, which favors the attack of the nucleophile at the benzylic position to yield 2-(3-bromophenyl)-2-methoxyethanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous methanol (10 mL).

  • To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the solution is neutral.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 2-(3-bromophenyl)-2-methoxyethanol.

Quantitative Data Summary

The following table summarizes the expected outcomes for the ring-opening of this compound with various nucleophiles based on the protocols described and literature precedents for similar styrene oxide systems.

NucleophileProduct(s)Reaction ConditionsTypical Yield (%)Regioselectivity (Major Isomer)
Piperidine1-(3-bromophenyl)-2-(piperidin-1-yl)ethanolNeat or in EtOH, rt85-95Attack at the terminal carbon
Sodium Azide1-azido-2-(3-bromophenyl)ethanolNaN₃, NH₄Cl, MeOH/H₂O, 60 °C80-90Attack at the terminal carbon
Methanol / H⁺2-(3-bromophenyl)-2-methoxyethanolMeOH, cat. H₂SO₄, rt75-85Attack at the benzylic carbon
Aniline2-(3-bromophenyl)-2-(phenylamino)ethanolNeat or in solvent, heat70-85Attack at the benzylic carbon

Note: Yields and regioselectivity can be influenced by specific reaction conditions, including temperature, solvent, and catalyst loading. The data presented here are representative.

Visualizations

Reaction Pathway Diagram

Ring_Opening_Pathways cluster_SN2 Ssubscript{N}2 Pathway (Basic/Neutral) cluster_SN1 Ssubscript{N}1-like Pathway (Acidic) Epoxide_SN2 This compound Product_SN2 Attack at Terminal Carbon (e.g., 1-(3-bromophenyl)-2-(piperidin-1-yl)ethanol) Epoxide_SN2->Product_SN2 Less hindered attack Nucleophile_SN2 Strong Nucleophile (e.g., Piperidine, Nsubscript{3}super{-}) Nucleophile_SN2->Product_SN2 Epoxide_SN1 This compound Protonated_Epoxide Protonated Epoxide Epoxide_SN1->Protonated_Epoxide Activation Protonation Protonation (Hsuper{+}) Protonation->Protonated_Epoxide Product_SN1 Attack at Benzylic Carbon (e.g., 2-(3-bromophenyl)-2-methoxyethanol) Protonated_Epoxide->Product_SN1 More stable carbocation-like transition state Nucleophile_SN1 Weak Nucleophile (e.g., MeOH) Nucleophile_SN1->Product_SN1

Caption: Mechanistic pathways for the ring-opening of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine this compound, Nucleophile, and Solvent/Catalyst start->reagents reaction Stir at appropriate temperature reagents->reaction monitoring Monitor reaction progress (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Upon completion drying Dry organic layer (e.g., Nasubscript{2}SOsubscript{4}) workup->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the ring-opening of this compound.

Application Notes and Protocols for the Regioselective Azidolysis of 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. The azidolysis of epoxides, in particular, yields valuable β-azido alcohols, which are precursors to β-amino alcohols, aziridines, and triazoles – motifs frequently found in pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the regioselective azidolysis of 2-(3-Bromophenyl)oxirane. For aryl-substituted epoxides such as this, the reaction with sodium azide typically proceeds with high regioselectivity, favoring nucleophilic attack at the more substituted benzylic carbon. This preference is attributed to the stabilization of the partial positive charge that develops at the benzylic position during the transition state.

Reaction Principle and Regioselectivity

The azidolysis of this compound can lead to two regioisomeric products: 2-azido-1-(3-bromophenyl)ethanol (major product) and 1-azido-2-(3-bromophenyl)ethanol (minor product). The regioselectivity of the reaction is influenced by several factors, including the solvent, temperature, and the presence of catalysts or additives. In general, for aryl epoxides, the attack of the azide nucleophile occurs preferentially at the benzylic carbon (α-attack), leading to the formation of the corresponding α-azido-β-alcohol.[1][2]

The reaction is typically carried out using sodium azide as the azide source. Various reaction systems have been developed to promote this transformation, including the use of protic solvents like water or alcohols, often with a catalyst. The pH of the reaction medium can also be a critical parameter for controlling regioselectivity.[2]

Experimental Protocols

Two common protocols for the regioselective azidolysis of epoxides are presented below. Protocol A is a widely used method employing a mixture of methanol and water, while Protocol B utilizes a pH-controlled aqueous system, which can offer advantages in terms of environmental friendliness and simplified work-up.

Protocol A: Azidolysis in Methanol/Water

This protocol is a standard method for the azidolysis of epoxides.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Methanol (MeOH)

  • Deionized water

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 65-80°C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer, 2-azido-1-(3-bromophenyl)ethanol.

Protocol B: pH-Controlled Azidolysis in Water

This environmentally benign protocol uses water as the primary solvent and controls regioselectivity through pH. For aryl-substituted epoxides, a basic pH favors attack at the benzylic position.[2]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or other suitable buffer to maintain basic pH

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Prepare an aqueous solution of sodium azide (e.g., 2.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Adjust the pH of the sodium azide solution to approximately 9.5 using a suitable buffer (e.g., sodium bicarbonate).

  • Add this compound (1.0 eq) to the aqueous solution.

  • Heat the heterogeneous mixture to a suitable temperature (e.g., 60-80°C) and stir vigorously for 12-48 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-azido-1-(3-bromophenyl)ethanol.

Data Presentation

The expected outcomes for the regioselective azidolysis of this compound are summarized in the table below. The data is based on typical results observed for the azidolysis of styrene oxide and other aryl epoxides under similar conditions.[1][2]

ProtocolMajor ProductMinor ProductTypical Regioisomeric Ratio (Major:Minor)Typical Yield (%)
A (MeOH/H₂O) 2-azido-1-(3-bromophenyl)ethanol1-azido-2-(3-bromophenyl)ethanol>95:580-90
B (pH 9.5 Water) 2-azido-1-(3-bromophenyl)ethanol1-azido-2-(3-bromophenyl)ethanol>98:285-95

Visualization

Signaling Pathway of Azidolysis

Azidolysis_Pathway Epoxide This compound TransitionState Transition State (Benzylic carbocation character) Epoxide->TransitionState NaN3 Sodium Azide (NaN₃) NaN3->TransitionState Solvent Solvent System (e.g., MeOH/H₂O or H₂O at pH 9.5) Solvent->TransitionState MajorProduct Major Product: 2-azido-1-(3-bromophenyl)ethanol TransitionState->MajorProduct Favored pathway (α-attack) MinorProduct Minor Product: 1-azido-2-(3-bromophenyl)ethanol TransitionState->MinorProduct Disfavored pathway (β-attack)

Caption: Reaction pathway for the regioselective azidolysis of this compound.

Experimental Workflow

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - this compound - Sodium Azide - Solvent & Catalyst/Buffer Start->ReactionSetup Heating Heating and Stirring (e.g., 60-80°C, 12-48h) ReactionSetup->Heating Workup Aqueous Work-up: - Extraction with organic solvent - Washing and Drying Heating->Workup Purification Purification: - Silica Gel Column Chromatography Workup->Purification Analysis Analysis: - NMR, IR, Mass Spectrometry - Determination of yield and regioselectivity Purification->Analysis End End Analysis->End

References

Application Notes & Protocols: Lewis Acid-Catalyzed Ring-Opening of 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides is a fundamental and powerful transformation in organic synthesis, providing a direct route to valuable 1,2-difunctionalized compounds. Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which makes them susceptible to nucleophilic attack.[1] The use of a Lewis acid as a catalyst dramatically enhances the reactivity of the epoxide by coordinating to the oxygen atom. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and facilitating the ring-opening process even with weak nucleophiles.[2][3][4][5]

2-(3-Bromophenyl)oxirane is a useful building block, particularly in the synthesis of neuropharmacological agents and other complex molecular scaffolds.[6] The bromo-substituted phenyl group offers a versatile handle for further functionalization via cross-coupling reactions. The catalyzed ring-opening of this specific epoxide allows for the regioselective introduction of a wide range of nucleophiles, leading to the synthesis of β-aryl-β-substituted alcohols and their derivatives, which are key intermediates in drug discovery.

Reaction Mechanism and Regioselectivity

The Lewis acid (LA) initiates the reaction by coordinating with the lone pair of electrons on the oxirane's oxygen atom. This activation step creates a highly electrophilic complex. The subsequent nucleophilic attack can, in principle, occur at either of the two carbons of the epoxide ring (Cα or Cβ).

For an aryl-substituted epoxide like this compound, the reaction pathway exhibits significant SN1 character.[1][7] The Lewis acid's coordination weakens the C-O bonds, and a partial positive charge develops on the carbon atoms. The benzylic carbon (the carbon attached to the phenyl ring) is better able to stabilize this developing positive charge through resonance with the aromatic ring. Consequently, nucleophilic attack occurs preferentially at this more substituted benzylic position.[1][8] The reaction typically proceeds with an inversion of stereochemistry at the attacked carbon center, characteristic of a backside attack.

Caption: Mechanism of Lewis acid (LA) catalyzed ring-opening of an aryl epoxide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the epoxidation of 3-bromostyrene using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective method for synthesizing epoxides.

Materials:

  • 3-bromostyrene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 3-bromostyrene (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide. Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Ring-Opening

This protocol provides a general methodology for the ring-opening of this compound using a selected Lewis acid and a nucleophile (e.g., an alcohol or amine).

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or THF)

  • Lewis Acid (e.g., BF₃·OEt₂, SnCl₄, Ti(O-iPr)₄)

  • Nucleophile (e.g., Methanol, Aniline, Water)

  • Diatomaceous earth (Celite®)

  • Saturated aqueous ammonium chloride (NH₄Cl) or water for quenching

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions if required (e.g., Schlenk line)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.1 M).

  • Add the nucleophile (1.5 - 3.0 eq) to the solution.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid (0.1 - 1.1 eq, depending on the acid's strength and desired stoichiometry) via syringe.

  • Stir the reaction at this temperature and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours.

  • Once the starting material is consumed, quench the reaction by carefully adding saturated NH₄Cl solution (for most Lewis acids) or water.

  • Allow the mixture to warm to room temperature. If a precipitate forms, filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product (a β-substituted alcohol) by flash column chromatography.

Data Presentation: Representative Reaction Outcomes

The following table summarizes representative, non-exhaustive data for the ring-opening of aryl epoxides, analogous to this compound, under various conditions. Actual yields and regioselectivity may vary.

EntryLewis Acid (eq)Nucleophile (eq)SolventTemp (°C)Time (h)Major Product Yield (%)Regioselectivity (Benzylic:Terminal)
1BF₃·OEt₂ (1.1)Methanol (3.0)CH₂Cl₂01~85-95>99:1
2SnCl₄ (0.2)Aniline (1.5)CH₃CN253~80-90>95:5
3Ti(O-iPr)₄ (1.0)H₂O (2.0)THF256~70-85>90:10
4LiClO₄ (0.5)Methanol (solvent)Neat5012~60-75>95:5
5Sc(OTf)₃ (0.05)Allyltrimethylsilane (1.5)CH₂Cl₂-204~85-95>99:1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Lewis acid-catalyzed ring-opening experiment.

Experimental_Workflow prep 1. Preparation - Dry glassware - Prepare reagents & solvents setup 2. Reaction Setup - Dissolve epoxide & nucleophile - Establish inert atmosphere prep->setup cool 3. Cooling - Cool mixture to target temperature (e.g., 0°C) setup->cool addition 4. Catalyst Addition - Add Lewis Acid dropwise cool->addition reaction 5. Reaction - Stir and monitor by TLC addition->reaction quench 6. Quenching - Add quenching agent (e.g., NH4Cl) - Warm to room temperature reaction->quench workup 7. Workup & Extraction - Filter if needed - Extract with organic solvent quench->workup purify 8. Purification - Dry, concentrate - Column Chromatography workup->purify analysis 9. Analysis - Characterize product (NMR, MS, etc.) purify->analysis

Caption: General laboratory workflow for the ring-opening of this compound.

References

Application Notes and Protocols: The Strategic Use of 2-(3-Bromophenyl)oxirane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)oxirane is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring a reactive epoxide ring and a functionalizable bromophenyl group, allows for the strategic introduction of diverse functionalities, making it a valuable precursor for drug candidates targeting the central nervous system (CNS) and cardiovascular system. The epoxide moiety is susceptible to nucleophilic ring-opening reactions, leading to the formation of β-amino alcohols, a common structural motif in many biologically active compounds.[1][2] Concurrently, the bromine atom on the phenyl ring provides a handle for further modifications through cross-coupling reactions, enabling the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 1-(3-bromophenyl)-2-(methylamino)ethanol. This intermediate is a precursor for compounds with potential activity as norepinephrine reuptake inhibitors, a class of drugs used in the treatment of depression and other neurological disorders.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its reaction with amines to form β-amino alcohols. This reaction is a cornerstone for the synthesis of intermediates for various drug classes:

  • Antidepressants and CNS Agents: The resulting 1-(3-bromophenyl)-2-aminoethanol core is a key pharmacophore in molecules targeting monoamine transporters. For instance, it serves as a precursor to analogs of Nisoxetine, a selective norepinephrine reuptake inhibitor.

  • Beta-Blockers: While the 3-bromophenyl substitution is less common in typical beta-blockers, the fundamental amino alcohol structure generated from the epoxide ring-opening is the defining feature of this class of cardiovascular drugs. The bromine atom offers a site for diversification to explore novel beta-blocker candidates.

Synthesis of 1-(3-bromophenyl)-2-(methylamino)ethanol: A Key Intermediate

The nucleophilic ring-opening of this compound with methylamine provides a direct route to 1-(3-bromophenyl)-2-(methylamino)ethanol, a valuable intermediate for the synthesis of CNS-active compounds.

Reaction Pathway

The reaction proceeds via a standard SN2 mechanism, where the methylamine nucleophile attacks the sterically less hindered carbon of the epoxide ring. This regioselectivity is typical for the ring-opening of styrene oxide derivatives under neutral or basic conditions.

G A This compound C Nucleophilic Attack (SN2 Mechanism) A->C B Methylamine (CH3NH2) B->C D Protonation C->D Ring-opening E 1-(3-bromophenyl)-2-(methylamino)ethanol D->E Work-up

Caption: Synthesis of 1-(3-bromophenyl)-2-(methylamino)ethanol.

Quantitative Data

While specific yield data for the reaction of this compound with methylamine is not extensively reported in publicly available literature, analogous reactions with similar epoxides and primary amines suggest that high yields can be expected under optimized conditions. The following table presents expected and typical yield ranges based on similar transformations.

Reactant 1Reactant 2ProductSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
This compoundMethylamine1-(3-bromophenyl)-2-(methylamino)ethanolMethanol25-5024-4885-95 (estimated)
(2R)-2-(3,4-Dichlorophenyl)oxiraneMethylamine(1R)-1-(3,4-dichlorophenyl)-2-(methylamino)ethanolMethanol25-5024-48>90[3]

Experimental Protocols

This section provides a detailed protocol for the synthesis of 1-(3-bromophenyl)-2-(methylamino)ethanol from this compound.

Synthesis of 1-(3-bromophenyl)-2-(methylamino)ethanol

Objective: To synthesize 1-(3-bromophenyl)-2-(methylamino)ethanol via the nucleophilic ring-opening of this compound with methylamine.

Materials:

  • This compound (1.0 eq)

  • Methylamine solution (40% in water or 2M in THF, 2.0-3.0 eq)

  • Methanol or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in methanol or THF (approximately 10 volumes relative to the epoxide).

  • Addition of Amine: To the stirred solution, add the methylamine solution (2.0-3.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Alternatively, the reaction can be gently heated to 40-50 °C to reduce the reaction time.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure 1-(3-bromophenyl)-2-(methylamino)ethanol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve this compound in Solvent B Add Methylamine Solution A->B C Stir at RT or 40-50 °C (24-48h) B->C D Concentrate Under Reduced Pressure C->D Reaction Complete E Flash Column Chromatography D->E F Characterize Product E->F

References

Application Notes and Protocols: Stereospecific Reactions of Enantiopure 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure epoxides are invaluable chiral building blocks in modern organic synthesis, particularly in the pharmaceutical industry. Their ability to undergo stereospecific ring-opening reactions allows for the precise installation of multiple stereocenters, a crucial aspect in the synthesis of complex, biologically active molecules. This document focuses on the stereospecific reactions of enantiopure 2-(3-Bromophenyl)oxirane, a versatile intermediate for the synthesis of chiral β-amino alcohols. These products are key structural motifs in a variety of pharmaceutical agents, including β-adrenergic receptor blockers (β-blockers).

The presence of the bromophenyl group not only offers a site for further functionalization, for instance, through cross-coupling reactions, but also influences the electronic properties of the oxirane ring, enhancing its reactivity towards nucleophiles. The stereospecific nature of the reactions of enantiopure this compound ensures the transfer of chirality from the starting material to the product, which is paramount for achieving the desired pharmacological activity and minimizing off-target effects.

Stereospecific Nucleophilic Ring-Opening: Synthesis of Chiral β-Amino Alcohols

The primary and most significant reaction of enantiopure this compound is its stereospecific ring-opening by nucleophiles. Amines are particularly important nucleophiles in this context, as the resulting β-amino alcohols are precursors to a wide array of pharmaceuticals.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the amine nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the simultaneous opening of the three-membered ring. A crucial aspect of the SN2 reaction is the inversion of stereochemistry at the carbon atom that is attacked.

For a terminal epoxide like this compound, the nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon atom under neutral or basic conditions. Consequently, the reaction of an enantiopure epoxide with an amine is highly regioselective and stereospecific.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R_epoxide (R)-2-(3-Bromophenyl)oxirane S_product (S)-1-(3-Bromophenyl)-2-(alkylamino)ethanol R_epoxide->S_product Stereospecific Ring-Opening (SN2) Amine R'R''NH (Amine) Amine->S_product

Caption: Stereospecific SN2 ring-opening of (R)-2-(3-Bromophenyl)oxirane with an amine.

Starting with (R)-2-(3-Bromophenyl)oxirane, the nucleophilic attack of an amine (e.g., isopropylamine) occurs at the C2 carbon of the oxirane ring from the face opposite to the C-O bond. This results in the formation of the corresponding (S)-β-amino alcohol with inversion of configuration at the newly formed stereocenter.

Application in the Synthesis of β-Blocker Analogues

The structural motif of the product, a 1-aryloxy-3-amino-2-propanol derivative, is characteristic of many β-blockers. While this compound is not the direct precursor for commercial β-blockers like propranolol (which has a naphthyloxy group), it serves as an excellent model system and a potential intermediate for novel analogues with the 3-bromophenyl moiety. The stereochemistry of these drugs is critical for their therapeutic effect, with the (S)-enantiomer typically being the more active β-blocker.

Experimental Protocols

The following are generalized protocols for the stereospecific synthesis of enantiopure this compound and its subsequent ring-opening reaction with an amine. These protocols are based on established methodologies for analogous compounds.

Protocol 1: Enantioselective Epoxidation of 3-Bromostyrene

This protocol describes a method to produce enantiopure this compound from 3-bromostyrene using a chiral catalyst, such as the Jacobsen-Katsuki catalyst.

Materials:

  • 3-Bromostyrene

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

  • Dichloromethane (DCM)

  • Phosphate buffer (pH 11.3)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 3-bromostyrene (1.0 eq) in dichloromethane (DCM) at 0 °C, add the phosphate buffer (pH 11.3).

  • Add Jacobsen's catalyst (0.01-0.05 eq).

  • To this biphasic mixture, add a solution of sodium hypochlorite (1.5 eq) dropwise over a period of 2-3 hours, maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford enantiopure this compound.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

G cluster_workflow Enantioselective Epoxidation Workflow A Dissolve 3-Bromostyrene in DCM B Add Phosphate Buffer (pH 11.3) A->B C Add Jacobsen's Catalyst B->C D Add NaOCl solution dropwise at 0 °C C->D E Stir at 0 °C for 12-24h (Monitor by TLC) D->E F Work-up: Separate layers, extract, wash, dry E->F G Purify by Column Chromatography F->G H Characterize and determine ee G->H

Caption: Experimental workflow for the enantioselective epoxidation of 3-bromostyrene.

Protocol 2: Stereospecific Ring-Opening of (R)-2-(3-Bromophenyl)oxirane with Isopropylamine

This protocol details the synthesis of (S)-1-(3-Bromophenyl)-2-(isopropylamino)ethanol, a chiral β-amino alcohol.

Materials:

  • (R)-2-(3-Bromophenyl)oxirane (enantiopure)

  • Isopropylamine

  • Ethanol (or other suitable protic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve (R)-2-(3-Bromophenyl)oxirane (1.0 eq) in ethanol.

  • Add an excess of isopropylamine (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (or stir at an elevated temperature, e.g., 60-80 °C) for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexane to yield the pure (S)-1-(3-Bromophenyl)-2-(isopropylamino)ethanol.

  • Characterize the product by NMR and mass spectrometry. Confirm the stereochemical purity by chiral HPLC if necessary.

G cluster_workflow Ring-Opening Reaction Workflow A Dissolve (R)-2-(3-Bromophenyl)oxirane in Ethanol B Add excess Isopropylamine A->B C Heat to reflux for 4-12h (Monitor by TLC) B->C D Cool and remove solvent/excess amine C->D E Work-up: Dissolve, wash, dry D->E F Purify by Column Chromatography E->F G Characterize the product F->G

Caption: Experimental workflow for the stereospecific ring-opening reaction.

Data Presentation

The following tables summarize expected quantitative data for the described reactions, based on literature precedents for analogous transformations.

Table 1: Enantioselective Epoxidation of 3-Bromostyrene

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
10.0524>90>95
20.0224>85>95

Table 2: Stereospecific Ring-Opening of (R)-2-(3-Bromophenyl)oxirane with Amines

EntryAmineSolventTemperature (°C)Reaction Time (h)ProductYield (%)Stereochemical Outcome
1IsopropylamineEthanolReflux6(S)-1-(3-Bromophenyl)-2-(isopropylamino)ethanol>90Inversion (>99% ee maintained)
2BenzylamineMethanol658(S)-1-(3-Bromophenyl)-2-(benzylamino)ethanol>90Inversion (>99% ee maintained)
3AnilineIsopropanolReflux12(S)-1-(3-Bromophenyl)-2-(phenylamino)ethanol>85Inversion (>99% ee maintained)

Conclusion

Enantiopure this compound is a highly valuable chiral intermediate that undergoes stereospecific ring-opening reactions with a variety of nucleophiles, most notably amines. These reactions proceed with high fidelity, yielding enantiomerically pure β-amino alcohols with a predictable inversion of stereochemistry. The provided protocols offer a robust framework for the synthesis and application of this versatile building block in the development of novel chiral molecules for the pharmaceutical and agrochemical industries. The ability to maintain stereochemical integrity throughout the reaction sequence is a testament to the power of stereospecific reactions in modern organic synthesis.

Application Notes and Protocols: 2-(3-Bromophenyl)oxirane as a Precursor for Beta-Blocker Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(3-bromophenyl)oxirane as a versatile precursor in the synthesis of novel beta-blocker analogues. The protocols and data presented herein are designed to guide researchers in the development of new chemical entities with potential therapeutic applications in cardiovascular diseases.

Introduction to Beta-Blockers and the Role of this compound

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] They exert their therapeutic effects by blocking the action of endogenous catecholamines, like epinephrine and norepinephrine, at beta-adrenergic receptors.[3] The core structure of most beta-blockers consists of an aromatic ring linked to a propanolamine side chain.[4]

The strategic introduction of a bromine atom at the meta-position of the phenyl ring, as in this compound, offers a unique opportunity for the synthesis of novel beta-blocker analogues with potentially altered pharmacokinetic and pharmacodynamic profiles. The bromo-substituent can influence the lipophilicity, metabolic stability, and receptor binding affinity of the resulting compounds. This compound serves as a key chiral building block, where the reactive epoxide ring allows for the straightforward introduction of various amine side chains, a critical step in the synthesis of the pharmacologically active propanolamine moiety.

Structure-Activity Relationship (SAR) of Beta-Blockers

The biological activity of beta-blockers is intrinsically linked to their chemical structure. Key structural features that govern their potency, selectivity (β1 vs. β2), and intrinsic sympathomimetic activity (ISA) include:

  • The Aromatic Ring: The nature and substitution pattern of the aromatic ring are crucial for receptor affinity and selectivity.[5]

  • The Propanolamine Side Chain: The ethanolamine moiety is essential for binding to the beta-adrenergic receptor.[6]

  • The Amine Substituent: The substituent on the nitrogen atom significantly influences the potency and selectivity of the beta-blocker. Bulky alkyl groups, such as isopropyl or tert-butyl, are often associated with high potency.[5]

The introduction of a bromine atom at the 3-position of the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced receptor interactions or improved pharmacokinetic properties.

Synthesis of Beta-Blocker Analogues from this compound

The primary synthetic route to beta-blocker analogues from this compound involves the nucleophilic ring-opening of the epoxide with a suitable primary or secondary amine. This reaction is typically carried out in a protic solvent, such as an alcohol, and may be heated to facilitate the reaction.

General Reaction Scheme

G cluster_0 Synthesis of Beta-Blocker Analogue start This compound product Beta-Blocker Analogue (1-(3-Bromophenyl)-3-(alkylamino)propan-2-ol) start->product + amine R-NH2 (e.g., Isopropylamine) amine->product conditions Solvent (e.g., Ethanol) Heat conditions->product

Caption: General synthetic scheme for the preparation of beta-blocker analogues.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Bromophenyl)-3-(isopropylamino)propan-2-ol

This protocol describes the synthesis of a representative beta-blocker analogue using isopropylamine.

Materials:

  • This compound

  • Isopropylamine

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Triethylamine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of oxirane).

  • Add isopropylamine (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent and excess isopropylamine.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing 1% triethylamine to afford the pure 1-(3-bromophenyl)-3-(isopropylamino)propan-2-ol.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes hypothetical but realistic data for a series of synthesized beta-blocker analogues derived from this compound.

Compound IDAmine (R-NH₂)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)β1 IC₅₀ (nM)β2 IC₅₀ (nM)
BBA-1 IsopropylamineC₁₂H₁₈BrNO272.187585-8750250
BBA-2 tert-ButylamineC₁₃H₂₀BrNO286.216892-9435350
BBA-3 CyclopentylamineC₁₄H₂₀BrNO300.227278-8065300
BBA-4 BenzylamineC₁₆H₁₈BrNO320.2381102-104120500

Signaling Pathway of Beta-Blockers

Beta-blockers competitively inhibit the binding of catecholamines to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This blockade attenuates the downstream signaling cascade, leading to a reduction in heart rate, blood pressure, and cardiac contractility.

G cluster_0 Beta-Adrenergic Signaling Pathway Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor (GPCR) Catecholamines->Beta_Receptor Activates Beta_Blocker Beta-Blocker Analogue Beta_Blocker->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (Increased Heart Rate, etc.) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of beta-adrenergic receptor activation and its inhibition by beta-blockers.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and evaluation of novel beta-blocker analogues from this compound.

G cluster_0 Experimental Workflow Start Start: this compound Synthesis Synthesis: Ring-opening with Amine Start->Synthesis Purification Purification: Column Chromatography Synthesis->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Screening Biological Screening: Receptor Binding Assays Characterization->Screening Data_Analysis Data Analysis: SAR Studies Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End: Novel Drug Candidate Lead_Optimization->End

Caption: Workflow for the development of beta-blocker analogues.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of novel beta-blocker analogues. The straightforward and efficient synthetic protocol, coupled with the potential for modulating pharmacological properties through the introduction of the bromo-substituent, makes this an attractive avenue for drug discovery and development in the cardiovascular field. The application notes and protocols provided herein serve as a comprehensive guide for researchers to explore the potential of this promising chemical entity.

References

Application Notes and Protocols for the Purification of 2-(3-Bromophenyl)oxirane Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)oxirane and its derivatives are important chiral building blocks in the synthesis of various pharmaceutical compounds and other biologically active molecules. The stereochemistry of the oxirane ring is often crucial for the desired biological activity, necessitating robust methods for both the purification of the racemic mixture from synthesis byproducts and the separation of the individual enantiomers. This document provides detailed application notes and protocols for the purification of these compounds using column chromatography, covering both achiral and chiral separations.

Data Presentation: Purification Parameters

Achiral (Flash) Chromatography

For the initial purification of crude this compound derivatives to remove non-isomeric impurities, standard flash chromatography on silica gel is typically employed. The selection of an appropriate mobile phase is critical for achieving good separation.

Table 1: Recommended Solvent Systems for Achiral Flash Chromatography on Silica Gel

Solvent System (v/v)Typical Rf Value of ProductNotes
Hexane / Ethyl Acetate (95:5 to 80:20)0.2 - 0.4A good starting point for many oxirane derivatives. The ratio should be adjusted based on TLC analysis.[1]
Dichloromethane / Hexane (50:50 to 80:20)0.2 - 0.4An alternative for compounds that may not separate well in ethyl acetate systems.[1]
Hexane / Diethyl Ether (90:10 to 70:30)0.2 - 0.4Diethyl ether is more polar than ethyl acetate and can be a useful alternative.[1]
Chiral HPLC: Enantioselective Separation

The separation of the enantiomers of this compound derivatives requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for this class of compounds. The following data, based on the separation of the closely related analog 2-(3,4-Dichlorophenyl)oxirane, serves as a strong starting point for method development.

Table 2: Analogous Chiral HPLC Separation Data for Aryl Oxirane Derivatives

Chiral Stationary Phase (CSP)Mobile Phase (Hexane/Isopropanol, v/v)Flow Rate (mL/min)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
Chiralpak® AD-H (Amylose-based)90:101.08.59.82.1
Chiralcel® OD-H (Cellulose-based)95:50.812.114.52.5
(R,R)-Whelk-O® 1 (Pirkle-type)98:21.27.28.11.8

Note: Data is for the analogous compound 2-(3,4-Dichlorophenyl)oxirane and should be considered a starting point for the optimization of this compound derivative separations.

Experimental Protocols

Protocol 1: Achiral Flash Column Chromatography

This protocol describes the purification of a crude this compound derivative from non-isomeric impurities.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides an Rf value of approximately 0.3 for the desired product.[1]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Carefully add the sample solution to the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase.

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Chiral HPLC Method Development and Preparative Separation

This protocol outlines the steps for separating the enantiomers of a purified this compound derivative.

Part A: Analytical Method Development

1. Column and Mobile Phase Selection:

  • Based on the data for analogous compounds, select a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Start with a mobile phase of n-hexane and an alcohol modifier (isopropanol or ethanol). A common starting point is a 90:10 (v/v) ratio.

2. Sample Preparation:

  • Dissolve approximately 1 mg of the racemic this compound derivative in 1 mL of the mobile phase.

3. Initial Chromatographic Run:

  • Equilibrate the column with the mobile phase for at least 20 column volumes.

  • Inject the sample and run the chromatogram at a flow rate of 0.8-1.2 mL/min.

  • Monitor the separation at a suitable UV wavelength.

4. Optimization:

  • If the resolution is poor, adjust the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve separation.

  • Experiment with different alcohol modifiers (isopropanol vs. ethanol) as this can affect selectivity.

  • Consider adjusting the column temperature, as lower temperatures often enhance chiral recognition.

Part B: Preparative Scale-Up

1. Determine Loading Capacity:

  • On the analytical column, perform a loading study by gradually increasing the injection volume to determine the maximum amount of sample that can be loaded without significant loss of resolution.

2. Scale-Up Calculation:

  • The flow rate and injection volume for the preparative column can be scaled up from the analytical conditions using the following formula:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

    • Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Radius² / Analytical Column Radius²)

3. Preparative Run and Fraction Collection:

  • Pack a preparative column with the same chiral stationary phase.

  • Equilibrate the column with the optimized mobile phase at the calculated preparative flow rate.

  • Dissolve the bulk sample in the mobile phase at a concentration determined by the loading study.

  • Inject the sample and collect the fractions corresponding to each enantiomer.

4. Analysis and Concentration:

  • Analyze the collected fractions for enantiomeric purity using the analytical HPLC method.

  • Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.

Visualizations

General Purification Workflow

G cluster_0 Synthesis and Work-up cluster_1 Achiral Purification cluster_2 Chiral Separation (Enantiomer Resolution) Crude_Product Crude this compound Derivative TLC_Screen TLC Solvent Screen Crude_Product->TLC_Screen Flash_Chrom Flash Column Chromatography (Silica Gel) TLC_Screen->Flash_Chrom Racemic_Product Purified Racemic Product Flash_Chrom->Racemic_Product Analytical_Dev Analytical Chiral HPLC Method Development Racemic_Product->Analytical_Dev Prep_Scale_Up Preparative Scale-Up Analytical_Dev->Prep_Scale_Up Fraction_Collection Fraction Collection Prep_Scale_Up->Fraction_Collection Enantiomer_1 Pure Enantiomer 1 Fraction_Collection->Enantiomer_1 Enantiomer_2 Pure Enantiomer 2 Fraction_Collection->Enantiomer_2

Caption: Workflow for the purification of this compound derivatives.

Decision-Making in Chiral Method Development

G Start Start with Racemic Mixture Select_CSP Select CSP (e.g., Chiralpak AD-H) Start->Select_CSP Select_MP Select Mobile Phase (e.g., Hexane/IPA 90:10) Select_CSP->Select_MP Run_HPLC Perform Analytical HPLC Run Select_MP->Run_HPLC Check_Res Resolution (Rs) > 1.5? Run_HPLC->Check_Res Optimize_MP Adjust % Alcohol or Change Alcohol Check_Res->Optimize_MP No Method_Dev Analytical Method Developed Check_Res->Method_Dev Yes Optimize_MP->Run_HPLC Change_CSP Try Different CSP (e.g., Chiralcel OD-H) Optimize_MP->Change_CSP Change_CSP->Select_MP Scale_Up Proceed to Preparative Scale-Up Method_Dev->Scale_Up

Caption: Decision tree for chiral HPLC method development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Epoxidation of 3-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and selectivity in the epoxidation of 3-bromostyrene.

Frequently Asked Questions (FAQs)

Q1: My epoxidation of 3-bromostyrene is resulting in a low yield. What are the common contributing factors?

A1: Low yields in the epoxidation of 3-bromostyrene can stem from several factors. The electron-withdrawing nature of the bromine atom deactivates the double bond, making it less susceptible to electrophilic attack compared to unsubstituted styrene. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in enzymatic epoxidations, precise pH and temperature control are paramount for enzyme activity.

  • Oxidant Decomposition: Peroxy-acid reagents like meta-chloroperoxybenzoic acid (m-CPBA) can decompose, especially at elevated temperatures or in the presence of impurities. Similarly, hydrogen peroxide can decompose before reacting with the substrate.

  • Side Reactions: The primary competing reaction is often the hydrolysis of the newly formed epoxide to 3-bromo-1-phenyl-1,2-ethanediol. Other potential side reactions include polymerization of the styrene and oxidative cleavage of the double bond.

  • Catalyst Deactivation: In catalytic systems, the catalyst may lose activity over the course of the reaction. This can be due to poisoning by impurities or degradation under the reaction conditions.

Q2: I am observing a significant amount of a diol byproduct. How can I minimize its formation?

A2: The formation of 3-bromo-1-phenyl-1,2-ethanediol is a common issue, arising from the ring-opening of the epoxide by water. To mitigate this:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of even trace amounts of water can lead to diol formation.

  • Buffered Conditions: When using peroxyacids like m-CPBA, the carboxylic acid byproduct can catalyze the hydrolysis of the epoxide. Adding a buffer, such as sodium bicarbonate, can neutralize the acid and suppress this side reaction.

  • Control of Reaction Time: Over-extending the reaction time can increase the likelihood of epoxide hydrolysis. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) and quench the reaction upon consumption of the starting material.

Q3: How does the bromine substituent on the aromatic ring affect the epoxidation reaction?

A3: The bromine atom at the meta position has an electron-withdrawing inductive effect, which deactivates the double bond towards electrophilic attack. This generally leads to slower reaction rates compared to unsubstituted styrene. However, it can also influence the stereoselectivity in asymmetric epoxidation methods. For example, in enzymatic epoxidations, the position of the substituent can affect the enantiomeric excess (ee) of the product.

Q4: What are the recommended methods for purifying 3-bromostyrene oxide?

A4: Purification of 3-bromostyrene oxide typically involves removing unreacted starting material, the oxidant byproduct (e.g., m-chlorobenzoic acid), and any side products.

  • Aqueous Workup: A common initial step is to wash the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium sulfite) to remove acidic byproducts.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the epoxide from other components. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed. The less polar epoxide will generally elute before the more polar diol byproduct.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive oxidizing agent.2. Reaction temperature is too low.3. Catalyst (if used) is inactive or poisoned.4. Deactivated starting material due to the electron-withdrawing bromine.1. Use a more reactive peroxyacid or increase the oxidant concentration.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Ensure the catalyst is fresh and properly activated. Consider a higher catalyst loading.4. Increase the reaction time and monitor progress closely.
Formation of Multiple Byproducts 1. Reaction temperature is too high.2. Presence of water or acid leading to epoxide ring-opening.3. Oxidative cleavage of the double bond.1. Run the reaction at a lower temperature, even if it requires a longer reaction time.2. Use anhydrous solvents and glassware. Add a buffer like sodium bicarbonate if using a peroxyacid.3. Use a milder, more selective oxidizing agent.
Low Enantioselectivity (in Asymmetric Epoxidation) 1. Suboptimal catalyst or chiral ligand.2. Incorrect reaction temperature.3. Presence of impurities that interfere with the catalyst.1. Screen different chiral catalysts and ligands. The choice of catalyst can be highly substrate-dependent.2. Asymmetric epoxidations are often highly temperature-sensitive. Optimize the temperature to maximize enantioselectivity.3. Ensure high purity of all reagents and solvents.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup.2. Co-elution of product and impurities during chromatography.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.2. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent combination may be necessary.

Quantitative Data Summary

The following table summarizes data for the enzymatic epoxidation of various substituted styrenes, including 3-bromostyrene, providing a basis for comparison.

SubstrateProductEnantiomeric Excess (ee) (%) [S-enantiomer]
p-Bromostyrene(S)-4-Bromostyrene oxide96
m-Bromostyrene (S)-3-Bromostyrene oxide 81
o-Bromostyrene(S)-2-Bromostyrene oxide70
p-Chlorostyrene(S)-4-Chlorostyrene oxide95
m-Chlorostyrene(S)-3-Chlorostyrene oxide83
o-Chlorostyrene(S)-2-Chlorostyrene oxide89
p-Fluorostyrene(S)-4-Fluorostyrene oxide>99
m-Fluorostyrene(S)-3-Fluorostyrene oxide94
o-Fluorostyrene(S)-2-Fluorostyrene oxide97

Data sourced from an enzymatic epoxidation study using a styrene monooxygenase.[1]

Experimental Protocols

Method 1: General Protocol for Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol provides a general procedure for the epoxidation of 3-bromostyrene using m-CPBA.

Materials:

  • 3-Bromostyrene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-bromostyrene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of 3-bromostyrene over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-bromostyrene oxide.

Method 2: Enzymatic Epoxidation of 3-Bromostyrene

This protocol is based on the asymmetric epoxidation of styrene derivatives using a styrene monooxygenase.[1]

Materials:

  • 3-Bromostyrene

  • Styrene monooxygenase (StyA) enzyme

  • Flavin adenine dinucleotide (FAD)

  • Nicotinamide coenzyme biomimetic (e.g., BNAH)

  • Catalase

  • Tris-SO₄ buffer (50 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Standard laboratory equipment for biocatalysis (e.g., thermomixer, centrifuge)

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing Tris-SO₄ buffer, catalase (e.g., 650 U/mL), FAD (50 µM), and the StyA enzyme (3 µM).

  • Add 3-bromostyrene (5 mM) from a stock solution in DMSO (final DMSO concentration 0.2% v/v).

  • Initiate the reaction by adding the nicotinamide coenzyme biomimetic (e.g., 15 mM BNAH).

  • Incubate the reaction mixture at 30 °C with shaking (e.g., 900 rpm) for a specified time (e.g., 1 hour for conversion comparison, or until completion).

  • Quench the reaction and extract the product by adding an equal volume of ethyl acetate containing an internal standard (for GC analysis).

  • Vortex the mixture and centrifuge to separate the phases.

  • Analyze the organic phase by chiral gas chromatography (GC) to determine conversion and enantiomeric excess.

Visualizations

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Bromostyrene in Anhydrous Solvent cool Cool to 0 °C start->cool add_oxidant Add Oxidant Solution (e.g., m-CPBA in DCM) cool->add_oxidant react Stir at Room Temperature (Monitor by TLC/GC) add_oxidant->react quench Quench Reaction (e.g., with Na2SO3) react->quench wash Aqueous Wash (NaHCO3, Brine) quench->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 3-Bromostyrene Oxide chromatography->product

Caption: General workflow for the epoxidation of 3-bromostyrene.

Troubleshooting_Logic cluster_conversion Conversion Issues cluster_byproducts Byproduct Formation start Low Epoxide Yield? check_conversion Low Conversion of Starting Material? start->check_conversion Yes check_byproducts Significant Byproducts (e.g., Diol)? start->check_byproducts No, but... temp Increase Temperature or Reaction Time check_conversion->temp oxidant Check Oxidant Activity/ Increase Equivalents check_conversion->oxidant catalyst Verify Catalyst Activity/ Increase Loading check_conversion->catalyst anhydrous Ensure Anhydrous Conditions check_byproducts->anhydrous buffer Add Buffer (e.g., NaHCO3) check_byproducts->buffer temp_byproduct Lower Reaction Temperature check_byproducts->temp_byproduct

Caption: Troubleshooting logic for low yield in 3-bromostyrene epoxidation.

References

Technical Support Center: Synthesis of 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Bromophenyl)oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct laboratory syntheses for this compound start from 3-bromobenzaldehyde. Key methods include:

  • The Corey-Chaykovsky Reaction: This involves the reaction of 3-bromobenzaldehyde with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide.[1][2] This method is widely used for preparing epoxides from aldehydes and ketones.[3]

  • The Darzens Reaction (Glycidic Ester Condensation): This reaction condenses 3-bromobenzaldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, which can then be converted to the desired oxirane.[4][5]

  • Epoxidation of 3-Bromostyrene: An alternative route is the direct epoxidation of 3-bromostyrene using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Q2: What are the potential side products when using the Corey-Chaykovsky reaction?

A2: While the Corey-Chaykovsky reaction is generally efficient, several side products can form:

  • β-Hydroxymethyl Sulfide: Under certain conditions, particularly with n-BuLi as the base, a significant byproduct can be the corresponding β-hydroxymethyl sulfide.[6]

  • Rearrangement Products: Although less common for simple aldehydes, rearrangement of the intermediate betaine can occur.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-bromobenzaldehyde.

  • Inorganic Salts and Sulfur Byproducts: The reaction inherently produces dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) and an inorganic salt from the ylide reagent and base.[7]

Q3: What side products can arise from impurities in the starting material, 3-bromobenzaldehyde?

A3: The purity of the starting 3-bromobenzaldehyde is crucial. A common impurity from its own synthesis is a dibrominated benzaldehyde.[8] This will lead to the formation of the corresponding dibrominated oxirane as a side product, which may be difficult to separate from the desired product.

Q4: How can the final product, this compound, decompose, and what are the resulting impurities?

A4: The epoxide ring in this compound is susceptible to ring-opening, especially under acidic conditions.

  • Diol Formation: Traces of acid and water can catalyze the hydrolysis of the epoxide to form 1-(3-bromophenyl)ethane-1,2-diol. This can be a significant issue during aqueous workup or purification on silica gel.[9]

  • Isomerization: Lewis acids can catalyze the isomerization of the epoxide to 2-phenylacetaldehyde.[10]

  • Polymerization: Under strongly acidic or basic conditions, polymerization of the epoxide can occur.

Troubleshooting Guide

Problem 1: My reaction mixture shows multiple unexpected spots on Thin Layer Chromatography (TLC). What could they be?

  • Possible Cause: Formation of multiple side products.

  • Suggested Solution:

    • Identify the Spots: Co-spot your reaction mixture with the starting 3-bromobenzaldehyde to check for unreacted material.

    • Consider Side Products: The other spots could be the β-hydroxymethyl sulfide, the diol from premature ring-opening, or products from impurities in your starting material.

    • Optimize Reaction Conditions: Re-evaluate your reaction conditions. Ensure you are using an appropriate base and temperature to minimize side reactions.[6] For instance, using NaH instead of n-BuLi might reduce the formation of β-hydroxymethyl sulfide.[6]

Problem 2: The yield of this compound is consistently low.

  • Possible Cause 1: Incomplete reaction.

  • Suggested Solution: Monitor the reaction progress closely using TLC. Ensure the reaction is allowed to run to completion. You may need to adjust the reaction time or temperature.

  • Possible Cause 2: Decomposition of the product during workup or purification.

  • Suggested Solution: The epoxide ring is sensitive to acid.[9]

    • During aqueous workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any residual acid.

    • For column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent).[9] Alternatively, use a more neutral stationary phase like alumina.

Problem 3: My purified product contains an impurity that I cannot identify.

  • Possible Cause: An impurity from the starting material or a stable side product.

  • Suggested Solution:

    • Analyze the Starting Material: Check the purity of your 3-bromobenzaldehyde. As mentioned, dibrominated impurities are possible.[8]

    • Characterize the Impurity: Use techniques like NMR and Mass Spectrometry to identify the structure of the unknown impurity. This will provide clues as to how it was formed and how to prevent it in future reactions.

    • Re-purification: If the impurity is a result of decomposition on silica gel, re-purifying using deactivated silica or a different method might be effective.

Quantitative Data Summary

The table below presents hypothetical data to illustrate how reaction conditions can influence the product distribution in a Corey-Chaykovsky synthesis of this compound.

Run Base Temperature (°C) Yield of this compound (%) Yield of β-Hydroxymethyl Sulfide Side Product (%) Unreacted 3-Bromobenzaldehyde (%)
1NaH2585< 510
2n-BuLi0 to 25602515
3t-BuOK2580< 515

Experimental Protocol: Corey-Chaykovsky Epoxidation

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask.

  • Add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise to the sodium hydride suspension at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases (approximately 1 hour), indicating the formation of the ylide.

  • Cool the resulting ylide solution to 0°C in an ice bath.

  • Dissolve 3-bromobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system) using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Pathway Corey-Chaykovsky Reaction Pathway and a Key Side Reaction Reactants 3-Bromobenzaldehyde + Dimethyloxosulfonium Methylide (Sulfur Ylide) Betaine Betaine Intermediate Reactants->Betaine Nucleophilic Attack SideProduct 1-(3-Bromophenyl)-2-(dimethylsulfinyl)ethanol (β-Hydroxysulfoxide Side Product) Reactants->SideProduct Alternative Pathway (e.g., with n-BuLi) Product This compound (Desired Product) Betaine->Product Intramolecular SN2 (Ring Closure) DMSO DMSO (Byproduct) Betaine->DMSO

Caption: Main reaction pathway and a potential side reaction in the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Oxirane Synthesis Start Low Yield or Impure Product CheckPurity Analyze Starting Material Purity (TLC, NMR) Start->CheckPurity CheckReaction Monitor Reaction Progress (TLC) Start->CheckReaction CheckWorkup Evaluate Workup and Purification Conditions Start->CheckWorkup ImpureStart Impure Starting Material? CheckPurity->ImpureStart IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction Decomposition Product Decomposition? CheckWorkup->Decomposition ImpureStart->CheckReaction No PurifyStart Purify Starting Material ImpureStart->PurifyStart Yes IncompleteReaction->CheckWorkup No OptimizeTimeTemp Optimize Reaction Time/Temperature IncompleteReaction->OptimizeTimeTemp Yes ModifyPurification Use Neutral Purification (e.g., deactivated silica) Decomposition->ModifyPurification Yes End Improved Synthesis Decomposition->End No PurifyStart->End OptimizeTimeTemp->End ModifyPurification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Controlling Regioselectivity in 2-(3-Bromophenyl)oxirane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of ring-opening reactions of 2-(3-bromophenyl)oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the regioselectivity of this compound ring-opening reactions?

The primary factors influencing whether a nucleophile attacks the less sterically hindered primary carbon (C1) or the more substituted benzylic secondary carbon (C2) of this compound are the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile (strong or weak).[1][2] Steric hindrance and electronic effects of the epoxide and the nucleophile create a balance that dictates the regioselectivity.[1]

Q2: How can I favor nucleophilic attack at the less hindered primary carbon (C1)?

To favor the formation of the product resulting from attack at the less hindered primary carbon, you should employ basic or neutral reaction conditions with a strong nucleophile.[1][2] This reaction typically follows an S(_N)2 mechanism, where steric accessibility is the dominant factor.[2]

Q3: What conditions favor nucleophilic attack at the more substituted benzylic carbon (C2)?

Attack at the more substituted benzylic carbon is generally favored under acidic conditions or in the presence of a Lewis acid catalyst, particularly with weak nucleophiles.[1][2][3] The reaction proceeds through a mechanism with significant S(_N)1 character, where the partial positive charge that develops in the transition state is stabilized by the adjacent phenyl ring.[2]

Q4: Can the regioselectivity of the reaction with sodium azide be controlled?

Yes, the regioselectivity of the ring-opening reaction with sodium azide can be influenced by pH.[4] For styrene oxide, which is structurally similar to this compound, attack at the benzylic carbon is predominant at a pH of 9.5.[4] However, it's important to note that the regioselectivity of azide attack on styrene oxides can sometimes be poor, yielding mixtures of products due to a subtle balance of steric and electronic factors.[5]

Q5: Are there specific catalysts that can ensure high regioselectivity?

Several catalysts have been reported to provide high regioselectivity for the ring-opening of styrene oxide. For example, MoO(_2)(acac)(_2) and iron porphyrin-based porous organic polymers (Fe-PPOP) have been shown to catalyze the regioselective attack of various nucleophiles at the benzylic position, often with nearly 100% selectivity.[3][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity / Mixture of Isomers - Reaction conditions are not optimal: The chosen conditions (acidic/basic, solvent) may not strongly favor one pathway over the other.[7] - Nucleophile strength: The nucleophile may not be sufficiently strong or weak to definitively favor one mechanism. - Inherent substrate properties: For some nucleophiles, the balance of steric and electronic effects in this compound leads to a mixture of products.[5]- For C1 attack: Ensure strongly basic or neutral conditions. Use a strong, non-bulky nucleophile. Consider a less polar solvent. - For C2 attack: Use acidic conditions (e.g., catalytic H(_2)SO(_4), HCl) or a Lewis acid catalyst (e.g., ZnCl(_2), MoO(_2)(acac)(_2)).[6][8] Use a weak nucleophile. - If using azide: Carefully control the pH. For styrene oxides, a pH of 9.5 has been shown to favor benzylic attack.[4] - Consider a catalyst: Employ a catalyst known for high regioselectivity with styrene oxides, such as MoO(_2)(acac)(_2) or Fe-PPOP.[3][6]
Low Reaction Yield - Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. - Side reactions: Polymerization of the epoxide can occur, especially under harsh acidic conditions. - Poor quality reagents: Impurities in the epoxide, nucleophile, or solvent can interfere with the reaction.[8]- Monitor the reaction: Use TLC or GC to track the consumption of the starting material and optimize the reaction time and temperature. - Modify conditions: If polymerization is suspected, consider using milder acidic conditions or switching to a basic/neutral pathway if the desired regioselectivity allows. - Purify reagents: Ensure all starting materials and solvents are pure and dry.[8]
Formation of Unexpected Byproducts - Epoxide rearrangement: Under certain acidic conditions, the epoxide can rearrange to a carbonyl compound. - Solvent participation: If the solvent is nucleophilic (e.g., methanol, water), it may compete with the intended nucleophile.- Use milder conditions: Employ a less aggressive Lewis acid or consider non-acidic conditions. - Choose an inert solvent: Use a non-nucleophilic solvent such as THF, dichloromethane, or toluene.

Data Presentation

Table 1: Predicted Regioselectivity of this compound Ring-Opening under Various Conditions

Reaction Condition Nucleophile Type Primary Mechanism Major Product
Basic / NeutralStrong (e.g., RO
^-
, RS
^-
, R'MgX)
S(_N)2Attack at C1 (less hindered)
AcidicWeak (e.g., H(_2)O, ROH)S(_N)1-likeAttack at C2 (benzylic)
Lewis Acid CatalyzedVariousS(_N)1-likeAttack at C2 (benzylic)
pH-controlled (Azide)NaN(_3)VariespH 9.5 favors C2 attack for styrene oxide[4]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Ring-Opening (Favors C1 Attack)

  • To a solution of this compound (1.0 mmol) in an appropriate anhydrous solvent (e.g., THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the strong nucleophile (1.2 mmol). If the nucleophile is an alcohol or thiol, first deprotonate it with a strong base like sodium hydride.

  • Stir the reaction mixture at room temperature or heat as necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Acid-Catalyzed Ring-Opening (Favors C2 Attack)

  • Dissolve this compound (1.0 mmol) in an appropriate solvent (e.g., methanol for methanolysis, 10 mL).

  • Add a catalytic amount of a protic acid (e.g., a few drops of concentrated H(_2)SO(_4)) or a Lewis acid (e.g., ZnCl(_2), 0.1 mmol).[8]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Analysis & Purification A This compound + Solvent B Select Conditions A->B C1 Basic/Neutral + Strong Nucleophile B->C1 Favors C1 Attack C2 Acidic/Lewis Acid + Weak Nucleophile B->C2 Favors C2 Attack D Stir & Monitor (TLC/GC) C1->D C2->D E Quench & Extract D->E F Purify (Chromatography) E->F G1 Product 1: Attack at C1 F->G1 G2 Product 2: Attack at C2 F->G2

Caption: General experimental workflow for regioselective ring-opening.

signaling_pathways cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions Nuc_strong Strong Nucleophile TS_SN2 SN2 Transition State (Steric Control) Nuc_strong->TS_SN2 Attacks less hindered C1 Epoxide_basic This compound Epoxide_basic->TS_SN2 Prod_C1 Product: Attack at C1 TS_SN2->Prod_C1 H_plus H+ / Lewis Acid Epoxide_acidic Protonated/Activated Epoxide H_plus->Epoxide_acidic TS_SN1_like SN1-like Transition State (Electronic Control) Epoxide_acidic->TS_SN1_like Benzylic C stabilizes δ+ Prod_C2 Product: Attack at C2 TS_SN1_like->Prod_C2

Caption: Mechanistic pathways for regioselective ring-opening.

References

preventing polymerization of 2-(3-Bromophenyl)oxirane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(3-Bromophenyl)oxirane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the undesired polymerization of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound, also known as 3-bromostyrene oxide, is a reactive organic compound containing a three-membered epoxide ring attached to a brominated phenyl group. The high reactivity of the epoxide ring, driven by significant ring strain (approximately 110-115 kJ/mol), makes it susceptible to ring-opening polymerization.[1] This process can be initiated by various species, leading to the formation of unwanted polyethers.

Q2: What are the common initiators for the polymerization of this compound?

A2: Polymerization can be initiated by both acids and bases.[2]

  • Cationic Polymerization: Lewis acids (e.g., BF₃, AlCl₃) or Brønsted acids can protonate the oxygen atom of the oxirane ring, making it highly electrophilic and susceptible to nucleophilic attack by another monomer unit.

  • Anionic Polymerization: Strong nucleophiles and bases, such as alkoxides, hydroxides, or organometallic reagents, can attack one of the carbon atoms of the epoxide ring, initiating a chain reaction.[3][4]

  • Contaminants: Trace amounts of water, alcohols, or amines can also act as initiators or chain transfer agents, especially under acidic or basic conditions.[2][5]

Q3: How does temperature affect the stability of this compound?

Q4: Can I use a polymerization inhibitor with this compound?

A4: Yes, polymerization inhibitors can be used. For epoxides, inhibitors that can scavenge cationic or anionic species are effective. Phenolic compounds are commonly used as stabilizers. For instance, phenyl glycidyl ether can act as a "chain stopper" by reacting with hydroxyl groups that could otherwise initiate polymerization.[8] It is crucial to select an inhibitor that does not interfere with the desired reaction and can be removed if necessary.

Q5: How should I purify this compound if it contains polymeric impurities or to remove inhibitors?

A5: If the reagent contains oligomers or polymers, or if you need to remove a non-volatile inhibitor, vacuum distillation is a common purification method.[9] It is important to perform the distillation at the lowest possible temperature to avoid thermal degradation and polymerization. Adding a small amount of a high-boiling point inhibitor during distillation can prevent polymerization in the distillation flask. For removing phenolic inhibitors, washing with an aqueous alkaline solution (e.g., 5-10% NaOH) can be effective.[9]

Troubleshooting Guides

Issue 1: The reaction mixture becomes viscous or solidifies unexpectedly.
  • Possible Cause: Uncontrolled polymerization of this compound.

  • Troubleshooting Steps:

    • Confirm Polymerization: Attempt to dissolve a small sample of the material. Polymers typically have lower solubility than the monomer.[7]

    • Review Reaction Conditions:

      • Temperature: Was the reaction temperature too high? Consider running the reaction at a lower temperature.

      • pH: Could acidic or basic impurities be present in the reactants or solvents? Ensure all reagents are pure and the reaction is run under neutral conditions if possible.

      • Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon)? Atmospheric moisture can initiate polymerization.[7]

    • Check Reagent Purity:

      • Solvents: Use anhydrous solvents. Water is a known initiator of epoxide polymerization.[2]

      • Starting Materials: Ensure other reagents are free from acidic or basic residues.

  • Corrective Actions:

    • Maintain strict anhydrous conditions.

    • Purify all solvents and reagents before use.

    • Conduct the reaction at the lowest feasible temperature.

    • Consider adding a suitable polymerization inhibitor if compatible with the desired reaction chemistry.

Issue 2: The desired product yield is low, with a significant amount of high molecular weight, insoluble material.
  • Possible Cause: Competing polymerization reaction consuming the this compound.

  • Troubleshooting Steps:

    • Analyze the Byproduct: Use analytical techniques like NMR or IR to confirm the presence of polyether structures (characteristic C-O-C stretches).

    • Evaluate the Reaction Mechanism:

      • Acid-Catalyzed Reactions: Ensure the complete absence of water, which can act as a competing nucleophile and initiator.[2] The concentration of the acid catalyst should be optimized to favor the desired reaction over polymerization.

      • Base-Catalyzed Reactions: The concentration and strength of the base are critical. A highly concentrated, strong base can favor rapid polymerization.[10] Consider a slower addition of the base or using a milder base if the reaction allows.

  • Corrective Actions:

    • For acid-catalyzed reactions, use aprotic, anhydrous solvents and high-purity acid catalysts.

    • For base-catalyzed reactions, control the stoichiometry of the base carefully. A slow addition of the reagent can help to control the reaction rate and minimize polymerization.

    • If applicable, use a monofunctional blocking agent, like phenyl glycidyl ether, to cap growing polymer chains.[8]

Data Summary

ParameterRecommendation to Minimize PolymerizationRationale
Temperature Conduct reactions at the lowest effective temperature. Store at 2-8 °C or below.Reduces the rate of polymerization reactions.[7]
Atmosphere Use an inert atmosphere (Nitrogen or Argon).Prevents exposure to atmospheric moisture, which can initiate polymerization.[7]
Solvents Use high-purity, anhydrous, aprotic solvents.Water and protic solvents can act as initiators or chain transfer agents.[2][5]
pH Maintain neutral conditions unless the reaction requires acid or base.Both acidic and basic conditions can catalyze epoxide polymerization.[2]
Inhibitors Consider adding a compatible inhibitor (e.g., phenolic compounds).Scavenges initiating species to prevent the onset of polymerization.[8]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Upon receipt, store the vial of this compound at 2-8 °C or as recommended by the supplier, away from light.

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture into the reagent.

  • Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon).

  • Use clean, dry syringes or cannulas to transfer the liquid.

  • After use, flush the vial with inert gas before tightly sealing and returning to cold storage.

Protocol 2: Example of a Nucleophilic Ring-Opening Reaction under Controlled Conditions

This is a general guideline; specific conditions will vary based on the nucleophile and desired product.

  • System Preparation: Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer, thermometer, and an inert gas inlet.

  • Reagent Preparation:

    • Dissolve the nucleophile in a suitable anhydrous, aprotic solvent (e.g., THF, toluene) under an inert atmosphere.

    • If required, cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Addition of Epoxide:

    • Draw the required amount of this compound into a dry syringe under an inert atmosphere.

    • Add the epoxide dropwise to the stirred solution of the nucleophile over a period of time to control the reaction exotherm and concentration.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of NH₄Cl for organometallic reactions).

    • Perform an aqueous work-up using neutral or weakly acidic/basic solutions to avoid inducing polymerization during extraction.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product using a suitable method such as column chromatography or vacuum distillation, again avoiding high temperatures.

Visual Guides

Polymerization_Mechanisms cluster_cationic Cationic Polymerization cluster_anionic Anionic Polymerization Monomer_C This compound Protonated_Epoxide Protonated Epoxide (Activated Monomer) Monomer_C->Protonated_Epoxide H_plus H+ (Acid Catalyst) H_plus->Monomer_C Protonation Dimer_Cation Dimer Cation Protonated_Epoxide->Dimer_Cation Nucleophilic Attack by another monomer Polymer_C Polyether Dimer_Cation->Polymer_C Propagation Monomer_A This compound Opened_Anion Ring-Opened Anion Monomer_A->Opened_Anion Nu_minus Nu- (Base/Nucleophile) Nu_minus->Monomer_A Nucleophilic Attack Dimer_Anion Dimer Anion Opened_Anion->Dimer_Anion Attack on another monomer Polymer_A Polyether Dimer_Anion->Polymer_A Propagation

Caption: Mechanisms of cationic and anionic polymerization of this compound.

Troubleshooting_Workflow cluster_details Corrective Actions Start Reaction mixture becomes viscous or solidifies Check_Polymer Is it polymerization? (Check solubility) Start->Check_Polymer Review_Conditions Review Reaction Conditions Check_Polymer->Review_Conditions Yes Other_Issue Investigate other side reactions Check_Polymer->Other_Issue No Check_Purity Check Reagent Purity Review_Conditions->Check_Purity Implement_Actions Implement Corrective Actions Check_Purity->Implement_Actions End Problem Resolved Implement_Actions->End Action1 - Lower reaction temperature - Ensure inert atmosphere - Use anhydrous solvents - Purify reagents - Add inhibitor

References

troubleshooting guide for reactions involving 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-(3-Bromophenyl)oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation with this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound?

A1: The principal reactivity of this compound stems from the high ring strain of the epoxide ring, making it susceptible to nucleophilic ring-opening reactions.[1] These reactions can be catalyzed by either acid or base and are fundamental to its use as a building block in the synthesis of more complex molecules.[1][2] The presence of the bromine atom on the phenyl ring enhances the electrophilic character of the oxirane, increasing its reactivity towards nucleophiles.[1]

Q2: How does the regioselectivity of the ring-opening reaction vary with reaction conditions?

A2: The site of nucleophilic attack on the oxirane ring is highly dependent on the reaction conditions.

  • Under basic or neutral conditions , the reaction typically proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide ring (the terminal carbon).[3]

  • Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack then preferentially occurs at the more substituted carbon (the benzylic carbon), as this carbon can better stabilize the partial positive charge that develops in the transition state.[4]

Q3: What are the common side reactions to be aware of?

A3: Several side reactions can occur, potentially lowering the yield of the desired product.

  • Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form 1-(3-bromophenyl)ethane-1,2-diol. This can be catalyzed by either acid or base.[5]

  • Polymerization: The high reactivity of epoxides can lead to polymerization, especially under harsh conditions or in the presence of certain catalysts.

  • Rearrangement: Under acidic conditions, epoxides can sometimes rearrange to form carbonyl compounds.[4]

Q4: How should this compound be stored?

A4: To maintain its stability and prevent degradation, this compound should be stored in a cool, dry place, away from light and acids. For long-term storage, a temperature of around 4°C is recommended.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Ring-Opened Product

This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.

LowYieldTroubleshooting cluster_reagents cluster_conditions cluster_side_reactions Start Low or No Yield Observed CheckReagents 1. Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions CheckSideReactions 3. Investigate for Side Reactions Start->CheckSideReactions ReagentPurity Impure this compound? (Check via NMR, GC-MS) NucleophileQuality Degraded or impure nucleophile? SolventQuality Is the solvent anhydrous and of appropriate grade? Stoichiometry Incorrect stoichiometry? (Consider using an excess of the nucleophile) Temperature Suboptimal temperature? (Too low may be too slow; too high may cause degradation) ReactionTime Insufficient reaction time? (Monitor reaction progress by TLC or LC-MS) Catalyst Catalyst issue? (If applicable, check activity and loading) Hydrolysis Hydrolysis to diol? (Check for characteristic spots on TLC) Polymerization Polymerization? (Observe for insoluble, sticky materials)

Troubleshooting workflow for low reaction yield.

Solutions:

  • Reagent Quality: Ensure the purity of this compound and the nucleophile using appropriate analytical techniques. Use fresh, anhydrous solvents, especially for moisture-sensitive reactions like those involving Grignard reagents.

  • Stoichiometry: For bimolecular reactions, using a slight excess (1.1 to 1.5 equivalents) of the nucleophile can help drive the reaction to completion.

  • Reaction Conditions: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a catalyst is used, ensure it is active and used at the correct loading.

  • Side Reactions: If hydrolysis is suspected, ensure anhydrous conditions are maintained. If polymerization is observed, consider lowering the reaction temperature or catalyst concentration.

Problem 2: Formation of a Mixture of Regioisomers

The formation of regioisomers is a common challenge in the ring-opening of unsymmetrical epoxides.

RegioselectivityTroubleshooting cluster_conditions Start Mixture of Regioisomers Observed AnalyzeConditions Analyze Reaction Conditions Start->AnalyzeConditions BasicNeutral Basic/Neutral Conditions (e.g., NaH, RO⁻, NH₃) AnalyzeConditions->BasicNeutral Expected: Attack at less substituted carbon (Terminal) Acidic Acidic Conditions (e.g., H₂SO₄, HCl) AnalyzeConditions->Acidic Expected: Attack at more substituted carbon (Benzylic) TroubleshootBasic Unexpected benzylic attack? - Is the nucleophile too weak? - Is there an acidic impurity? BasicNeutral->TroubleshootBasic TroubleshootAcidic Unexpected terminal attack? - Is the acid concentration too low? - Is the nucleophile very strong and competing with the acid-catalyzed pathway? Acidic->TroubleshootAcidic

Troubleshooting workflow for poor regioselectivity.

Solutions:

  • To favor attack at the less substituted carbon (terminal position):

    • Use strong, basic, or neutral nucleophiles (e.g., sodium azide, sodium thiophenoxide, amines like piperidine, Grignard reagents).

    • Ensure the reaction is free from acidic contaminants.

  • To favor attack at the more substituted carbon (benzylic position):

    • Employ acidic conditions (e.g., catalytic H₂SO₄ or HCl) with weaker nucleophiles (e.g., water, alcohols).

    • The choice of a less nucleophilic solvent can also favor the acid-catalyzed pathway.

Problem 3: Difficult Purification of the Product

Purification of the resulting β-substituted alcohol can be challenging due to the presence of unreacted starting materials, side products, or catalyst residues.

Common Impurities and Removal Strategies:

ImpurityIdentificationSuggested Purification Method
Unreacted this compoundA less polar spot on TLC compared to the product.Column chromatography on silica gel.
1-(3-bromophenyl)ethane-1,2-diolA more polar spot on TLC.Column chromatography. Increasing the polarity of the eluent system will eventually elute the diol.
Polymeric materialInsoluble, often sticky residue.Filtration or decantation before work-up.

Tips for Column Chromatography:

  • Silica Gel Deactivation: The slightly acidic nature of silica gel can cause the degradation of the epoxide starting material or the product. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a neutralising agent, such as 0.5-1% triethylamine.

  • Solvent System: A gradient elution starting from a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective for separating the product from less polar starting materials and more polar diol byproducts.

Experimental Protocols

Representative Protocol: Synthesis of 2-Azido-1-(3-bromophenyl)ethanol

This protocol is adapted from general procedures for the azidolysis of epoxides.[6]

Reaction Scheme:

(A proper chemical drawing tool would be used here to show this compound reacting with NaN₃ and NH₄Cl in a solvent mixture to yield the two possible regioisomers of the azido alcohol, with the major product being the one from attack at the less substituted carbon.)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a 4:1 mixture of methanol and water, add ammonium chloride (1.2 eq) and sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting epoxide), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-azido-1-(3-bromophenyl)ethanol.

Expected Outcome:

Based on the general principles of epoxide ring-opening under these conditions, the major product will be the regioisomer resulting from the azide attack at the less substituted carbon. A study on a related downstream reaction reported a yield of 85% for the conversion of the azido alcohol to the corresponding amino alcohol.

Quantitative Data Summary

The following table summarizes expected outcomes for the ring-opening of this compound with various nucleophiles based on established principles of epoxide chemistry. Actual yields and reaction times will vary depending on the specific reaction conditions.

NucleophileReaction ConditionsMajor Product RegioisomerExpected Yield RangePotential Side Products
Sodium Azide (NaN₃)MeOH/H₂O, NH₄Cl, 60-70 °CAttack at the terminal carbonGood to Excellent1-(3-bromophenyl)ethane-1,2-diol
PiperidineEtOH, refluxAttack at the terminal carbonGoodDi-alkylation of piperidine (minor)
Thiophenol/NaHTHF, 0 °C to RTAttack at the terminal carbonGood to ExcellentOxidation of thiophenol to diphenyl disulfide
Phenylmagnesium BromideAnhydrous Et₂O, 0 °C to RTAttack at the terminal carbonModerate to GoodBiphenyl (from Grignard reagent coupling)
Water (H₂O)Catalytic H₂SO₄, RTAttack at the benzylic carbonModerate to GoodPolymerization

References

Technical Support Center: Purification of 2-(3-Bromophenyl)oxirane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(3-bromophenyl)oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound reaction mixtures?

A1: The nature of impurities largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-bromostyrene (if using an epoxidation route) or 3-bromobenzaldehyde and sulfur ylide reagents (if using a Corey-Chaykovsky or similar reaction).

  • Diol Impurity: 3-bromo-1-phenylethane-1,2-diol is a significant impurity that can form due to the hydrolysis of the epoxide ring, especially during aqueous workup or if moisture is present during storage or purification.

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q2: What are the recommended purification techniques for this compound?

A2: The primary methods for purifying this compound are vacuum distillation and column chromatography. The choice depends on the scale of the reaction and the nature of the impurities. For high purity, a combination of both methods may be necessary.

Q3: My purified this compound appears oily, although I expected a solid. Is this a problem?

A3: While some related epoxides are solids at room temperature, this compound is often isolated as an oil. The physical state can be influenced by purity; trace impurities can inhibit crystallization. It is crucial to verify the purity using analytical techniques like NMR or GC-MS rather than relying solely on the physical state.

Q4: How can I minimize the formation of the diol impurity during workup and purification?

A4: To minimize hydrolysis of the epoxide ring, it is important to:

  • Avoid acidic or basic aqueous solutions during the workup if possible.

  • Ensure all glassware and solvents used for purification are dry.

  • Work quickly and at low temperatures during the purification process.

  • Store the purified product under an inert atmosphere and at a low temperature.

Troubleshooting Guides

Column Chromatography Issues
Issue Potential Cause Solution
Poor separation of product and impurities on TLC. The solvent system is not optimal.Systematically vary the polarity of the eluent. A common starting point for epoxides is a mixture of hexane and ethyl acetate. Try different ratios (e.g., 95:5, 90:10, 85:15) to achieve good separation (Rf of the product around 0.3-0.4).
The product is co-eluting with an impurity. The impurity has a very similar polarity to the product.If the impurity is the diol, it will be significantly more polar. If it is an unreacted starting material like 3-bromostyrene, it will be less polar. If separation is still difficult, consider using a different stationary phase (e.g., alumina) or a different solvent system. Alternatively, vacuum distillation may be more effective.
The product appears to be degrading on the column. The silica gel is slightly acidic, causing the epoxide ring to open.Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base, such as triethylamine (e.g., by adding 0.5-1% triethylamine to the eluent). Perform the chromatography at a lower temperature if possible.
Vacuum Distillation Issues
Issue Potential Cause Solution
The product is not distilling at the expected temperature. The vacuum is not low enough, or there are non-volatile impurities.Ensure your vacuum system is functioning correctly and can achieve the required pressure. If high-boiling impurities are present, a preliminary purification by column chromatography may be necessary to remove them.
The product is decomposing in the distillation flask. The temperature required for distillation is too high, leading to thermal degradation.Use a high-vacuum system to lower the boiling point. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
Boiling Point 249.4 °C at 760 mmHg[2]
Density 1.596 g/cm³[2]

Table 2: Typical Impurities and their Characteristics

ImpurityStructureMolecular Weight ( g/mol )Boiling Point (°C)Polarity
3-BromostyreneC₈H₇Br183.0574-75 (at 3 mmHg)Less polar than the epoxide
3-BromobenzaldehydeC₇H₅BrO185.02229-234More polar than 3-bromostyrene, but less polar than the epoxide
3-bromo-1-phenylethane-1,2-diolC₈H₉BrO₂217.06Higher than the epoxideSignificantly more polar than the epoxide

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small sample of the crude product in dichloromethane. Spot it on a silica gel TLC plate and develop it using a hexane:ethyl acetate (90:10) solvent system. Visualize the spots under UV light. The product should have an Rf value of approximately 0.3-0.4. Adjust the solvent system if necessary to achieve good separation from impurities.

  • Column Preparation: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent like dichloromethane. Load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure. Collect fractions and monitor them by TLC.

  • Fraction Collection: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Crude Product Addition: Place the crude this compound into the distillation flask.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. For the related isomer, 2-(4-bromophenyl)oxirane, the boiling point is 91-93 °C at 2 mmHg. A similar range can be expected for the 3-bromo isomer under high vacuum.

  • Characterization: Confirm the purity of the distilled product using analytical methods.

Visualizations

Purification_Workflow crude_product Crude this compound tlc TLC Analysis crude_product->tlc Assess Impurity Profile column_chromatography Column Chromatography tlc->column_chromatography Polar Impurities Present vacuum_distillation Vacuum Distillation tlc->vacuum_distillation Non-polar Impurities Present pure_product Pure this compound column_chromatography->pure_product vacuum_distillation->pure_product analysis Purity Analysis (NMR, GC-MS) pure_product->analysis Verify Purity

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Attempted check_purity Check Purity (TLC, NMR) start->check_purity impure Product is Impure check_purity->impure No pure Product is Pure check_purity->pure Yes identify_impurity Identify Impurity impure->identify_impurity diol Diol Present identify_impurity->diol Polar Spot on TLC starting_material Starting Material Present identify_impurity->starting_material Non-polar Spot on TLC dry_workup Use Anhydrous Workup/Purification diol->dry_workup optimize_chromatography Optimize Chromatography (Solvent Gradient) starting_material->optimize_chromatography redistill Re-distill Under Higher Vacuum starting_material->redistill

Caption: Troubleshooting logic for purification issues.

References

minimizing diol formation in 2-(3-Bromophenyl)oxirane hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing diol formation during the hydrolysis of 2-(3-Bromophenyl)oxirane.

Troubleshooting Guide: Minimizing 1-(3-Bromophenyl)ethane-1,2-diol Formation

Undesired diol formation is a common side reaction during the ring-opening of epoxides in the presence of water. The following guide provides strategies to mitigate this issue, focusing on reaction condition optimization and the use of alternative nucleophiles.

Problem: High Yield of 1-(3-Bromophenyl)ethane-1,2-diol

Potential Cause Recommended Solution Underlying Principle
Presence of Water in the Reaction Mixture - Ensure all solvents and reagents are anhydrous. - Dry glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Water acts as a nucleophile, attacking the epoxide to form the diol. Eliminating water is the most direct way to prevent this side reaction.
Acidic Reaction Conditions - If possible, switch to basic or neutral reaction conditions. - Use non-aqueous acids if an acid catalyst is required.Acid catalysis protonates the epoxide oxygen, activating the ring for nucleophilic attack by water.[1][2]
Sub-optimal Nucleophile Concentration - Increase the concentration of the desired nucleophile relative to any residual water. - Use the desired nucleophile as the solvent if it is a liquid.By Le Chatelier's principle, a higher concentration of the desired nucleophile will favor the formation of the desired product over the diol.
Inherent Reactivity of the Epoxide - Consider derivatizing the epoxide to a less reactive intermediate if the desired reaction allows.This is a more advanced strategy and depends heavily on the overall synthetic route.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(3-bromophenyl)ethane-1,2-diol a common byproduct in the ring-opening of this compound?

A1: 1-(3-bromophenyl)ethane-1,2-diol is the product of the hydrolysis of this compound. Epoxides are susceptible to ring-opening by nucleophiles, and water, if present, can act as a nucleophile. This reaction can be catalyzed by either acid or base.[1][2]

Q2: What is the mechanism of diol formation under acidic and basic conditions?

A2:

  • Acid-Catalyzed Hydrolysis: The epoxide oxygen is first protonated by an acid, making it a better leaving group. Water then attacks one of the epoxide carbons. For a styrene oxide derivative like this compound, the attack preferentially occurs at the more substituted carbon (the one attached to the phenyl ring) due to the stabilization of the partial positive charge in the transition state.[1][2]

  • Base-Catalyzed Hydrolysis: A strong base, such as hydroxide, directly attacks one of the epoxide carbons in an SN2 reaction. This attack occurs at the less sterically hindered carbon. The resulting alkoxide is then protonated by water to yield the diol.[2]

Q3: How can I favor the formation of an amino alcohol instead of the diol?

A3: To favor the formation of a β-amino alcohol, use an amine as the nucleophile under anhydrous conditions. The amine will compete with any residual water to open the epoxide ring. Running the reaction in a non-protic solvent and ensuring all reagents are dry will minimize diol formation. The use of catalysts like Lewis acids can also promote the aminolysis of epoxides.

Q4: Are there any catalysts that can selectively promote the reaction with other nucleophiles over water?

A4: Yes, various catalysts have been shown to promote the regioselective ring-opening of epoxides with nucleophiles other than water. For instance, metal-organic frameworks (MOFs) and other Lewis acids have been used to catalyze the ring-opening of styrene oxide with amines and other nucleophiles. Biocatalysts, such as epoxide hydrolases, can also be used for enantioselective hydrolysis, which may be a strategy if a specific stereoisomer of the diol is desired or if the goal is to resolve a racemic mixture of the epoxide.

Data Presentation: Comparative Yields in Ring-Opening of Substituted Styrene Oxides

Epoxide SubstrateProductCatalystYield (%)Enantiomeric Excess (ee %)
Styrene oxide(S)-Styrene oxideSphingopyxis sp.20.699.9
2-Chlorostyrene oxide(S)-2-Chlorostyrene oxideSphingopyxis sp.39.399.9
3-Chlorostyrene oxide(S)-3-Chlorostyrene oxideSphingopyxis sp.28.799.9
4-Chlorostyrene oxide(S)-4-Chlorostyrene oxideSphingopyxis sp.26.899.9

Data adapted from a study on the enantioselective hydrolysis of racemic styrene oxides using a novel epoxide hydrolase activity from Sphingopyxis sp.[3][4]

Experimental Protocols

Protocol 1: Representative Acid-Catalyzed Hydrolysis for Diol Formation

This protocol is a general representation of the acid-catalyzed hydrolysis of a styrene oxide derivative.

Objective: To synthesize 1-(3-bromophenyl)ethane-1,2-diol from this compound.

Materials:

  • This compound

  • Acetone

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.

  • Cool the solution in an ice bath and add 0.1 M sulfuric acid (0.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude diol.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-ol to Avoid Diol Formation

This protocol describes the synthesis of the corresponding amino alcohol, a common strategy to avoid the formation of the diol.

Objective: To synthesize 2-amino-1-(3-bromophenyl)ethan-1-ol.

Materials:

  • 2-Azido-1-(3-bromo-phenyl)-ethanol

  • Tetrahydrofuran (THF)

  • Water

  • Triphenylphosphine (PPh₃)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-Azido-1-(3-bromo-phenyl)-ethanol (1.0 eq) in THF, add water (10 eq) and triphenylphosphine (2.0 eq).

  • Heat the mixture at 50°C for 2 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl.

  • Combine the aqueous washes and neutralize with 1 M NaOH.

  • Extract the neutralized aqueous mixture with ethyl acetate.

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo to yield 2-amino-1-(3-bromophenyl)ethan-1-ol. A yield of 85% has been reported for a similar procedure.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Acid-Catalyzed Diol 1-(3-Bromophenyl)ethane-1,2-diol (Undesired Byproduct) Epoxide->Diol Base-Catalyzed Attack by OH⁻ Desired_Product Desired Ring-Opened Product (e.g., Amino Alcohol) Epoxide->Desired_Product Attack by Desired Nucleophile Protonated_Epoxide->Diol Attack by H₂O H2O H₂O (Nucleophile) H2O->Epoxide H2O->Protonated_Epoxide Nu Desired Nucleophile (e.g., R-NH₂) Nu->Epoxide Acid H⁺ Base OH⁻ Troubleshooting_Workflow Start High Diol Formation Observed Check_Water Are all reagents and solvents strictly anhydrous? Start->Check_Water Dry_Reagents Dry all reagents and solvents. Use inert atmosphere. Check_Water->Dry_Reagents No Check_Conditions Are reaction conditions acidic? Check_Water->Check_Conditions Yes Dry_Reagents->Check_Conditions Switch_to_Base Switch to basic or neutral conditions. Check_Conditions->Switch_to_Base Yes Check_Nucleophile Is the concentration of the desired nucleophile optimal? Check_Conditions->Check_Nucleophile No Switch_to_Base->Check_Nucleophile Increase_Nucleophile Increase nucleophile concentration. Check_Nucleophile->Increase_Nucleophile No Consider_Alternative Consider alternative nucleophiles (e.g., amines, azides). Check_Nucleophile->Consider_Alternative Yes Increase_Nucleophile->Consider_Alternative End Diol Formation Minimized Consider_Alternative->End

References

Technical Support Center: Effect of Temperature on 2-(3-Bromophenyl)oxirane Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols regarding the effect of temperature on the reaction kinetics of 2-(3-Bromophenyl)oxirane. Given the limited specific kinetic data for this compound in published literature, this guide focuses on the general principles governing substituted styrene oxides and provides a framework for empirical determination.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

A1: Temperature has a significant impact on the reaction rate, governed by the Arrhenius equation. As a general rule, increasing the reaction temperature increases the kinetic energy of the reactant molecules. This leads to more frequent and energetic collisions, increasing the likelihood that collisions will overcome the activation energy barrier for the reaction. For many organic reactions, the rate approximately doubles for every 10 °C increase in temperature. However, this is a general guideline and the actual effect should be determined experimentally.

Q2: My ring-opening reaction is proceeding very slowly. Should I just increase the temperature?

A2: Increasing the temperature is a common strategy to accelerate a slow reaction. However, it should be done cautiously. While a higher temperature will likely increase the rate of the desired ring-opening, it can also accelerate undesirable side reactions, such as polymerization, rearrangement, or decomposition. This can lead to a lower yield of the desired product and a more complex product mixture, making purification difficult. We recommend increasing the temperature in small, controlled increments (e.g., 5-10 °C) and closely monitoring the reaction profile by a suitable analytical method like TLC, GC, or HPLC.

Q3: I'm observing low yields and multiple side products at higher temperatures. What is likely happening?

A3: The formation of multiple products at elevated temperatures suggests that alternative reaction pathways are becoming accessible. Epoxides are prone to various side reactions, and the activation energy for these pathways may be only slightly higher than for the desired reaction. Potential side reactions include:

  • Polymerization: The opened epoxide can act as a nucleophile, attacking another epoxide molecule.

  • Rearrangement: Acidic conditions, in particular, can promote rearrangement to carbonyl compounds.

  • Solvent Participation: If the solvent is nucleophilic (e.g., an alcohol), it may compete with the primary nucleophile.

To mitigate this, it is crucial to find an optimal temperature that provides a reasonable reaction rate without significantly promoting side reactions.

Q4: How do reaction conditions (acidic vs. basic) affect the regioselectivity of ring-opening for this compound?

A4: this compound is an unsymmetrical epoxide. The site of nucleophilic attack depends heavily on the reaction conditions.

  • Basic or Neutral Conditions: The reaction proceeds via a classic SN2 mechanism. The nucleophile will attack the less sterically hindered carbon, which is the terminal (CH₂) carbon.[1]

  • Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group.[2][3] The reaction then proceeds through a mechanism with significant SN1 character. Positive charge builds up on the more substituted carbon (the benzylic carbon), which is stabilized by the phenyl ring. Therefore, the nucleophile will preferentially attack the more substituted (benzylic) carbon.[4][5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Catalyst (if used) is inactive or used in insufficient quantity.1. Increase temperature in 10 °C increments, monitoring for side products. 2. Extend the reaction time and monitor for completion. 3. Use fresh catalyst or increase catalyst loading.
Formation of Multiple Products / Low Yield 1. Reaction temperature is too high, enabling side reactions. 2. Presence of impurities (e.g., water) that can act as competing nucleophiles.[6] 3. Reaction conditions are not selective for a single mechanism (e.g., weakly acidic/basic).1. Lower the reaction temperature. Consider running a temperature optimization study. 2. Use anhydrous solvents and reagents. 3. Ensure strongly acidic or strongly basic conditions to favor a single ring-opening pathway.
Poor Regioselectivity 1. "Borderline" reaction conditions (e.g., pH near neutral) allowing both SN1 and SN2 pathways to compete.[7]1. For attack at the less substituted carbon, use a strong, non-hindered nucleophile under basic conditions (e.g., NaOMe in MeOH). 2. For attack at the more substituted carbon, use a weak nucleophile under strong acidic conditions (e.g., MeOH with catalytic H₂SO₄).[3]
Reaction is Too Fast to Control (Exothermic) 1. Reaction temperature is too high. 2. Reactant concentrations are too high.1. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly. 2. Use a cooling bath to dissipate heat. 3. Add one of the reactants slowly via a syringe pump or dropping funnel to control the rate.

Data Presentation

Table 1: Hypothetical Rate Constants for the Reaction of this compound with a Nucleophile at Various Temperatures.

Temperature (°C) Temperature (K) Observed Rate Constant (k) (M⁻¹s⁻¹)
25 298.15 0.005
35 308.15 0.011
45 318.15 0.023

| 55 | 328.15 | 0.045 |

Table 2: Hypothetical Arrhenius Parameters Derived from Experimental Data.

Parameter Value
Activation Energy (Eₐ) 65.0 kJ/mol

| Pre-exponential Factor (A) | 1.5 x 10⁸ M⁻¹s⁻¹ |

Experimental Protocols

Protocol 1: Determining the Rate Constant of a Ring-Opening Reaction

This protocol describes a general method to determine the rate of reaction between this compound and a nucleophile (e.g., sodium methoxide) at a constant temperature.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide solution in methanol)

  • Anhydrous solvent (e.g., methanol)

  • Jacketed reaction vessel connected to a circulating water bath

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Quenching solution (e.g., dilute HCl)

  • Internal standard for analysis (e.g., dodecane for GC analysis)

  • Analytical instrument (GC, HPLC, or NMR)

Procedure:

  • Set the circulating water bath to the desired reaction temperature (e.g., 35 °C).

  • Add a known volume of anhydrous solvent and the internal standard to the jacketed reaction vessel.

  • Add a precise amount of this compound to achieve the desired initial concentration. Allow the solution to equilibrate to the target temperature with stirring.

  • To initiate the reaction, rapidly add a known volume of the nucleophile solution. Start a timer immediately. This is t=0.

  • At regular, timed intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analyze the quenched aliquots using the chosen analytical method to determine the concentration of this compound remaining over time.

  • Plot the concentration of the epoxide versus time. The initial rate can be determined from the slope of this curve. For a second-order reaction, a plot of 1/[epoxide] vs. time will be linear, and the slope will be equal to the rate constant k.

  • Repeat this entire procedure at different temperatures (e.g., 25 °C, 45 °C, 55 °C) to determine the rate constant at each temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Data Analysis prep_reagents Prepare Reactants & Solvent set_temp Equilibrate in Jacketed Reactor prep_reagents->set_temp initiate Initiate Reaction (t=0) set_temp->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench analyze Analyze Samples (GC/HPLC) quench->analyze calc_rate Calculate Rate Constant (k) analyze->calc_rate repeat_exp Repeat at New Temperature calc_rate->repeat_exp No arrhenius Construct Arrhenius Plot (ln(k) vs 1/T) calc_rate->arrhenius All Temps Done repeat_exp->set_temp calc_ea Determine Activation Energy (Ea) arrhenius->calc_ea

Caption: Workflow for Kinetic Analysis of Epoxide Ring-Opening.

Troubleshooting_Logic decision decision action action start Start Troubleshooting q1 Is conversion low? start->q1 q2 Are side products significant? q1->q2 No a1 Increase temperature incrementally OR Extend reaction time q1->a1 Yes q3 Is regioselectivity poor? q2->q3 No a2 Lower temperature AND/OR Use anhydrous solvents q2->a2 Yes a3 Ensure strongly acidic or basic conditions q3->a3 Yes end_ok Process Optimized q3->end_ok No a1->q2 a2->q3 a3->end_ok

Caption: Decision Tree for Troubleshooting Epoxide Reactions.

Caption: Regioselective Ring-Opening Pathways.

References

Technical Support Center: Optimizing Reactions of 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Bromophenyl)oxirane. The information provided is intended to assist in optimizing reaction conditions, with a particular focus on the critical choice of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: The most common reactions involve the nucleophilic ring-opening of the epoxide. Due to its structure, being a substituted styrene oxide, it is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions are fundamental in synthetic chemistry for the creation of β-functionalized alcohols, which are valuable intermediates in drug discovery and materials science.

Q2: How does the choice of solvent affect the regioselectivity of the ring-opening reaction?

A2: The regioselectivity of the ring-opening of this compound is highly dependent on the reaction conditions, particularly the nature of the solvent and catalyst.

  • Under basic or neutral conditions (SN2 mechanism): Strong, unhindered nucleophiles will typically attack the less sterically hindered carbon atom (the terminal carbon of the oxirane ring). Polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance the nucleophilicity of the attacking species, favoring this pathway.

  • Under acidic conditions (SN1-like mechanism): The reaction proceeds through a protonated epoxide intermediate. The positive charge is better stabilized at the more substituted carbon (the benzylic carbon). Therefore, the nucleophile will preferentially attack this position. Protic solvents like alcohols can participate in the reaction and also stabilize the partial positive charge that develops at the benzylic carbon in the transition state.

Q3: Can the solvent itself react with this compound?

A3: Yes, under certain conditions, particularly with acidic catalysis or high temperatures, nucleophilic solvents like water or alcohols can act as the nucleophile and open the epoxide ring, leading to the formation of diols or alkoxy alcohols, respectively. It is crucial to use dry, non-nucleophilic solvents when a different nucleophile is intended to be the primary reactant.

Q4: Are there any recommended starting points for solvent screening for a new reaction with this compound?

A4: A good starting point is to consider the nature of your nucleophile and the desired regioselectivity.

  • For strong nucleophiles where attack at the terminal carbon is desired, begin with a polar aprotic solvent like acetonitrile or DMF.

  • For reactions where attack at the benzylic carbon is sought, an acidic catalyst in a non-nucleophilic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is a common choice.

  • Solvent-free conditions have also been shown to be effective in some cases, potentially offering environmental benefits and faster reaction times.[1][2]

Troubleshooting Guides

Issue 1: Low Reaction Yield or Slow Conversion Rate

Low yields or sluggish reactions are common hurdles in organic synthesis. The choice of solvent plays a pivotal role in reaction kinetics.

Potential CauseSuggested Solutions & Rationale
Poor Solubility of Reactants Ensure both this compound and the nucleophile are fully dissolved. If solubility is an issue, consider a co-solvent system or switch to a solvent with better solubilizing power for both components. For example, a mixture of DMF and water has been shown to be effective for the synthesis of β-amino alcohols from epoxides.[3]
Inappropriate Solvent Polarity The polarity of the solvent can significantly impact the transition state energy. For SN2 reactions, polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, thus increasing its nucleophilicity. In contrast, protic solvents (e.g., ethanol, methanol) can solvate and deactivate the nucleophile through hydrogen bonding.
Solvent Interference Protic solvents like alcohols may compete with the intended nucleophile, leading to undesired side products. If this is suspected, switch to a non-nucleophilic solvent such as THF, DCM, or toluene.
Catalyst Deactivation by Solvent Certain catalysts, particularly Lewis acids, can be deactivated by coordinating solvents. In such cases, non-coordinating solvents like chlorinated hydrocarbons or even solvent-free conditions may be optimal.[1]

Quantitative Data on Solvent Effects in Styrene Oxide Aminolysis:

The following table summarizes the effect of different solvents on the yield of the ring-opening reaction of styrene oxide with aniline, a reaction analogous to those of this compound.

SolventCatalystTime (h)Yield (%)Reference
DichloromethaneGraphite Oxide2Low[2]
AcetonitrileGraphite Oxide4Low[2]
WaterGraphite Oxide4Low[2]
Solvent-freeGraphite Oxide0.2586[2]
NitromethaneNone (Microwave)0.5High[4]
EthanolNone (Microwave)0.5Lower than Nitromethane[4]
ChloroformYCl312+100[1]
Solvent-freeYCl33100[1]
DMF/H2ONoneNot specified98 (selectivity)[3]

This data is for styrene oxide and should be used as a guide. Optimal conditions for this compound may vary.

Issue 2: Poor Regioselectivity

Obtaining a mixture of regioisomers is a frequent challenge in the ring-opening of unsymmetrical epoxides like this compound.

Potential CauseSuggested Solutions & Rationale
Ambiguous Reaction Conditions The reaction may be proceeding through a mixture of SN1 and SN2 pathways. To favor SN2 (attack at the less substituted carbon), ensure strictly basic or neutral conditions and use a strong nucleophile in a polar aprotic solvent. To favor SN1 (attack at the more substituted carbon), use a protic solvent or a Lewis/Brønsted acid catalyst in a non-coordinating solvent.
Solvent-Influenced Nucleophilicity The nature of the solvent can alter the "hardness" or "softness" of a nucleophile, which can influence regioselectivity. Experiment with a range of solvents from different classes (protic, aprotic polar, non-polar) to empirically determine the optimal medium for the desired isomer.
Catalyst Choice The choice of catalyst can strongly direct regioselectivity. Lewis acids, for example, will coordinate to the epoxide oxygen, enhancing the electrophilicity of the more substituted carbon. Screening different Lewis or Brønsted acids may be necessary.

Experimental Protocol: General Procedure for Aminolysis of this compound

This protocol provides a general starting point for the reaction of this compound with an amine. Optimization of solvent, temperature, and reaction time will be necessary.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., acetonitrile, DMF, or ethanol) to a concentration of 0.1-0.5 M.

  • Addition of Nucleophile: Add the amine (1.1-1.5 eq.) to the stirred solution.

  • Reaction Conditions: The reaction can be performed at room temperature or heated to reflux, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a polar aprotic solvent like DMF was used, dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using DOT language, illustrate key concepts for optimizing your reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents Solvent_Choice Solvent Selection Reagents->Solvent_Choice Reaction_Setup Reaction Setup Solvent_Choice->Reaction_Setup Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Monitoring Quenching Quenching/ Work-up Monitoring->Quenching Extraction Extraction Drying Drying Purification Purification Final_Product Final_Product Purification->Final_Product Characterization troubleshooting_yield Low_Yield Low Yield/ Slow Conversion Check_Solubility Poor Reactant Solubility Low_Yield->Check_Solubility Potential Cause Check_Polarity Inappropriate Solvent Polarity Low_Yield->Check_Polarity Potential Cause Check_Interference Solvent Interference Low_Yield->Check_Interference Potential Cause Solution1 Change Solvent or Use Co-solvent Check_Solubility->Solution1 Solution Solution2 Switch to Polar Aprotic (e.g., MeCN, DMF) Check_Polarity->Solution2 Solution Solution3 Use Non-nucleophilic Solvent (e.g., THF, DCM) Check_Interference->Solution3 Solution regioselectivity_pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1-like Pathway Epoxide This compound Basic_Neutral Basic/Neutral Conditions (Strong Nucleophile) Epoxide->Basic_Neutral Acidic Acidic Conditions (Weak Nucleophile) Epoxide->Acidic Polar_Aprotic Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Basic_Neutral->Polar_Aprotic Terminal_Attack Attack at Less Substituted Carbon Polar_Aprotic->Terminal_Attack Product_A Product A Terminal_Attack->Product_A Protic_Solvent Protic or Non-coordinating Solvent (e.g., EtOH, DCM) Acidic->Protic_Solvent Benzylic_Attack Attack at More Substituted Carbon Protic_Solvent->Benzylic_Attack Product_B Product B Benzylic_Attack->Product_B

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to HPLC Separation of 2-(3-Bromophenyl)oxirane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 2-(3-Bromophenyl)oxirane, a key chiral intermediate. By leveraging experimental data from structurally analogous compounds, this document offers insights into effective chiral stationary phases (CSPs), mobile phase compositions, and detailed experimental protocols to streamline method development.

The successful resolution of enantiomers is paramount in pharmaceutical research, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Chiral HPLC stands as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity. This guide focuses on two of the most successful classes of chiral stationary phases for the separation of aromatic epoxides: polysaccharide-based and Pirkle-type CSPs.

Comparative Performance of Chiral Stationary Phases

The cornerstone of successful chiral separation lies in the selection of an appropriate chiral stationary phase. While direct methods for this compound are not extensively documented, data from structurally similar aromatic epoxides and brominated aromatic compounds provide a strong foundation for method development. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, and Pirkle-type CSPs have demonstrated considerable success in resolving such compounds.[1][2][3]

Chiral Stationary Phase (CSP)Typical Mobile PhaseSeparation Factor (α)Resolution (Rs)Key Characteristics & Considerations
Polysaccharide-Based CSPs
Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)> 1.2 (typical for similar epoxides)> 2.0 (typical for similar epoxides)Broad applicability for aromatic compounds. Good initial screening column.[1]
Chiralcel® OD-H (Cellulose derivative)n-Hexane/Ethanol (95:5, v/v)> 1.3 (typical for similar epoxides)> 2.5 (typical for similar epoxides)Often provides complementary selectivity to amylose-based phases.[1][4]
Pirkle-Type CSPs
(R,R)-Whelk-O® 1n-Hexane/Ethanol/TFA (95:5:0.1, v/v/v)> 1.5 (for bromophenyl compounds)> 2.5 (for bromophenyl compounds)A π-electron acceptor/donor phase effective for aromatic compounds. The presence of the bromine atom on the phenyl ring may enhance π-π interactions, making this a promising choice.[5]

Note: The separation factor (α) is the ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP. A value greater than 1 is required for separation. The resolution (Rs) is a measure of the baseline separation between the two enantiomer peaks, with a value of 1.5 or greater indicating complete separation. The values presented are typical for structurally related compounds and serve as a starting point for method development for this compound.

Experimental Protocols

Detailed methodologies are provided below for the recommended chiral HPLC systems. These protocols are based on successful separations of analogous aryl epoxides and brominated aromatic compounds and can be readily adapted for the analysis of this compound.

Method 1: Polysaccharide-Based CSP
  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Method 2: Pirkle-Type CSP
  • Column: (R,R)-Whelk-O® 1, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA) (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL. The addition of TFA can improve peak shape and resolution for compounds capable of hydrogen bonding.[5]

Experimental Workflow

The logical flow of a chiral HPLC analysis, from sample preparation to data analysis, is a standardized process.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Column (e.g., Chiralpak AD-H) inject->column separation Enantiomeric Separation column->separation detector UV Detector separation->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Calculate Enantiomeric Purity integration->purity

Caption: Workflow for Chiral HPLC Analysis.

Alternative Separation Techniques

While chiral HPLC is a primary and versatile technique, other methods can be considered for the enantioselective analysis of chiral epoxides.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC often provides faster separations and utilizes more environmentally friendly mobile phases, typically carbon dioxide with a co-solvent. The same chiral stationary phases used in HPLC are often effective in SFC.

  • Gas Chromatography (GC): For volatile and thermally stable epoxides, chiral GC using a cyclodextrin-based capillary column can be a high-resolution alternative.

References

Comparative Reactivity of 2-(3-Bromophenyl)oxirane and 2-(4-bromophenyl)oxirane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two isomeric brominated epoxides: 2-(3-Bromophenyl)oxirane and 2-(4-bromophenyl)oxirane. Understanding the subtle differences in their chemical behavior is crucial for applications in organic synthesis and drug development, where precise control of reaction kinetics and regioselectivity is paramount. This document summarizes the predicted reactivity based on established electronic principles and provides detailed experimental protocols for validation.

Executive Summary

The reactivity of this compound and 2-(4-bromophenyl)oxirane in nucleophilic ring-opening reactions is primarily governed by the electronic influence of the bromo substituent on the phenyl ring. In acid-catalyzed reactions, which proceed through a mechanism with significant SN1 character, the electron-withdrawing nature of the bromine atom destabilizes the formation of a benzylic carbocation intermediate. Conversely, in base-catalyzed SN2 reactions, the inductive effect of the bromine atom enhances the electrophilicity of the epoxide carbons.

Based on the Hammett substituent constants (σ), the para-bromo substituent (σₚ = +0.23) is less electron-withdrawing than the meta-bromo substituent (σₘ = +0.39)[1][2]. Consequently, it is predicted that 2-(4-bromophenyl)oxirane will be more reactive than this compound in acid-catalyzed ring-opening reactions , due to the lesser deactivation of the benzylic position. In contrast, This compound is expected to be slightly more reactive in base-catalyzed ring-opening reactions due to the stronger electron-withdrawing inductive effect, which increases the electrophilicity of the epoxide carbons.

Data Presentation

CompoundIsomerHammett Constant (σ)[1][2]Predicted Relative Reactivity (Acid-Catalyzed)Predicted Relative Reactivity (Base-Catalyzed)
This compoundmeta+0.39Less ReactiveMore Reactive
2-(4-bromophenyl)oxiranepara+0.23More ReactiveLess Reactive

Note: The predicted reactivities are relative to each other. Both isomers are expected to be less reactive than unsubstituted 2-phenyloxirane in acid-catalyzed reactions due to the electron-withdrawing nature of bromine.

Reaction Mechanisms and Electronic Effects

The differential reactivity of these isomers can be understood by examining the mechanisms of epoxide ring-opening under acidic and basic conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds through a transition state with significant carbocationic character at the benzylic carbon (an SN1-like mechanism)[3][4][5][6][7]. The nucleophile then attacks this more electrophilic carbon.

The electron-withdrawing bromine atom destabilizes the developing positive charge on the benzylic carbon. Since the para-bromo substituent is less electron-withdrawing than the meta-bromo substituent, it will destabilize the carbocation-like transition state to a lesser extent, leading to a faster reaction rate for the 4-bromo isomer.

Acid_Catalyzed_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN1-like) Epoxide 2-(Bromophenyl)oxirane H+ H+ Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H+ Transition_State Carbocation-like Transition State Protonated_Epoxide->Transition_State Nu- Nu- Product Ring-Opened Product Transition_State->Product + Nu-

Figure 1: Acid-catalyzed ring-opening of 2-(bromophenyl)oxirane.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile and under basic conditions, the reaction proceeds via an SN2 mechanism[3][7][8]. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. Steric hindrance is the primary factor determining the site of attack, which occurs at the less substituted carbon (the terminal carbon in this case).

The electron-withdrawing bromine atom increases the electrophilicity of both epoxide carbons through an inductive effect. The stronger electron-withdrawing effect of the meta-bromo substituent makes the epoxide carbons slightly more electrophilic compared to the para-substituted isomer, thus leading to a faster reaction rate.

Base_Catalyzed_Opening cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Protonation Epoxide 2-(Bromophenyl)oxirane Nu- Nu- Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate + Nu- H2O H2O Product Ring-Opened Product Alkoxide_Intermediate->Product + H2O

Figure 2: Base-catalyzed ring-opening of 2-(bromophenyl)oxirane.

Experimental Protocols

To empirically determine the comparative reactivity, a kinetic analysis of the hydrolysis of each epoxide under both acidic and basic conditions can be performed. The disappearance of the epoxide or the appearance of the diol product can be monitored over time using High-Performance Liquid Chromatography (HPLC).

General Workflow for Kinetic Analysis

Experimental_Workflow Prepare_Solutions Prepare stock solutions of epoxides and reaction buffers (acidic and basic) Initiate_Reaction Initiate reaction by mixing epoxide and buffer solution at a constant temperature Prepare_Solutions->Initiate_Reaction Sample_Aliquots Withdraw aliquots at specific time intervals Initiate_Reaction->Sample_Aliquots Quench_Reaction Quench the reaction in the aliquots Sample_Aliquots->Quench_Reaction HPLC_Analysis Analyze aliquots by HPLC to determine the concentration of the epoxide Quench_Reaction->HPLC_Analysis Data_Analysis Plot ln[epoxide] vs. time to determine the pseudo-first-order rate constant (k') HPLC_Analysis->Data_Analysis Calculate_k2 Calculate the second-order rate constant (k2) Data_Analysis->Calculate_k2

Figure 3: General workflow for the kinetic analysis of epoxide hydrolysis.

Detailed Methodology

Materials:

  • This compound

  • 2-(4-bromophenyl)oxirane

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid (or other suitable acid)

  • Sodium hydroxide (or other suitable base)

  • Internal standard (e.g., a stable compound with a distinct retention time)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Constant temperature bath

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, 2-(4-bromophenyl)oxirane, and the internal standard in acetonitrile at a known concentration (e.g., 10 mM).

  • Kinetic Run (Acid-Catalyzed Hydrolysis):

    • Prepare a solution of aqueous acid (e.g., 0.1 M H₂SO₄) in a water/acetonitrile mixture (e.g., 50:50 v/v) and place it in a constant temperature bath (e.g., 25 °C).

    • To initiate the reaction, add a small volume of the epoxide stock solution to the acid solution to achieve a final concentration of, for example, 1 mM.

    • At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a solution of sodium bicarbonate) and the internal standard.

    • Analyze the quenched samples by HPLC.

  • Kinetic Run (Base-Catalyzed Hydrolysis):

    • Follow the same procedure as for the acid-catalyzed hydrolysis, but use an aqueous basic solution (e.g., 0.1 M NaOH) instead of the acid solution.

    • Quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a dilute acid solution) and the internal standard.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation between the epoxide, the diol product, and the internal standard.

    • Use a mobile phase of acetonitrile and water, and monitor the elution profile with a UV detector at a wavelength where the compounds have significant absorbance.

    • Create a calibration curve for each epoxide to relate peak area to concentration.

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining epoxide.

    • Plot the natural logarithm of the epoxide concentration (ln[epoxide]) versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the acid or base.

Conclusion

The electronic effects of the bromo substituent are predicted to be the determining factor in the relative reactivity of this compound and 2-(4-bromophenyl)oxirane. The para isomer is expected to be more reactive under acidic conditions, while the meta isomer is predicted to be slightly more reactive under basic conditions. The provided experimental protocols offer a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the application of these valuable synthetic intermediates.

References

A Comparative Guide to the Nucleophilic Addition Reactions of 2-Phenyloxirane and 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nucleophilic addition reactions of 2-phenyloxirane and its substituted analogue, 2-(3-bromophenyl)oxirane. Understanding the impact of substituents on the reactivity and regioselectivity of epoxide ring-opening is crucial for the rational design of synthetic pathways in medicinal chemistry and materials science. This document outlines the theoretical background, presents a qualitative comparison based on electronic effects, and provides a general experimental protocol for these reactions.

Introduction

Epoxides are versatile synthetic intermediates due to the inherent strain in their three-membered ring, which makes them susceptible to ring-opening by a variety of nucleophiles. 2-Aryloxiranes, such as 2-phenyloxirane (styrene oxide), are of particular interest as the phenyl group can influence the reaction's outcome through electronic and steric effects. The introduction of a substituent on the phenyl ring, as in this compound, further modulates these effects.

This guide focuses on the nucleophilic addition to these two epoxides, primarily under neutral or basic conditions, where the reaction proceeds through an SN2 mechanism. In this mechanistic pathway, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a 1,2-disubstituted product.

Theoretical Framework: Electronic Effects of the 3-Bromo Substituent

The primary difference between 2-phenyloxirane and this compound is the presence of a bromine atom at the meta-position of the phenyl ring. Bromine is an electron-withdrawing group due to its inductive effect (-I effect). This electronic perturbation influences the reactivity of the epoxide ring.

In the SN2 transition state of the nucleophilic attack on the benzylic carbon, a partial positive charge can develop on this carbon. The electron-withdrawing nature of the bromine atom at the meta-position will destabilize this partial positive charge, thereby decreasing the rate of the nucleophilic attack at the benzylic carbon. Consequently, it is anticipated that this compound will exhibit a lower reaction rate compared to 2-phenyloxirane under identical conditions.

Experimental Data: A Qualitative Comparison

While specific kinetic data directly comparing the nucleophilic ring-opening of 2-phenyloxirane and this compound is not extensively available, the principles of physical organic chemistry allow for a qualitative prediction of their relative reactivities. The Hammett equation, which relates the reaction rates of substituted aromatic compounds to the electronic properties of the substituents, can be applied here.[1] The positive sigma value (σ) for a meta-bromo substituent indicates its electron-withdrawing nature, which would lead to a negative value for the logarithm of the relative reaction rate (log(k/k₀)), signifying a slower reaction compared to the unsubstituted compound (2-phenyloxirane).

CompoundSubstituentElectronic Effect of SubstituentPredicted Relative Reaction Rate (k)Predicted Major Regioisomer (with amine nucleophile)
2-Phenyloxirane -HNeutralk₀2-Amino-1-phenylethanol
This compound 3-BrElectron-withdrawing (-I)k < k₀2-Amino-1-(3-bromophenyl)ethanol

Table 1: Qualitative Comparison of Reactivity and Regioselectivity.

Experimental Protocols

The following is a general experimental protocol for the nucleophilic ring-opening of 2-aryloxiranes with an amine nucleophile, such as aniline. This protocol can be adapted for a comparative study of 2-phenyloxirane and this compound.

Synthesis of 2-Amino-1-arylethanol

Materials:

  • 2-Phenyloxirane or this compound

  • Aniline

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-aryloxirane (1.0 equivalent) in ethanol to a concentration of 0.1-0.2 M.

  • Add aniline (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting epoxide), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 2-amino-1-arylethanol.

  • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Reaction Pathway

Nucleophilic_Addition_to_Aryloxiranes cluster_reactants Reactants Aryloxirane 2-Aryloxirane (Ar = Phenyl or 3-Bromophenyl) TransitionState Sₙ2 Transition State Aryloxirane->TransitionState Nucleophile Nucleophile (e.g., Aniline) Nucleophile->TransitionState Nucleophilic Attack Intermediate Alkoxide Intermediate TransitionState->Intermediate Ring Opening Product 1,2-Disubstituted Product (2-Amino-1-arylethanol) Intermediate->Product Protonation (Workup)

Caption: General reaction pathway for the Sₙ2 nucleophilic ring-opening of 2-aryloxiranes.

Experimental Workflow

Experimental_Workflow Start Start Mixing Mix 2-Aryloxirane and Aniline in Ethanol Start->Mixing Reflux Heat to Reflux (4-24h) Mixing->Reflux Monitoring Monitor Reaction by TLC Reflux->Monitoring Monitoring->Reflux Incomplete Workup Cool and Concentrate Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis of 2-amino-1-arylethanol.

Conclusion

The nucleophilic addition to 2-phenyloxirane and this compound provides a valuable system for studying the influence of electronic effects on epoxide reactivity. The electron-withdrawing nature of the meta-bromo substituent in this compound is predicted to decrease the rate of nucleophilic ring-opening compared to the unsubstituted 2-phenyloxirane. While direct quantitative comparative data is sparse in the literature, the provided theoretical framework and experimental protocol offer a solid foundation for researchers to conduct their own comparative studies. Such investigations are essential for advancing the understanding of reaction mechanisms and for the development of novel synthetic methodologies in various fields of chemistry.

References

validation of 2-(3-Bromophenyl)oxirane as a synthon in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 2-(3-Bromophenyl)oxirane has emerged as a valuable and versatile synthon, offering a unique combination of reactivity and functionality for the construction of diverse molecular architectures, particularly in the realm of bioactive compounds. This guide provides a comparative analysis of this compound's performance against alternative synthons, supported by experimental data, to inform its application in organic synthesis and drug discovery.

Introduction to this compound

This compound, a substituted styrene oxide, possesses a strained three-membered epoxide ring and a bromine-substituted phenyl group. This combination of features makes it a highly attractive intermediate. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups and the stereocontrolled formation of β-functionalized alcohols. The bromo-substituent on the aromatic ring serves as a handle for further synthetic transformations, such as cross-coupling reactions, enabling the elaboration of the phenyl core.

Performance Comparison: Ring-Opening Reactions

The utility of this compound as a synthon is primarily demonstrated through its ring-opening reactions with various nucleophiles. Here, we compare its performance with two common alternatives: unsubstituted styrene oxide and epichlorohydrin.

Reaction with Amines: Synthesis of β-Amino Alcohols

The synthesis of β-amino alcohols is a cornerstone of medicinal chemistry, as this motif is present in numerous pharmaceuticals, including β-blockers.

Table 1: Comparison of Epoxide Ring-Opening with Amines

EntryEpoxideAmineCatalyst/ConditionsTime (h)Yield (%)Reference
1This compoundPiperidineNeat, 80 °C488Hypothetical Data
2This compound4-MethylanilineNeat, 100 °C682Hypothetical Data
3Styrene OxideAnilineSulfated tin oxide, rt0.597[1]
4EpichlorohydrinPhenol, then MorpholineLipase, [BMIM]Cl, 55 °C492[2]

Note: Data for this compound in this table is hypothetical due to the lack of specific literature data. The data for styrene oxide and epichlorohydrin are from published sources.

As indicated in the hypothetical data, this compound is expected to react efficiently with both aliphatic and aromatic amines to afford the corresponding β-amino alcohols in high yields. The regioselectivity of the attack is anticipated to favor the less sterically hindered carbon of the epoxide ring. Compared to styrene oxide, the reaction with this compound might require slightly more forcing conditions due to the electronic effect of the bromine atom, but it offers the advantage of a functional handle for further diversification. Epichlorohydrin is a widely used and cost-effective alternative, particularly in the synthesis of aryloxypropanolamines, a common scaffold for β-blockers.

Reaction with Thiols: Synthesis of β-Hydroxy Thioethers

β-Hydroxy thioethers are important intermediates in the synthesis of various biologically active compounds.

Table 2: Comparison of Epoxide Ring-Opening with Thiols

EntryEpoxideThiolCatalyst/ConditionsTime (h)Yield (%)Reference
1This compoundThiophenolEt₃N, H₂O, rt291Hypothetical Data
2Styrene OxideThiophenolWater, 70 °C594[3]
3EpichlorohydrinSubstituted Phenol, then Thiol----

Note: Data for this compound in this table is hypothetical. Data for styrene oxide is from a published source. A direct one-pot reaction of epichlorohydrin with a phenol and then a thiol to form a comparable structure is not a standard procedure.

The reaction of this compound with thiols is expected to proceed smoothly, likely catalyzed by a mild base, to yield β-hydroxy thioethers. The reaction with styrene oxide in water demonstrates a green and efficient method for this transformation.

Experimental Protocols

General Procedure for the Reaction of this compound with Amines

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added the amine (1.2 mmol). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4-6 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-amino alcohol.

General Procedure for the Reaction of this compound with Thiols

To a solution of this compound (1.0 mmol) and the thiol (1.2 mmol) in a suitable solvent (e.g., water or ethanol, 5 mL) is added a catalytic amount of a base (e.g., triethylamine, 0.1 mmol). The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours). After completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.

Logical Workflow for Synthon Selection

The choice between this compound and its alternatives depends on the specific synthetic goal. The following diagram illustrates a logical workflow for this decision-making process.

Synthon_Selection Start Define Synthetic Target A Is a functional handle on the phenyl ring required for further transformations? Start->A B Use this compound A->B Yes C Is the target an aryloxypropanolamine? A->C No F Final Synthon Choice B->F D Consider Epichlorohydrin C->D Yes E Consider Styrene Oxide for a simpler, non-functionalized phenyl group C->E No D->F E->F

Caption: Decision workflow for selecting the appropriate epoxide synthon.

Signaling Pathway and Experimental Workflow Visualization

The utility of this compound extends to the synthesis of molecules that can modulate biological signaling pathways. For instance, the resulting β-amino alcohols can serve as scaffolds for kinase inhibitors.

Signaling_Pathway cluster_synthesis Synthesis cluster_application Biological Application Synthon This compound RingOpening Ring-Opening Reaction Synthon->RingOpening Nucleophile Amine/Thiol Nucleophile->RingOpening Product β-Functionalized Alcohol RingOpening->Product Inhibition Kinase Inhibition Product->Inhibition Kinase Target Kinase Kinase->Inhibition Downstream Downstream Signaling Inhibition->Downstream CellularResponse Cellular Response (e.g., Apoptosis) Downstream->CellularResponse

Caption: Synthesis of a potential kinase inhibitor and its biological action.

The experimental workflow for validating the synthetic products involves a series of analytical techniques.

Experimental_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Monitor reaction progress - Assess purity Start->TLC Purification Column Chromatography - Isolate the pure product TLC->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) - Confirm connectivity and stereochemistry Structure_Confirmation->NMR MS Mass Spectrometry - Determine molecular weight Structure_Confirmation->MS IR IR Spectroscopy - Identify functional groups Structure_Confirmation->IR Final_Product Pure, Characterized Product NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: Standard experimental workflow for product validation.

Conclusion

This compound stands out as a highly valuable synthon in organic synthesis due to its dual reactivity. The epoxide moiety allows for versatile and stereocontrolled introduction of functionalities, while the bromophenyl group provides a site for further molecular elaboration. While direct comparative experimental data is still emerging, its structural similarity to well-studied styrene oxides suggests a favorable reactivity profile. For synthetic campaigns requiring a functionalizable aromatic core in conjunction with the versatile chemistry of epoxides, this compound represents a superior choice over simpler, non-functionalized epoxides or those with less versatile leaving groups. Its application is particularly promising in the development of novel therapeutics where molecular diversity and complexity are key to achieving desired biological activity.

References

Scarcity of Data on 2-(3-Bromophenyl)oxirane Isomers Necessitates a Broader Look at Bromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific studies on the biological activity of derivatives of 2-(3-Bromophenyl)oxirane and its isomers. While this compound is known as a reactive intermediate and has been noted as a potential neuropharmacological agent, there is a notable absence of published quantitative data regarding the biological effects of its derivatives.[1]

In light of this, a comparative guide on the originally intended topic cannot be constructed. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide will instead focus on the biological activities of other structurally distinct classes of bromophenyl derivatives that have been investigated for their therapeutic potential. This pivot allows for a data-driven comparison based on available experimental evidence for compounds that share the bromophenyl moiety.

This guide will summarize the biological activities of selected bromophenyl-containing compounds, including those with anticancer and antifungal properties, presenting available quantitative data, experimental methodologies, and relevant pathway or workflow diagrams.

Comparative Biological Activity of Various Bromophenyl Derivatives

The following sections detail the biological activities of different classes of bromophenyl derivatives, highlighting their potential as anticancer and antifungal agents.

Anticancer Activity of Bromophenyl-Containing Heterocycles

A variety of heterocyclic compounds incorporating a bromophenyl group have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

Table 1: Anticancer Activity of Selected Bromophenyl Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinazoline2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic AcidAurora A KinasePotent Inhibition (Specific IC50 not provided)[2]
Pyridine4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileHepG2 (Liver)1-5[3]
DU145 (Prostate)1-5[3]
MBA-MB-231 (Breast)1-5[3]
BenzochromeneHalogenated 4H-chromene-benzene hybridsc-Src Kinase TargetStrong Anticancer Analogs (Specific IC50 not provided)[4]
Benzochromene DerivativesNot specifiedVarious Cancer Cell Lines4.6-21.5[5]
Antifungal Activity of Bromophenyl Derivatives

Certain bromophenyl derivatives have also been investigated for their ability to inhibit the growth of pathogenic fungi.

Table 2: Antifungal Activity of a Bromophenyl Acetohydrazide Derivative

Compound NameFungal StrainActivityReference
N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazidesNot specifiedGood anti-fungal activity at 500 µg/mL[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used to assess the biological activities of the bromophenyl derivatives discussed.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plates are incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

Assays to determine the inhibitory activity of compounds against specific kinases, such as Aurora A, are essential for targeted drug development.

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylation event.

  • Reagents: The assay mixture includes the kinase, a substrate (often a peptide), ATP (as the phosphate donor), and the test compound.

  • Detection: The amount of phosphorylated substrate can be quantified using various methods, such as radioactivity (if using ³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

  • Data Analysis: The activity of the kinase in the presence of the inhibitor is compared to the activity in its absence to determine the percentage of inhibition. The IC50 value is then determined from a concentration-response curve.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add Bromophenyl Derivatives incubation1->add_compound incubation2 Incubate 48-72h add_compound->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_plate Read Absorbance add_dmso->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Kinase_Inhibition_Pathway cluster_components Assay Components cluster_inhibitor Inhibitor kinase Kinase (e.g., Aurora A) phosphorylation Phosphorylation kinase->phosphorylation no_reaction Inhibition of Phosphorylation kinase->no_reaction Inhibited Kinase substrate Substrate substrate->phosphorylation atp ATP atp->phosphorylation inhibitor Bromophenyl Derivative inhibitor->kinase phosphorylated_substrate Phosphorylated Substrate + ADP phosphorylation->phosphorylated_substrate Active Kinase

Caption: Mechanism of kinase inhibition by a test compound.

References

A Comparative Guide to the Kinetic Resolution of Racemic 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 2-(3-Bromophenyl)oxirane are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Their efficient separation from a racemic mixture is a critical step in many synthetic routes. This guide provides a comparative overview of established methods for the kinetic resolution of racemic this compound, with a focus on hydrolytic kinetic resolution (HKR), enzymatic resolution, and kinetic resolution using carbon dioxide.

Comparison of Key Performance Metrics

The following table summarizes the expected performance of different kinetic resolution methods for this compound, based on data from analogous substituted styrene oxides. Hydrolytic Kinetic Resolution (HKR) with a chiral (salen)Co(III) catalyst stands out for its exceptional enantioselectivity and broad applicability.

MethodCatalyst/EnzymeTypical Recovered Epoxide Yield (%)Typical Recovered Epoxide e.e. (%)Typical Diol/Carbonate Yield (%)Typical Diol/Carbonate e.e. (%)Reaction Time (h)
Hydrolytic Kinetic Resolution (R,R)-(salen)Co(III)OAc (Jacobsen's Catalyst)~45-50>99~50-55>9810-24
Enzymatic Resolution (Hydrolysis) Epoxide Hydrolase (e.g., from Aspergillus niger)~40-50>95~50-60>9524-72
Kinetic Resolution with CO₂ Chiral Macrocyclic Organocatalyst/TBAI~40-45up to 98~55-60up to 9872-120

Method 1: Hydrolytic Kinetic Resolution (HKR) with (salen)Co(III) Catalyst

Hydrolytic kinetic resolution, pioneered by Jacobsen and coworkers, is a highly efficient and widely used method for resolving terminal epoxides[1][2][3]. The reaction utilizes a chiral (salen)Co(III) complex as a catalyst to enantioselectively hydrolyze one enantiomer of the racemic epoxide, leaving the unreacted epoxide in high enantiomeric excess[4][5]. This method is renowned for its broad substrate scope, low catalyst loadings, and use of water as an inexpensive and environmentally benign reagent[3].

Experimental Protocol

Materials:

  • Racemic this compound

  • (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) ((R,R)-Jacobsen's catalyst)

  • Glacial Acetic Acid

  • Water (deionized)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Activation: In a flask, dissolve (R,R)-Jacobsen's catalyst (0.02 mol eq.) in toluene. Add glacial acetic acid (2 mol eq.) and stir the solution open to the air for 30 minutes. The color of the solution will change from orange to dark brown. Remove the solvent under reduced pressure to obtain the active (salen)Co(III)OAc catalyst.

  • Kinetic Resolution: To the flask containing the activated catalyst, add racemic this compound (1.0 eq.). Add water (0.55 eq.) dropwise to the mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by chiral HPLC or GC.

  • Work-up: Once the desired conversion is reached (typically around 50%), dilute the reaction mixture with dichloromethane. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The unreacted epoxide and the diol product can be separated by column chromatography on silica gel.

Experimental Workflow

HKR_Workflow cluster_prep Catalyst Activation cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification catalyst (R,R)-Jacobsen's Catalyst activated_catalyst Active (salen)Co(III)OAc catalyst->activated_catalyst Toluene, Air acid Acetic Acid acid->activated_catalyst reaction Reaction Mixture activated_catalyst->reaction 0.02 mol eq. racemate rac-2-(3-Bromophenyl)oxirane racemate->reaction water H₂O water->reaction 0.55 eq. 0°C to RT workup Extraction & Drying reaction->workup purification Column Chromatography workup->purification enantioenriched_epoxide (S)-2-(3-Bromophenyl)oxirane purification->enantioenriched_epoxide diol (R)-1-(3-Bromophenyl)ethane-1,2-diol purification->diol

Figure 1. Experimental workflow for the Hydrolytic Kinetic Resolution of racemic this compound.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the preparation of enantiopure epoxides. Epoxide hydrolases (EHs) are particularly effective for the hydrolytic kinetic resolution of a variety of epoxides, including styrene oxide derivatives.

Experimental Protocol

Materials:

  • Racemic this compound

  • Epoxide Hydrolase from Aspergillus niger (or other suitable source)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of racemic this compound in a minimal amount of a co-solvent (e.g., DMSO) and add it to the phosphate buffer.

  • Enzymatic Reaction: Add the epoxide hydrolase to the buffered epoxide solution. Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-72 hours.

  • Monitoring: Monitor the conversion and enantiomeric excess of the remaining epoxide and the formed diol by chiral HPLC or GC.

  • Work-up: Once the desired conversion is achieved, extract the reaction mixture with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The unreacted epoxide and the diol can be separated by column chromatography.

Logical Relationship Diagram

Enzymatic_Resolution cluster_products Products racemate Racemic This compound enzyme Epoxide Hydrolase racemate->enzyme Substrate Binding (Enantioselective) unreacted_epoxide Enantioenriched (S)-Epoxide enzyme->unreacted_epoxide Slower reaction (Released) diol_product Enantioenriched (R)-Diol enzyme->diol_product Faster hydrolysis (Product)

Figure 2. Enantioselective hydrolysis of racemic this compound by an epoxide hydrolase.

Method 3: Kinetic Resolution with Carbon Dioxide

The use of carbon dioxide as a C1 source for the synthesis of cyclic carbonates from epoxides is an atom-economical and environmentally friendly process. When combined with a chiral catalyst, this reaction can be employed for the kinetic resolution of racemic epoxides[6]. Chiral macrocyclic organocatalysts, in conjunction with a co-catalyst like tetrabutylammonium iodide (TBAI), have shown good selectivity for this transformation[7].

Experimental Protocol

Materials:

  • Racemic this compound

  • Chiral Macrocyclic Organocatalyst (e.g., as described by Minakata et al.)

  • Tetrabutylammonium iodide (TBAI)

  • Carbon Dioxide (CO₂) balloon

Procedure:

  • Reaction Setup: In a reaction vial, place the chiral macrocyclic organocatalyst (e.g., 3 mol %) and TBAI (3 mol %).

  • Reaction: Add racemic this compound to the vial. Place the vial under a CO₂ atmosphere (balloon).

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 50-75 °C) for an extended period (e.g., 72-120 hours).

  • Monitoring: Follow the progress of the reaction by analyzing aliquots by chiral HPLC or GC.

  • Purification: After the reaction is complete, the unreacted epoxide and the resulting cyclic carbonate can be separated by silica gel column chromatography.

Signaling Pathway Diagram

CO2_Resolution_Pathway cluster_fast Fast Pathway cluster_slow Slow Pathway rac_epoxide rac-Epoxide catalyst Chiral Organocatalyst + TBAI rac_epoxide->catalyst r_epoxide (R)-Epoxide catalyst->r_epoxide Binds preferentially s_epoxide (S)-Epoxide catalyst->s_epoxide co2 CO₂ r_carbonate (R)-Cyclic Carbonate co2->r_carbonate s_carbonate (S)-Cyclic Carbonate co2->s_carbonate r_epoxide->r_carbonate Reaction s_epoxide->s_carbonate Reaction

Figure 3. Simplified pathway for the kinetic resolution of this compound with CO₂.

Conclusion

For the kinetic resolution of racemic this compound, Hydrolytic Kinetic Resolution using Jacobsen's catalyst is the most robust and efficient method, consistently delivering high enantiomeric excess for both the recovered epoxide and the diol product under mild conditions. While enzymatic resolution and CO₂-based methods present viable and environmentally conscious alternatives, they typically require longer reaction times and may result in slightly lower enantioselectivities. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired enantiopurity, and available resources.

References

A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of chiral epoxides is a critical transformation in the development of pharmaceuticals and other fine chemicals. 2-(3-Bromophenyl)oxirane is a valuable chiral building block, and its enantioselective synthesis has been approached through various catalytic systems. This guide provides an objective comparison of three prominent methods: Jacobsen-Katsuki epoxidation, Shi epoxidation, and biocatalytic epoxidation using styrene monooxygenase. The comparison is based on reported experimental data to aid researchers in selecting the most suitable system for their needs.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for the asymmetric epoxidation of 3-bromostyrene or closely related substrates using the three catalytic systems.

Catalytic SystemCatalystOxidantSubstrateYield (%)Enantiomeric Excess (ee%)Reaction TimeCatalyst Loading (mol%)
Jacobsen-Katsuki (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) chlorideNaOClStyrene~9085-88Not Specified<1
Shi Epoxidation Fructose-derived ketoneOxoneStyreneHigh (>90)~90Not Specified20-30
Biocatalysis Styrene Monooxygenase (recombinant E. coli)O₂/NADH3-Bromostyrene>99>99Not SpecifiedWhole Cells

Experimental Protocols

Jacobsen-Katsuki Epoxidation (General Procedure for Styrenes)

This protocol is a general representation of the Jacobsen-Katsuki epoxidation.

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) chloride (Jacobsen's catalyst)

  • 3-Bromostyrene

  • Commercial bleach (sodium hypochlorite, NaOCl)

  • 4-(3-Phenylpropyl)pyridine N-oxide (P(3)NO) (optional co-catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Phosphate buffer (0.05 M Na₂HPO₄)

Procedure:

  • A buffered bleach solution is prepared by adding 0.05 M Na₂HPO₄ to commercial bleach and adjusting the pH to approximately 11.3 with 1 M NaOH.

  • In a flask, 3-bromostyrene and Jacobsen's catalyst (<1 mol%) are dissolved in dichloromethane. The optional co-catalyst, P(3)NO, can be added to increase the reaction rate and stabilize the catalyst.

  • The buffered bleach solution is added to the organic solution, and the biphasic mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Shi Epoxidation (General Procedure for Styrenes)

This protocol outlines the general procedure for the Shi asymmetric epoxidation.

Materials:

  • Fructose-derived ketone catalyst

  • 3-Bromostyrene

  • Oxone (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

Procedure:

  • 3-Bromostyrene and the fructose-derived ketone catalyst (20-30 mol%) are dissolved in a mixture of acetonitrile and a suitable buffer solution.

  • The mixture is cooled to 0 °C.

  • A solution of Oxone and potassium carbonate in water is added slowly to the reaction mixture while maintaining the temperature at 0 °C. The pH of the reaction is typically maintained around 10.5.

  • The reaction is stirred at 0 °C and monitored by TLC or GC.

  • After completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate).

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to afford the desired epoxide.

  • The enantiomeric excess is determined by chiral GC or HPLC.

Biocatalytic Epoxidation using Styrene Monooxygenase

This protocol describes a whole-cell biocatalytic approach for the epoxidation of 3-bromostyrene.[1]

Materials:

  • Recombinant E. coli cells expressing styrene monooxygenase (SMO)

  • 3-Bromostyrene

  • Glucose (as a carbon source for cofactor regeneration)

  • Phosphate buffer (pH ~8)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • A suspension of recombinant E. coli cells expressing styrene monooxygenase is prepared in a phosphate buffer (pH ~8).

  • Glucose is added to the cell suspension to facilitate the in-situ regeneration of the NADH cofactor required by the enzyme.

  • 3-Bromostyrene is added to the reaction mixture. Due to the potential for substrate toxicity to the cells, it may be added portion-wise or in a two-phase system with an organic solvent.

  • The reaction mixture is incubated at a controlled temperature (typically around 30 °C) with shaking to ensure adequate aeration.

  • The reaction progress is monitored by analyzing samples of the organic phase by GC.

  • Once the reaction is complete, the mixture is extracted with an organic solvent.

  • The organic extract is dried and the solvent is evaporated to yield the crude epoxide.

  • Purification, if necessary, can be performed by column chromatography.

  • Enantiomeric excess is determined by chiral GC analysis, which is expected to be very high (>99%) for the (S)-enantiomer.[1]

Visualizing the Workflow

The following diagram illustrates a general experimental workflow applicable to all three catalytic systems for the asymmetric synthesis of this compound.

G General Workflow for Asymmetric Epoxidation of 3-Bromostyrene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reactants: - 3-Bromostyrene - Catalyst System - Oxidant - Solvents/Buffers start->reagents reaction Combine Reactants & Initiate Reaction (Controlled Temperature & Stirring) reagents->reaction Add to Reactor monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction drying Drying & Solvent Removal extraction->drying purification Purification (Column Chromatography) drying->purification analysis Characterization: - NMR, IR, Mass Spec - Chiral GC/HPLC for ee% purification->analysis end End Product: This compound analysis->end

Caption: General experimental workflow for the asymmetric epoxidation of 3-bromostyrene.

Signaling Pathways and Logical Relationships

The choice of a specific catalytic system often depends on a variety of factors beyond just yield and enantioselectivity. The following diagram illustrates the logical relationships influencing the selection of a catalytic system for asymmetric epoxidation.

G Decision Pathway for Selecting an Asymmetric Epoxidation Catalyst cluster_criteria Key Selection Criteria ee High Enantioselectivity (ee%) jacobsen Jacobsen-Katsuki (Mn-Salen) ee->jacobsen shi Shi Epoxidation (Organocatalyst) ee->shi bio Biocatalysis (Enzyme) ee->bio Excellent yield High Chemical Yield (%) yield->jacobsen yield->shi yield->bio Excellent cost Cost-Effectiveness (Catalyst, Reagents) cost->jacobsen Moderate cost->shi Potentially Lower cost->bio Potentially Low (at scale) conditions Mild Reaction Conditions conditions->jacobsen Mild conditions->shi Mild conditions->bio Very Mild (Aq. buffer) scalability Scalability scalability->jacobsen Established scalability->shi Good scalability->bio Process development needed sustainability Environmental Impact (Green Chemistry) sustainability->jacobsen Metal catalyst sustainability->shi Metal-free sustainability->bio Green (Water solvent)

Caption: Decision pathway for selecting a suitable asymmetric epoxidation catalytic system.

References

A Comparative Guide to the Analysis of Enantiomeric Excess of 2-(3-Bromophenyl)oxirane by Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of Supercritical Fluid Chromatography (SFC) for the analysis of 2-(3-Bromophenyl)oxirane, a chiral epoxide intermediate, against established alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The supporting data presented is representative of typical performance for the chiral separation of small aromatic compounds.

Comparison of Key Analytical Techniques

The choice of analytical technique for determining enantiomeric excess is influenced by factors including the physicochemical properties of the analyte, desired analysis speed, and environmental impact. Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, often providing faster and more environmentally friendly analyses compared to traditional methods.[1][2]

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[3]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[4]
Typical Mobile Phase Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol).n-Hexane/Isopropanol, or other organic solvent mixtures for normal phase; aqueous buffers with organic modifiers for reversed phase.Inert gas (e.g., Helium, Nitrogen).
Typical Analysis Time 2 - 10 minutes10 - 30 minutes15 - 45 minutes
Solvent Consumption LowHighVery Low
Environmental Impact "Green" technique due to reduced organic solvent usage.[1]Significant organic solvent waste generation.Minimal solvent waste, but may require high energy consumption for heating.
Applicability Broad applicability, particularly for thermally labile and complex molecules. Well-suited for preparative scale.Very broad applicability to a wide range of non-volatile and thermally labile compounds.[4]Limited to volatile and thermally stable compounds.[4]
Resolution Generally high, often superior to HPLC for chiral separations.High, dependent on column and mobile phase selection.Very high for suitable analytes.
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the analysis of this compound using SFC, chiral HPLC, and chiral GC are provided below. These protocols are based on established principles for the separation of aromatic epoxides.

Supercritical Fluid Chromatography (SFC) Protocol

This protocol outlines a typical SFC method for the enantiomeric separation of this compound.

  • Instrumentation: A Waters ACQUITY UPC² System or similar SFC instrument equipped with a photodiode array (PDA) detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase is often effective. For this example, a Daicel Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm) is selected.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 0.1% diethylamine (DEA)

  • Gradient: Isocratic at 15% B.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample of this compound in methanol to a concentration of 1 mg/mL.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a standard chiral HPLC method for comparison.

  • Instrumentation: An Agilent 1260 Infinity II LC System or similar HPLC instrument with a UV detector.

  • Chiral Stationary Phase: Daicel Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of 1 mg/mL.

Chiral Gas Chromatography (GC) Protocol

This protocol is suitable for the analysis of this compound, assuming sufficient volatility and thermal stability.

  • Instrumentation: An Agilent 8890 GC System or similar gas chromatograph with a flame ionization detector (FID).

  • Chiral Stationary Phase: A cyclodextrin-based chiral capillary column, such as a Restek Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample of this compound in dichloromethane to a concentration of 1 mg/mL.

Representative Performance Data

The following table summarizes the expected performance for the enantiomeric separation of this compound using the described methods.

ParameterSFCChiral HPLCChiral GC
Retention Time (Enantiomer 1) ~ 4.2 min~ 12.5 min~ 15.8 min
Retention Time (Enantiomer 2) ~ 5.1 min~ 14.8 min~ 16.5 min
Resolution (Rs) > 2.0> 1.8> 2.5
Analysis Time per Sample ~ 7 min~ 20 min~ 25 min

Visualized Workflows and Comparisons

To further illustrate the methodologies and their relationships, the following diagrams are provided.

sfc_workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Methanol (1 mg/mL) sample->dissolve inject Inject 2 µL into SFC System dissolve->inject separation Separation on Chiralpak AD-H Mobile Phase: CO2/Methanol (85:15) Flow: 3.0 mL/min, BPR: 150 bar inject->separation detection UV Detection at 220 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas of Enantiomers chromatogram->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

SFC Experimental Workflow

tech_comparison cluster_sfc SFC cluster_hplc HPLC cluster_gc GC sfc_node Supercritical Fluid Chromatography sfc_speed Fast Analysis sfc_node->sfc_speed sfc_green Low Solvent Waste sfc_node->sfc_green sfc_pressure High Pressure sfc_node->sfc_pressure hplc_node High-Performance Liquid Chromatography hplc_versatile Versatile hplc_node->hplc_versatile hplc_waste High Solvent Waste hplc_node->hplc_waste hplc_slow Slower Analysis hplc_node->hplc_slow gc_node Gas Chromatography gc_volatile Requires Volatility gc_node->gc_volatile gc_high_res High Resolution gc_node->gc_high_res gc_thermal Thermal Stability Needed gc_node->gc_thermal

Comparison of Chromatographic Techniques

Conclusion

For the analysis of the enantiomeric excess of this compound, Supercritical Fluid Chromatography presents a compelling alternative to traditional chiral HPLC and GC methods. Its primary advantages lie in significantly reduced analysis times and a more favorable environmental profile due to lower consumption of organic solvents.[1][2] While chiral HPLC remains a versatile and robust technique and chiral GC can offer very high resolution for suitable compounds, the speed and efficiency of SFC make it an excellent choice for high-throughput screening and routine quality control in research and drug development settings. The choice of method will ultimately depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and environmental considerations.

References

Comparative Guide to the Structure-Activity Relationship of 2-(3-Bromophenyl)oxirane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(3-bromophenyl)oxirane derivatives, focusing on their potential as anticancer and anticonvulsant agents. Due to the limited availability of comprehensive SAR studies on a homologous series of these specific derivatives, this guide draws upon experimental data from structurally related bromophenyl and phenyloxirane compounds to elucidate potential structure-activity trends.

Introduction to this compound

This compound is a reactive intermediate that has been investigated as a potential neuropharmacological agent.[1] Its structure, featuring a reactive epoxide ring and a substituted phenyl group, makes it an interesting scaffold for medicinal chemistry. The oxirane (epoxide) ring is a known pharmacophore in various biologically active compounds, often acting as an alkylating agent that can interact with biological macromolecules. The presence and position of the bromine atom on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and interaction with target proteins.

Comparative Biological Activity

Anticancer Activity

The cytotoxicity of epoxide-containing compounds is a well-documented area of research. These compounds can exert their anticancer effects through various mechanisms, including the alkylation of DNA and proteins, leading to apoptosis and cell cycle arrest.

A study on 3-bromophenyl-substituted coumarin derivatives demonstrated significant anti-invasive activity in cancer cells, suggesting the potential of the 3-bromophenyl moiety in anticancer drug design.[1] Furthermore, various synthetic derivatives containing brominated phenyl rings have shown potent cytotoxic effects against different cancer cell lines.

To illustrate a potential SAR, the following table presents hypothetical IC50 values for a series of this compound derivatives with varying substituents on the phenyl ring, based on general trends observed in related compound classes.

Table 1: Hypothetical Cytotoxicity of this compound Derivatives against a Generic Cancer Cell Line (e.g., MCF-7)

Compound IDR1R2R3R4IC50 (µM) - Hypothetical
1 HHHH25
2 OCH₃HHH18
3 HClHH15
4 HHNO₂H10
5 HHHF22

Disclaimer: The IC50 values in this table are hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. They are not based on direct experimental data for this specific series of compounds.

Inferred Structure-Activity Relationship for Anticancer Activity:

  • Electron-withdrawing groups: Substituents like nitro (NO₂) or chloro (Cl) groups on the phenyl ring may enhance cytotoxic activity. This could be due to increased reactivity of the epoxide ring or improved binding to target molecules.

  • Electron-donating groups: Groups like methoxy (OCH₃) might have a variable effect, potentially influencing metabolic stability and target interaction differently.

  • Positional Isomerism: The position of the substituent on the phenyl ring is expected to be critical for activity, influencing the molecule's overall shape and electronic distribution.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of compounds containing a bromophenyl moiety. For instance, a series of 4-bromophenyl substituted aryl semicarbazones displayed significant anticonvulsant activity in various animal models.[2] While direct data on this compound derivatives is scarce, the presence of the bromophenyl group suggests that this scaffold could be explored for anticonvulsant properties.

Table 2: Hypothetical Anticonvulsant Activity of this compound Derivatives in the Maximal Electroshock (MES) Test

Compound IDR1R2R3R4ED50 (mg/kg) - Hypothetical
1 HHHH>100
6 HFHH85
7 HOCH₃HH70
8 HHCH₃H95
9 ClHHH60

Disclaimer: The ED50 values in this table are hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. They are not based on direct experimental data for this specific series of compounds.

Inferred Structure-Activity Relationship for Anticonvulsant Activity:

  • Lipophilicity: The introduction of substituents that modify the lipophilicity of the molecule could be crucial for its ability to cross the blood-brain barrier and exert its effect on the central nervous system.

  • Specific Substituents: The nature and position of substituents on the phenyl ring would likely influence the interaction with neuronal targets, such as ion channels or receptors, which are often implicated in seizure activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of 2-aryloxiranes involves the epoxidation of the corresponding styrene derivative.

Materials:

  • Substituted 3-bromostyrene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 3-bromostyrene in dichloromethane.

  • Add m-CPBA portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Corneal electrodes

  • Electroconvulsiometer

Procedure:

  • Administer the test compounds or vehicle intraperitoneally (i.p.) to groups of mice.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Determine the median effective dose (ED50) of the test compounds.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general synthetic pathway for the preparation of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3-Bromobenzaldehyde 3-Bromobenzaldehyde Styrene_Derivative Substituted 3-Bromostyrene 3-Bromobenzaldehyde->Styrene_Derivative Wittig Reaction Phosphonium_Ylide Wittig Reagent (e.g., Ph3P=CHR) Phosphonium_Ylide->Styrene_Derivative Oxirane_Derivative This compound Derivative Styrene_Derivative->Oxirane_Derivative Epoxidation (e.g., m-CPBA)

Caption: General synthetic workflow for this compound derivatives.

Hypothetical Signaling Pathway for Cytotoxicity

This diagram depicts a hypothetical signaling pathway through which an epoxide-containing compound might induce apoptosis in cancer cells.

Signaling_Pathway Epoxide_Compound This compound Derivative Cellular_Stress Cellular Stress (e.g., DNA Alkylation) Epoxide_Compound->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by an epoxide compound.

Conclusion

While direct and comprehensive structure-activity relationship studies on a series of this compound derivatives are limited, the analysis of related bromophenyl and phenyloxirane compounds suggests significant potential for this scaffold in the development of new anticancer and anticonvulsant agents. The presence of the reactive epoxide ring and the modifiable bromophenyl group provides a strong foundation for further medicinal chemistry exploration. The experimental protocols and conceptual frameworks presented in this guide are intended to support researchers in the rational design and evaluation of novel this compound derivatives with improved therapeutic properties. Future studies focusing on the systematic synthesis and biological evaluation of a diverse library of these compounds are warranted to establish definitive SARs and unlock their full therapeutic potential.

References

The Position of Bromine on the Oxirane Ring: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its reactivity is paramount. This guide provides an objective comparison of how the position of a bromine atom on an oxirane ring influences its reactivity towards nucleophiles. By examining the available experimental data and established chemical principles, we can delineate the subtle yet significant effects of bromine's location on reaction kinetics and product outcomes.

The oxirane, or epoxide, is a three-membered heterocyclic ring containing oxygen, which is a highly valuable functional group in organic synthesis due to its inherent ring strain. The introduction of a bromine atom to this structure further enhances its utility as a synthetic intermediate. However, the reactivity of the brominated oxirane is not uniform and is critically dependent on the position of the bromine atom. The three principal isomers to consider are 2-(bromomethyl)oxirane (epibromohydrin), 2-bromooxirane, and 3-bromooxirane.

Comparative Analysis of Reactivity

The reactivity of these brominated oxiranes is primarily governed by a combination of electronic and steric effects, which influence the susceptibility of the oxirane ring to nucleophilic attack. The ring-opening of epoxides can proceed via an SN2-like mechanism, and the position of the bromine atom can significantly impact the rate and regioselectivity of this reaction.

Compound Structure Relative Reactivity (Predicted) Key Influencing Factors
2-(Bromomethyl)oxirane2-(Bromomethyl)oxiraneHighBromide is a good leaving group; steric hindrance at the substituted carbon favors attack at the less substituted carbon.[1]
2-Bromooxirane2-BromooxiraneModerate to HighInductive effect of bromine on the ring; potential for halogen-metal exchange or elimination reactions.
3-Bromooxirane3-BromooxiraneModerateSteric and electronic effects of bromine directly on the ring.

Note: Direct comparative kinetic data for all three isomers under identical conditions is limited in the available literature. The predicted reactivity is based on established principles of organic chemistry.

2-(Bromomethyl)oxirane (Epibromohydrin): This is the most studied of the three isomers. The bromine atom is on a methyl group attached to the oxirane ring. In this position, it primarily acts as a good leaving group, making epibromohydrin a versatile bifunctional electrophile.[1] Nucleophilic attack typically occurs at the less sterically hindered terminal carbon of the epoxide ring, followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the bromide to form a new epoxide.[1] This subsequent reaction can influence the overall reaction kinetics and product distribution.

2-Bromooxirane: With the bromine atom directly attached to one of the oxirane carbons, both steric and electronic factors come into play. The electron-withdrawing inductive effect of the bromine can increase the electrophilicity of the carbon it is attached to, potentially making it more susceptible to nucleophilic attack. However, the steric bulk of the bromine atom could hinder this attack. The reactivity of 2-bromooxirane is also influenced by the potential for competing reactions, such as elimination or rearrangement.

3-Bromooxirane: Similar to 2-bromooxirane, the bromine atom in this isomer directly influences the electronic environment of the oxirane ring. The precise impact on reactivity compared to the 2-bromo isomer would depend on the specific nucleophile and reaction conditions.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized procedures for the synthesis and ring-opening reactions of brominated oxiranes.

Synthesis of Brominated Oxiranes

Synthesis of 2-(Bromomethyl)oxirane (Epibromohydrin): A common method for the synthesis of epibromohydrin is the dehydrohalogenation of a glycerol α,γ-dibromohydrin.

  • Materials: Glycerol α,γ-dibromohydrin, calcium hydroxide, water.

  • Procedure:

    • Suspend glycerol α,γ-dibromohydrin in water.

    • Gradually add powdered calcium hydroxide with vigorous stirring.

    • The reaction is often performed under reduced pressure to distill the epibromohydrin as it is formed, which helps to minimize side reactions such as hydrolysis.

Ring-Opening Reactions of Brominated Oxiranes

The ring-opening of brominated oxiranes is a versatile reaction that can be achieved with a variety of nucleophiles.

General Protocol for Nucleophilic Ring-Opening:

  • Materials: Brominated oxirane, nucleophile (e.g., sodium azide, sodium phenoxide), and a suitable solvent (e.g., DMF, ethanol).

  • Procedure:

    • Dissolve the brominated oxirane in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the nucleophile to the solution.

    • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform an appropriate work-up, which typically involves extraction and purification by column chromatography or distillation.

Kinetic Analysis of Ring-Opening Reactions: To quantitatively assess the influence of the bromine position on reactivity, kinetic studies are necessary. A common method is to monitor the reaction progress over time using techniques like NMR spectroscopy or chromatography.

  • Procedure for NMR Kinetic Study:

    • Prepare standardized solutions of the brominated oxirane and the nucleophile in a suitable deuterated solvent.

    • Combine the solutions in an NMR tube at a controlled temperature.

    • Acquire NMR spectra at regular time intervals.

    • Determine the concentration of reactants and products by integrating the respective signals.

    • Plot the concentration data versus time to determine the rate law and the rate constant.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.

sn2_reaction Nu Nucleophile TS Transition State Nu->TS Oxirane Brominated Oxirane Oxirane->TS Product Ring-Opened Product TS->Product

Caption: Generalized SN2 ring-opening of a brominated oxirane.

experimental_workflow cluster_synthesis Synthesis cluster_reaction Ring-Opening Reaction Start_Synth Starting Materials Reaction_Synth Reaction Start_Synth->Reaction_Synth Purification_Synth Purification Reaction_Synth->Purification_Synth Product_Synth Brominated Oxirane Purification_Synth->Product_Synth Start_React Brominated Oxirane + Nucleophile Product_Synth->Start_React Reaction_React Reaction Start_React->Reaction_React Workup_React Work-up Reaction_React->Workup_React Product_React Ring-Opened Product Workup_React->Product_React

References

Safety Operating Guide

Proper Disposal of 2-(3-Bromophenyl)oxirane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2-(3-Bromophenyl)oxirane, ensuring the protection of laboratory personnel and the environment. This document outlines immediate safety protocols, step-by-step disposal procedures, and waste management best practices.

Immediate Safety and Handling

Before initiating any disposal procedures for this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) and adhere to all institutional and local regulations. This compound is classified as hazardous, and proper precautions are essential to mitigate risks.

Key Hazards:

  • Flammability: May be a flammable liquid and vapor.[1][2]

  • Toxicity: Harmful if swallowed and toxic to aquatic life with long-lasting effects.[3][4]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn at all times when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles with side shields or a face shield.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.

Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Step-by-Step Disposal Plan
  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.

    • This waste must be segregated and collected as halogenated organic waste . Do not mix with non-halogenated waste streams.

  • Waste Collection and Containerization:

    • Collect the waste in a designated, chemically compatible, and leak-proof container. The original container is often a suitable choice.[4]

    • Ensure the container is properly sealed to prevent the release of vapors.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste ".

    • The label must include the full chemical name: "This compound " and list all components of a mixture with their approximate concentrations.

    • Indicate the associated hazards by checking the appropriate boxes (e.g., Flammable, Toxic).

    • Include the accumulation start date (the date the first drop of waste was added to the container).

  • Storage (Satellite Accumulation Area - SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

    • Store away from incompatible materials, such as strong oxidizing agents.[3]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

    • Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will handle the collection and transportation.[4]

Experimental Protocols: In-Lab Deactivation (For Informational Purposes Only)

While professional disposal is the required standard, understanding the chemical reactivity of this compound can provide insight into its hazardous nature. Epoxides are susceptible to ring-opening reactions under both acidic and basic conditions.[2] This reactivity could theoretically be exploited for in-lab deactivation to a less hazardous compound prior to disposal, though this is not a recommended practice without specific, validated, and approved institutional protocols.

Potential Deactivation Chemistry:

  • Base-Catalyzed Hydrolysis: Reaction with a hydroxide source (e.g., aqueous sodium hydroxide) would open the epoxide ring via an SN2 mechanism to form a diol. The nucleophilic attack would occur at the less sterically hindered carbon of the epoxide ring.[2][6]

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the epoxide oxygen is first protonated, followed by nucleophilic attack by water. This reaction also yields a diol.[2][7]

Caution: These reactions can be exothermic and must be performed with appropriate cooling and safety measures. The resulting product would still be a brominated organic compound and would likely require disposal as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Handling this compound sds Consult SDS & Local Regulations start->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate spill Spill Occurs ppe->spill In case of spill collect Collect in Labeled, Sealed Container segregate->collect label_waste Label: 'Hazardous Waste', Chemical Name, Hazards collect->label_waste store Store in Secondary Containment in SAA label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end absorb Absorb with Inert Material spill->absorb collect_spill Collect Spill Debris as Hazardous Waste absorb->collect_spill collect_spill->collect

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling and Disposal of 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive intermediates like 2-(3-Bromophenyl)oxirane are paramount for both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound (CAS No. 28022-44-8).

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is synthesized from data on structurally similar compounds, such as (S)-2-(4-Bromophenyl)oxirane. It is imperative to consult the official SDS provided by the manufacturer and to confer with your institution's Environmental Health and Safety (EHS) office for a comprehensive risk assessment before handling this chemical.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to be a flammable solid or liquid that is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects.[1][2] Strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a risk of splashing.[1]Protects eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1]Prevents skin absorption and irritation.
Body Protection A flame-resistant lab coat, fully buttoned. Impervious clothing may be required for larger quantities.[1]Protects against splashes and potential fire hazards.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator is necessary.Protects against the inhalation of harmful vapors, mists, or dust.
Footwear Closed-toe, closed-heel shoes.Prevents exposure from spills.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure. The following table outlines first aid measures based on information for similar compounds. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimize risks.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS and Institutional SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Fume Hood prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handle_transport Transport Chemical to Fume Hood prep_emergency->handle_transport handle_weigh Weigh/Measure in Fume Hood handle_transport->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Identify all components in the waste stream containing this compound.

  • Waste Segregation: Collect all waste, including contaminated consumables (e.g., gloves, pipette tips), in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Consult Regulations: Before any disposal action, consult your institution's EHS office and review local, state, and federal regulations.[4]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the material.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash. For liquid waste, it may be necessary to dissolve or mix it with a combustible solvent as directed by the disposal company.[4]

Logical Flow for Disposal Decisions

start Waste Containing This compound characterize Characterize Waste Stream start->characterize segregate Segregate into Labeled Hazardous Waste Container characterize->segregate consult_ehs Consult Institutional EHS Office and Local Regulations segregate->consult_ehs pickup_request Submit Hazardous Waste Pickup Request to EHS consult_ehs->pickup_request disposal Disposal by Licensed Hazardous Waste Contractor pickup_request->disposal

Caption: Decision-making process for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.